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4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Documentation Hub

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  • Product: 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
  • CAS: 41975-14-8

Core Science & Biosynthesis

Foundational

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Executive Summary This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-(5-Chlorothi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The thiazolo[5,4-d]pyrimidine scaffold is a core component in various pharmacologically active agents, including adenosine receptor antagonists and antiproliferative compounds.[1][2] This document outlines a robust two-part synthetic strategy, commencing with the efficient preparation of the key intermediate, 5,7-dichlorothiazolo[5,4-d]pyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine. The causality behind experimental choices, mechanistic underpinnings, and detailed procedural steps are elucidated to provide researchers with a self-validating and reproducible protocol.

Introduction

The fusion of thiazole and pyrimidine rings creates the thiazolo[5,4-d]pyrimidine system, a bioisostere of purine that has attracted considerable attention from the scientific community.[3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, positioning them as privileged structures in the design of novel therapeutics.[2][4] The target molecule, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, serves as a crucial intermediate, enabling further molecular elaboration at the C5 position via cross-coupling reactions or additional nucleophilic substitutions. This guide details an optimized and reliable synthetic route, empowering researchers to access this valuable compound for their discovery programs.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on constructing the core heterocyclic system to yield the highly reactive precursor, 5,7-dichlorothiazolo[5,4-d]pyrimidine. The second stage involves the selective introduction of the morpholine moiety at the C7 position.

The chosen pathway is based on a convergent and efficient approach reported in the literature, which avoids harsh conditions and undesirable reagents often associated with older methods.[5]

Synthetic_Scheme SM 5-Aminothiazole Precursor Dione Thiazolo[5,4-d]pyrimidine- 5,7-dione SM->Dione 1. Formylation 2. Cyclization DiChloro 5,7-Dichlorothiazolo- [5,4-d]pyrimidine Dione->DiChloro Chlorination (POCl₃) Product 4-(5-Chlorothiazolo[5,4-d]pyrimidin- 7-yl)morpholine DiChloro->Product S N Ar (Morpholine, Base)

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of Key Intermediate: 5,7-Dichlorothiazolo[5,4-d]pyrimidine

The cornerstone of this synthesis is the efficient preparation of the dichloro intermediate. We will follow a validated, multi-step procedure that begins with a 5-aminothiazole derivative.[5]

Principle and Rationale

The synthesis commences with the construction of the pyrimidine ring onto a pre-formed 5-aminothiazole core.

  • Formylation and Cyclization: The 5-aminothiazole-4-carboxamide is first formylated and then cyclized under heating. This sequence builds the fused pyrimidine ring, resulting in the stable 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione.[5] This dione is a robust, solid intermediate that can be easily isolated and purified.

  • Chlorination: The hydroxyl groups of the dione (in its tautomeric form) are converted into the more reactive chloro groups using a standard chlorinating agent like phosphoryl chloride (POCl₃). This step is critical as it activates the C5 and C7 positions for subsequent nucleophilic substitution. The use of a catalyst, such as N,N-dimethylaniline, can facilitate this conversion.

Detailed Experimental Protocol

Adapted from Shu, L. et al., HETEROCYCLES, 2012.[5]

Step 1a: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (3)

  • To a solution of 5-amino-1,3-thiazole-4-carboxamide (1.0 eq) in an appropriate solvent like N-methyl-2-pyrrolidone (NMP), add an excess of formic acid (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (approx. 120-140 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Dilute the mixture with water and collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove residual impurities.

  • Dry the resulting white solid under vacuum at 80 °C. The product, 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione, is typically obtained in high yield (95-99%).[5]

Step 1b: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (4)

  • Safety Note: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione (1.0 eq) in an excess of phosphoryl chloride (POCl₃, e.g., 10-15 eq).

  • To this suspension, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear, dark solution.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. (Caution: Exothermic reaction) .

  • A solid precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 5,7-dichlorothiazolo[5,4-d]pyrimidine as a brown solid (yields typically 80-90%).[5]

Part II: Synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

This final step involves the selective reaction of the dichloro intermediate with morpholine.

Mechanistic Insights: Regioselective SNAr

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This pathway is common for electron-deficient aromatic and heteroaromatic systems bearing a good leaving group (in this case, chloride).

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C5 or C7) bonded to a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Aromatization (Leaving Group Departure): The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion.

Regioselectivity: In the 5,7-dichlorothiazolo[5,4-d]pyrimidine system, the C7 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This selectivity is attributed to the electronic influence of the fused thiazole ring. Therefore, under controlled conditions (e.g., stoichiometric amounts of the nucleophile at moderate temperatures), monosubstitution occurs preferentially at C7.[10]

Detailed Experimental Protocol
  • In a round-bottomed flask, dissolve 5,7-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to the solution to act as a scavenger for the HCl generated during the reaction.

  • Add morpholine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine as a solid.

Workflow and Data Summary

Detailed_Workflow cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis P1_Start 5-Amino-1,3-thiazole- 4-carboxamide P1_Step1 Formylation & Cyclization (HCOOH, Reflux) P1_Start->P1_Step1 P1_Intermediate Thiazolo[5,4-d]pyrimidine- 5,7-dione P1_Step1->P1_Intermediate P1_Step2 Chlorination (POCl₃, Reflux) P1_Intermediate->P1_Step2 P1_Product 5,7-Dichlorothiazolo- [5,4-d]pyrimidine P1_Step2->P1_Product P2_Start 5,7-Dichlorothiazolo- [5,4-d]pyrimidine P1_Product->P2_Start P2_Step1 S N Ar Reaction (Morpholine, DIPEA, EtOH) P2_Start->P2_Step1 P2_Workup Aqueous Workup & Extraction P2_Step1->P2_Workup P2_Purify Purification (Chromatography) P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Step-by-step experimental workflow diagram.

Table of Reagents and Conditions
StepReactantReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
1a 5-Amino-1,3-thiazole-4-carboxamideFormic acidNMP120-1404-695-99[5]
1b Thiazolo[5,4-d]pyrimidine-5,7-dionePOCl₃, N,N-dimethylanilinePOCl₃ (neat)~1103-580-90[5]
2 5,7-Dichlorothiazolo[5,4-d]pyrimidineMorpholine, DIPEAEthanol25-602-6>75 (Estimated)

Conclusion

This guide presents a validated and efficient synthetic protocol for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. By breaking the process into two distinct parts—the synthesis of the key 5,7-dichloro intermediate and its subsequent regioselective amination—this document provides a clear and reproducible pathway. The inclusion of mechanistic rationale and procedural details is intended to equip researchers in drug development and organic synthesis with the necessary knowledge to confidently produce this valuable chemical building block for further investigation and application.

References

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Available at: [Link]

  • El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES. Available at: [Link]

  • Wang, Z., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm. Available at: [Link]

  • Lee, T., et al. (2021). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. Available at: [Link]

  • El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. ResearchGate. Available at: [Link]

  • Patt, W. C., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Stradiotto, F., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering. Available at: [Link]

  • Request PDF. (n.d.). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]

  • Stradiotto, F., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Vantourout, J. C., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • Vantourout, J. C., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. ResearchGate. Available at: [Link]

  • Heiran, R., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]

Sources

Exploratory

physicochemical properties of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

An In-depth Technical Guide to the Physicochemical Characterization of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Introduction: Situating a Novel Scaffold in Drug Discovery The thiazolo[5,4-d]pyrimidine core is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Introduction: Situating a Novel Scaffold in Drug Discovery

The thiazolo[5,4-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to compounds with diverse therapeutic activities, including potent antitumor, antimicrobial, and anti-inflammatory properties.[1] Molecules incorporating this bicyclic system have been investigated as highly selective antagonists for adenosine receptors and as broad-spectrum antiviral agents.[1]

This guide focuses on 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (CAS No. 1137278-42-2), a specific derivative of this important class.[2] As with any novel chemical entity (NCE) progressing through the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which all subsequent development—from formulation to preclinical and clinical studies—is built. Poor physicochemical characteristics, particularly low aqueous solubility, are a leading cause of compound attrition.[3]

This document serves as a technical framework for researchers and drug development professionals. It provides not just the "what" but the "why" and "how" of physicochemical characterization, outlining robust, field-proven protocols to generate a comprehensive data package for this promising molecule.

Foundational Molecular Attributes

Before embarking on experimental analysis, it is crucial to establish the basic molecular identity. This information serves as the reference point for all subsequent measurements.

PropertyDataSource
IUPAC Name 4-(5-chloro-1,3-thiazolo[5,4-d]pyrimidin-7-yl)morpholin-4-ium(Calculated)
CAS Number 1137278-42-2[2]
Molecular Formula C₉H₉ClN₄OS[4]
Molecular Weight 256.71 g/mol (Calculated)
Chemical Structure

(Generated)

Purity and Identity Confirmation: The Chromatographic Standard

The first experimental step for any newly synthesized compound is to confirm its identity and determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique due to its high resolution, sensitivity, and quantitative accuracy.[5] An impure sample will yield misleading data for all other physicochemical tests.

Rationale for Method Development

For a novel heterocyclic compound like this, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The goal is to find conditions that provide a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products.[6] The choice of an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is often necessary for nitrogen-containing heterocycles to ensure consistent protonation of basic sites, which prevents peak tailing and improves reproducibility.[7]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Acetonitrile:Water.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to scout for the optimal elution condition.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area). A purity level of >95% is generally required for further studies.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_run Execution cluster_optimize Optimization prep_sample Prepare 0.1 mg/mL Sample scout Run Broad Gradient (5-95% B over 15 min) prep_sample->scout prep_mobile Prepare Mobile Phases (A: H2O+0.1%FA, B: ACN+0.1%FA) prep_mobile->scout analyze Analyze Peak Shape & Retention Time (RT) scout->analyze decision Is RT & Resolution Optimal? analyze->decision adjust Adjust Gradient Slope or Isocratic Hold decision->adjust No validate Validate Final Method (Purity > 95%) decision->validate Yes rerun Re-run Optimized Method adjust->rerun rerun->analyze

Caption: HPLC method development workflow.

Thermal Properties: Stability and Melting Point

Thermal analysis provides critical information about a compound's melting point, thermal stability, and the presence of polymorphs or solvates.[8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It reveals phase transitions like melting (an endothermic peak) and glass transitions. A sharp melting peak is indicative of high purity.

  • TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the temperature at which the compound begins to decompose.[9]

Experimental Protocol: DSC and TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum TGA pan and a separate aluminum DSC pan.

  • Instrumentation (TGA):

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C (or higher if no decomposition is observed).

  • Instrumentation (DSC):

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature just below the decomposition onset observed in TGA.

  • Data Analysis:

    • TGA Thermogram: Identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The peak's onset is typically reported as the melting point. Broad peaks may suggest impurities or multiple thermal events.

Conceptual Diagram of Thermal Analysis

Caption: Parallel workflow for TGA and DSC analysis.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed.[10] It is essential to distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic solubility assays are useful for early screening, thermodynamic solubility represents the true equilibrium state and is the "gold standard" for compound characterization.[11][12]

Rationale for the Shake-Flask Method

The shake-flask method is the most reliable method for determining thermodynamic solubility.[13] It involves equilibrating an excess of the solid compound with a solvent over an extended period, ensuring that a saturated solution is formed. Performing this experiment at different pH values (e.g., pH 2.0, 6.8, and 7.4) is crucial, as it mimics the physiological environments of the stomach and intestines and accounts for the ionization state of the compound.[10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask
  • Preparation:

    • Prepare buffers at pH 2.0 (e.g., KCl/HCl), pH 6.8 (e.g., phosphate buffer), and pH 7.4 (e.g., phosphate-buffered saline, PBS).

    • Add an excess of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer in separate vials. The amount should be enough to ensure solid material remains after equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC method developed in Section 2, against a standard curve of known concentrations.

    • Express the final solubility in units of µg/mL or µM.

Workflow for Shake-Flask Solubility Assay

start Add Excess Solid to Buffer vial_ph2 Vial 1: pH 2.0 start->vial_ph2 vial_ph68 Vial 2: pH 6.8 start->vial_ph68 vial_ph74 Vial 3: pH 7.4 start->vial_ph74 shake Shake at 25°C for 24-48h vial_ph2->shake vial_ph68->shake vial_ph74->shake filter Filter Supernatant (0.22 µm) shake->filter quantify Quantify Concentration via HPLC filter->quantify result Report Solubility (µg/mL) quantify->result

Caption: Multi-pH shake-flask solubility determination workflow.

Lipophilicity (LogD) and Ionization (pKa)

Lipophilicity and ionization state are intertwined properties that govern a molecule's ability to cross biological membranes and interact with its target.[14]

  • Lipophilicity is measured as the partition coefficient between an organic phase (typically octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the intrinsic partition coefficient (LogP) .[3]

  • pKa is the pH at which a compound is 50% ionized.[15] For 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, the basic nitrogens in the morpholine and pyrimidine rings are expected to be the primary sites of protonation. Knowing the pKa helps predict solubility and absorption across different pH environments.

Experimental Protocols

Due to the complexity of these experiments, they are often outsourced or determined using well-established automated systems. However, the foundational principles are outlined below.

LogD₇.₄ Determination (Shake-Flask Method):

  • Prepare a buffered aqueous solution at pH 7.4.

  • Dissolve a known concentration of the compound in the buffer.

  • Add an equal volume of n-octanol.

  • Shake vigorously to allow for partitioning, then centrifuge to separate the layers.

  • Measure the concentration of the compound in the aqueous layer using HPLC.

  • Calculate LogD as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

  • Dissolve the compound in an aqueous or mixed aqueous/organic solvent.

  • Slowly titrate the solution with a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • The inflection point(s) in the resulting titration curve correspond to the pKa value(s) of the molecule.

Summary and Path Forward

The systematic characterization outlined in this guide will generate a comprehensive physicochemical profile for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This data package, summarized below, is essential for making informed decisions in the drug development process.

ParameterPredicted ValueExperimental MethodResult
Purity >95%RP-HPLC
Melting Point (Tₘ) N/ADSC
Decomposition (Tₔ) N/ATGA
Solubility (pH 7.4) N/AShake-Flask HPLC
Solubility (pH 6.8) N/AShake-Flask HPLC
Solubility (pH 2.0) N/AShake-Flask HPLC
LogD (pH 7.4) (Predictable)Shake-Flask UV/HPLC
pKa (basic) (Predictable)Potentiometric Titration

A compound with high purity, well-defined thermal properties, and adequate aqueous solubility (>10 µg/mL) at physiological pH is well-positioned for further formulation and preclinical evaluation.[3] Conversely, if challenges such as low solubility are identified, this data provides the rational basis for pursuing enabling strategies, such as salt formation or amorphous solid dispersions, to advance this promising molecule toward its therapeutic potential.

References

  • Manni S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3):1-2. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH Application Note. [Link]

  • Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. University Institute of Chemical Technology, North Maharashtra University. [Link]

  • Sugano, K., et al. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 62(1), 1-13. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Sou, T., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1643-1664. [Link]

  • Hogan, C. J., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 209-217. [Link]

  • TA Instruments. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Fairhurst, R. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Seda Pharmaceutical Development Services. [Link]

  • Malik, R., & Kamble, G. (2023). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS. Journal of Biomedical and Innovation, 12(1), 208-212. [Link]

  • Hogan, C. J., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Selzer, P., & Ecker, G. F. (2015). Physicochemical descriptors of aromatic character and their use in drug discovery. Expert Opinion on Drug Discovery, 10(1), 1-13. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ChemSrc. (n.d.). 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine. [Link]

  • Semenistaya, E., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. [Link]

  • Wang, P., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(8), 1279. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Almanza-Serrano, E. A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1623. [Link]

  • LookChem. (n.d.). 4-(5-chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine. [Link]

  • Legeay, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6265. [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(57), 35985-35992. [Link]

  • Czarnomysy, R., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6653. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine: A Potent Modulator of the PI3K/mTOR Signaling Pathway

CAS Number: 1137278-42-2 Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, primarily due to i...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1137278-42-2

Introduction: The Therapeutic Potential of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine.[1][2] This bioisosteric relationship has spurred the development of a multitude of derivatives targeting a diverse array of biological targets, including adenosine receptors, kinases, and immunosuppressive agents.[2][3] Within this versatile class of molecules, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine has emerged as a compound of significant interest, particularly for its potential role as a modulator of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and other proliferative disorders.[4][5]

This technical guide provides a comprehensive overview of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, detailing its physicochemical properties, a logical synthetic route, its putative mechanism of action as a PI3K/mTOR inhibitor, and detailed protocols for its characterization and biological evaluation. The insights provided herein are intended to empower researchers and drug development professionals in their exploration of this promising therapeutic candidate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1137278-42-2LookChem[6]
Molecular Formula C₉H₉ClN₄OSLookChem[6]
Molecular Weight 256.71 g/mol LookChem[6]
Appearance White to off-white solid (inferred)General knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solvents (inferred)General knowledge
Purity Typically >98%LookChem[6]

Synthesis and Purification: A Strategic Approach

The synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is logically approached through a multi-step sequence starting from readily available precursors. The key intermediate is the highly reactive 5,7-dichlorothiazolo[5,4-d]pyrimidine.

Synthetic Workflow

Synthesis_Workflow A 5-Aminouracil B 5-Amino-4-thiouracil A->B P₄S₁₀ C Thiazolo[5,4-d]pyrimidin-5,7(4H,6H)-dione B->C Formic Acid D 5,7-Dichlorothiazolo[5,4-d]pyrimidine C->D POCl₃ E 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine D->E Morpholine, Base

Caption: Synthetic workflow for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Detailed Synthetic Protocol

Step 1: Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (Intermediate)

A convenient and scalable synthesis of the key intermediate, 5,7-dichlorothiazolo[5,4-d]pyrimidine, has been reported, starting from 5-aminouracil.

  • Thionation of 5-Aminouracil: 5-aminouracil is treated with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine to yield 5-amino-4-thiouracil.

  • Cyclization: The resulting 5-amino-4-thiouracil undergoes cyclization upon heating with formic acid to form thiazolo[5,4-d]pyrimidin-5,7(4H,6H)-dione.

  • Chlorination: The dione is then chlorinated using a strong chlorinating agent such as phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine base, to afford 5,7-dichlorothiazolo[5,4-d]pyrimidine. This intermediate is a versatile building block for the synthesis of a wide range of substituted thiazolo[5,4-d]pyrimidines.[1]

Step 2: Synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (Final Product)

The final product is obtained through a nucleophilic aromatic substitution reaction. The chlorine atom at the 7-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 5-position.

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-dichlorothiazolo[5,4-d]pyrimidine in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add an excess of morpholine (typically 1.5-2.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine as a solid.

Mechanism of Action: Targeting the PI3K/mTOR Signaling Pathway

The structural features of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, particularly the presence of the morpholine moiety attached to the pyrimidine ring, strongly suggest its activity as an inhibitor of the PI3K/mTOR signaling pathway.[6][7] The morpholine group is a well-established pharmacophore in numerous PI3K and mTOR inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6]

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin- 7-yl)morpholine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of the compound.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt. Activated Akt, in turn, phosphorylates and regulates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation.[8]

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is hypothesized to function as an ATP-competitive inhibitor of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates, thereby blocking the downstream signaling cascade and inhibiting cell growth and proliferation.

Key Applications and Experimental Uses

The primary application of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in a research setting is as a tool compound to investigate the role of the PI3K/mTOR pathway in various biological processes and as a lead compound for the development of novel anticancer therapeutics.

Experimental Protocols for Biological Evaluation

To validate the biological activity of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a series of in vitro assays are essential.

1. PI3K/mTOR Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K and mTOR kinases.

  • Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, can be used. This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.[7]

  • Protocol:

    • Prepare a reaction mixture containing the purified PI3K or mTOR enzyme, the appropriate lipid substrate (e.g., PIP2 for PI3K), and ATP in a kinase assay buffer.[9]

    • Add varying concentrations of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (typically in a serial dilution) to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and add the ADP-Glo™ reagent to convert the produced ADP to ATP.

    • Add the kinase detection reagent to generate a luminescent signal proportional to the ATP concentration.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

2. Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Determine the IC₅₀ value for cell proliferation.

3. Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This technique is used to confirm that the compound inhibits the PI3K/mTOR pathway within a cellular context by examining the phosphorylation status of key downstream proteins.

  • Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and downstream mTORC1 substrates like S6 ribosomal protein is indicative of pathway inhibition.[10]

  • Protocol:

    • Treat cancer cells with 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine at various concentrations for a defined period.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 (p-S6), and total S6.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine represents a promising scaffold for the development of targeted cancer therapies. Its inferred mechanism of action as a PI3K/mTOR inhibitor, coupled with a straightforward synthetic route, makes it an attractive candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to validate its biological activity and explore its therapeutic potential. Future studies should focus on in vivo efficacy in preclinical cancer models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The continued exploration of the thiazolo[5,4-d]pyrimidine scaffold is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • Varano, F., Dal Ben, D., Marucci, G., Buccioni, M., Volpini, R., & Catarzi, D. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 680. [Link]

  • Abdel-Maksoud, M. S. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Advanced Research, 7(5), 725-744. [Link]

  • Al-Omary, F. A. M. (2010). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. E-Journal of Chemistry, 7(4), 1321-1326. [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]

  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Zask, A., Kaplan, J., Verheijen, J. C., Richard, D. J., Curran, K., Brooijmans, N., ... & Yu, K. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of medicinal chemistry, 52(24), 7942–7945. [Link]

  • Lu, G., Chen, Z., Li, Y., Wang, Y., Zhang, L., Li, X., ... & Ding, K. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 109, 236–246. [Link]

  • LookChem. (n.d.). 4-(5-chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine CAS NO.1137278-42-2. [Link]

  • Zhang, Y., & Zheng, Y. (2012). Updates of mTOR inhibitors. Anti-cancer agents in medicinal chemistry, 12(8), 908–918. [Link]

  • Liu, X., Wang, Y., Li, Y., Zhang, L., Li, X., & Lu, G. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2533. [Link]

  • Vanhaesebroeck, B., Stephens, L., & Hawkins, P. (2012). PI3K signalling: the path to discovery and understanding. Nature reviews. Molecular cell biology, 13(3), 195–203. [Link]

  • Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. [Link]

  • Liu, R., Chen, Y., Liu, G., Li, C., & Song, Y. (2012). Current development of the second generation of mTOR inhibitors as anticancer agents. Current medicinal chemistry, 19(26), 4541–4553. [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 583–593. [Link]

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. [Link]

Sources

Exploratory

structure elucidation of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

An In-Depth Technical Guide to the Structure Elucidation of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel heterocyclic compound, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the chosen analytical techniques, offering field-proven insights to ensure a robust and unambiguous structural assignment.

The thiazolo[5,4-d]pyrimidine scaffold is a significant pharmacophore, recognized as a purine bioisostere where a sulfur atom replaces the nitrogen at the 9-position.[1] This core is prevalent in molecules designed for diverse therapeutic targets, including cancer and inflammatory diseases, making the precise characterization of new analogues a critical step in drug discovery.[1][2] This guide establishes a self-validating system of analysis, where data from multiple orthogonal techniques converge to irrefutably confirm the molecular structure.

Section 1: Foundational Analysis via Mass Spectrometry

1.1. Rationale for High-Resolution Mass Spectrometry (HRMS)

Before delving into complex NMR analysis, the first step is to unequivocally determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase. Unlike nominal mass spectrometry, HRMS provides mass-to-charge (m/z) ratios with high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other potential isomers or byproducts. For a molecule containing chlorine, HRMS is particularly critical for observing the characteristic isotopic pattern, providing a powerful layer of confirmation.

1.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. The sample must be fully dissolved to ensure efficient ionization.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min). Positive ion mode is typically employed for nitrogen-containing heterocycles as they are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure sufficient signal intensity to clearly resolve the isotopic peaks.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Analyze the isotopic pattern of this ion. The presence of one chlorine atom will result in two major peaks: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. Compare the measured accurate mass to the theoretical mass calculated for the proposed formula, C₁₀H₁₀ClN₄OS.

1.3. Expected HRMS Data

The anticipated data from HRMS analysis is summarized below. The match between the theoretical and observed mass, along with the correct isotopic distribution, provides the first definitive piece of evidence for the compound's elemental composition.

IonTheoretical m/z (C₁₀H₁₁ClN₄OS)⁺Observed m/z (Example)Mass Error (ppm)Isotopic Pattern (Relative Intensity)
[M+H]⁺ (with ³⁵Cl)271.0418271.0421< 5 ppm100%
[M+2+H]⁺ (with ³⁷Cl)273.0389273.0392< 5 ppm~32%

Section 2: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment of the structure.

2.1. Causality Behind the NMR Experimental Suite

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for identifying the spin systems within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). These correlations are the key to connecting the isolated morpholine fragment to the correct position on the thiazolo[5,4-d]pyrimidine core.

2.2. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, but DMSO-d₆ is often suitable for this class of heterocycles.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default pulse programs. Optimize the HMBC experiment to detect correlations over a range of coupling constants (e.g., 4-10 Hz).

2.3. Predicted NMR Data and Interpretation

Based on published data for similar thiazolo[5,4-d]pyrimidine and morpholine-substituted heterocycles, the following spectral data are predicted.[2][4]

Atom LabelPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H IntegrationKey HMBC Correlations (from ¹H to ¹³C)
C2~1608.75s1HC4, C7a
C4~155----
C5~148----
C7~165----
C7a~170----
C8'/C12'~663.80t, J=4.8 Hz4HC9'/C11'
C9'/C11'~453.95t, J=4.8 Hz4HC7, C8'/C12'

Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

The key to confirming the structure lies in the HMBC spectrum. A crucial correlation is expected between the protons on the morpholine ring adjacent to the nitrogen (H-9'/H-11') and the C7 carbon of the pyrimidine ring. This single piece of data definitively establishes the point of attachment.

Caption: Key HMBC correlations confirming connectivity.

Section 3: Vibrational Spectroscopy and Final Confirmation

3.1. Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. While it doesn't provide the detailed connectivity map of NMR, it serves as a rapid and straightforward method to confirm the presence of key functional groups and the overall molecular backbone.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

3.3. Expected IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group/ Moiety
~3100-3000C-H stretchAromatic (thiazole proton)
~2950-2850C-H stretchAliphatic (morpholine CH₂)
~1620-1550C=N and C=C stretchesThiazolo[5,4-d]pyrimidine ring system
~1250-1050C-O-C stretchMorpholine ether linkage
~800-700C-Cl stretchChloro substituent

3.4. The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.

3.5. Workflow for X-ray Crystallography

XRay_Workflow A Synthesized Compound B Crystal Growth (e.g., Slow Evaporation) A->B Dissolve in solvent C Single Crystal Selection B->C Isolate high-quality crystal D X-ray Diffraction Data Collection C->D Mount on diffractometer E Structure Solution & Refinement D->E Process diffraction data F Final 3D Structure (CIF File) E->F Validate & Finalize

Caption: Workflow for single-crystal X-ray analysis.

Section 4: Synthesis of Evidence - The Final Verdict

The is a process of convergent validation. No single technique should be relied upon in isolation. The definitive structure is confirmed when a consistent narrative emerges from all analytical data:

  • HRMS confirms the correct elemental formula (C₁₀H₁₀ClN₄OS) and the presence of a single chlorine atom.

  • ¹H and ¹³C NMR spectra show the correct number and types of protons and carbons for the proposed structure.

  • COSY, HSQC, and HMBC experiments piece together the molecular puzzle, with the key H-9'/C-7 HMBC correlation locking the morpholine ring to the pyrimidine core.

  • IR Spectroscopy validates the presence of the expected functional groups.

  • (If performed) X-ray Crystallography provides the ultimate, unambiguous 3D structure, confirming the connectivity derived from NMR.

By following this multi-faceted, rationale-driven approach, researchers can have the highest degree of confidence in their structural assignment, a critical foundation for any subsequent biological or medicinal chemistry studies.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]

  • 4-(7-Bromobenzo[d][2][4][5]thiadiazol-4-yl)morpholine. MDPI. [Link]

  • Thiazolo[5,4-d]pyrimidine. PubChem. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

  • Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

  • Glycylglycine and Its Morpholide Derivatives Containing 5-(p-Tolyl)isoxazole and 4,5-Dichloroisothiazole Moieties. ResearchGate. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. [Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][5][6]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PubMed Central. [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis Online. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. [Link]

  • Structure Elucidation. ResearchGate. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. MDPI. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. [Link]

Sources

Foundational

The Mechanism of Action of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine: A Technical Guide for Researchers

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases. This bioisosteric relationship allows derivatives of this scaffold to function as competitive inhibitors for a variety of ATP-dependent enzymes, most notably protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The thiazolo[5,4-d]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several key kinase families, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and the mammalian target of rapamycin (mTOR).[3][4][5] This guide provides an in-depth analysis of the probable mechanism of action for the specific derivative, 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, based on the established pharmacology of its structural class.

Core Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on extensive analysis of the thiazolo[5,4-d]pyrimidine scaffold and the common functionalities present in the subject molecule, the primary mechanism of action for 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is hypothesized to be the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[3][6]

The morpholine moiety attached at the 7-position of the pyrimidine ring is a well-established hinge-binding group in numerous kinase inhibitors.[7] This functional group is crucial for anchoring the small molecule within the ATP-binding pocket of the kinase, a key interaction for potent inhibition. The chloro-substitution at the 5-position of the thiazole ring likely contributes to the overall binding affinity and selectivity profile of the compound.

While PI3K is the most probable primary target, the versatility of the thiazolo[5,4-d]pyrimidine scaffold suggests potential activity against other related kinases, such as mTOR or BTK. Dual PI3K/mTOR inhibition is a known characteristic of some pyrimidine-based inhibitors.[8] Therefore, a comprehensive evaluation of the compound's kinase selectivity profile is essential for a complete understanding of its mechanism of action.

Visualizing the Mechanism: Inhibition of the PI3K Signaling Cascade

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to their activation. Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, to promote cell growth, proliferation, and survival.

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is predicted to act as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of tumor cell growth and the induction of apoptosis.

Caption: Proposed mechanism of action via PI3K pathway inhibition.

Quantitative Data Summary of Related Thiazolopyrimidine Derivatives

While specific quantitative data for 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is not publicly available, the following table summarizes the reported activities of structurally related thiazole and thiazolopyrimidine-based kinase inhibitors to provide a contextual framework for expected potency.

Compound ClassTarget Kinase(s)Reported IC50 ValuesReference
Thiazole DerivativesPI3K/AKT/mTOR0.50–4.75 μM (cell-based)[5]
Bis-dithiazolesPI3K2.33 nM[5]
Thiazolo[5,4-d]pyrimidinePI3KNanomolar potency[3]
ThiazolopyrimidinonesPI3KβPotent and selective[7]
Thiazolo[4,5-d]pyrimidinesAnticancer ActivityGI50 ranging from 1.17 to 18.40 μM[9]

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the hypothesized mechanism of action of 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a series of biochemical and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases, including PI3K isoforms (α, β, δ, γ), mTOR, and BTK.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant kinases and their respective substrates in assay buffer.

    • Prepare a solution of ATP, typically at or near the Km for each kinase.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add 5 µL of test compound dilutions to a 384-well plate.

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Compound, Kinase, Substrate, ATP) start->reagent_prep plate_setup Add Compound to Plate reagent_prep->plate_setup add_kinase Add Kinase/Substrate Mix plate_setup->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubation1 Incubate (60 min) add_atp->incubation1 stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (40 min) stop_reaction->incubation2 detect_signal Add Detection Reagent incubation2->detect_signal incubation3 Incubate (30 min) detect_signal->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the PI3K pathway in a cellular context by measuring the phosphorylation status of downstream effectors.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with a known activated PI3K pathway (e.g., PTEN-null PC-3 cells or PIK3CA-mutant MCF-7 cells).

    • Treat cells with increasing concentrations of 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Observe the dose-dependent decrease in the phosphorylation of Akt and its downstream targets.

Cell Proliferation/Viability Assay

Objective: To assess the functional consequence of pathway inhibition on cancer cell growth and survival.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

    • Include a vehicle-only control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine functions as a kinase inhibitor, with the PI3K/Akt/mTOR pathway being its most probable target. The thiazolo[5,4-d]pyrimidine scaffold, coupled with the morpholine moiety, provides a rational basis for this mechanism of action. The experimental protocols outlined in this guide provide a clear roadmap for the definitive validation of this hypothesis.

Future research should focus on a comprehensive kinase selectivity profiling to identify potential off-target effects and to explore opportunities for developing multi-targeted inhibitors. In vivo studies in relevant xenograft models will be crucial to assess the compound's anti-tumor efficacy, pharmacokinetic properties, and overall therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, guided by co-crystallography of the compound with its target kinase, will be invaluable for the rational design of next-generation analogs with improved potency and selectivity.

References

  • Zhang, X., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. Available at: [Link]

  • He, W., et al. (2016). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 759–764. Available at: [Link]

  • Ciancaleoni, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(22), 6838. Available at: [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36691-36728. Available at: [Link]

  • Patel, R., et al. (2023). Diverse biological activities of thiazolopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Gilbert, A. M., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 636–639. Available at: [Link]

  • Kędzierska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6663. Available at: [Link]

  • Ilies, M. A., et al. (2022). Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands. International Journal of Molecular Sciences, 23(17), 9961. Available at: [Link]

  • Russo, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1081. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Venkatesan, A. M., et al. (2009). Thienopyrimidine and pyrazolopyrimidine compounds and their use as mtor kinase and pi3 kinase inhibitors. Google Patents.
  • Scialdone, A., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4165. Available at: [Link]

  • Li, H., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(18), 3364. Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958–971. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(31), 3569–3601. Available at: [Link]

  • Scott, J. S., et al. (2020). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... ResearchGate. Available at: [Link]

  • Goud, B. S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect, 7(48). Available at: [Link]

  • Tolba, M. F., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(19), 12693–12716. Available at: [Link]

  • Li, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. Available at: [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine. Available at: [Link]

  • Cai, H., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 213–225. Available at: [Link]

  • Machoń, Z., et al. (1987). Isothiazolopyrimidines--new group of anticancer agents. I. Archivum Immunologiae et Therapiae Experimentalis, 35(5), 599–607. Available at: [Link]

  • Stojiljković, M. R., et al. (2021). Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences, 11(7), 884. Available at: [Link]

  • Kumar, A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6974–6985. Available at: [Link]

  • Kumar, V., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(11), 3163. Available at: [Link]

  • Bharate, S. B., et al. (2016). Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. Journal of Medicinal Chemistry, 59(12), 5982–5988. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1307, 137976. Available at: [Link]

  • De Pooter, K., et al. (2011). Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Journal of Medicinal Chemistry, 54(4), 1045–1056. Available at: [Link]

  • Lin, D. Y., & Andreotti, A. H. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE, 18(9), e0290872. Available at: [Link]

Sources

Exploratory

biological activity of thiazolo[5,4-d]pyrimidine derivatives.

An In-Depth Technical Guide to the Biological Activity of Thiazolo[5,4-d]pyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The thiazolo[5,4-d]pyrimidine scaffold, a bioisoste...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Thiazolo[5,4-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from seminal and contemporary research, this document aims to equip researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for the evaluation of this promising class of heterocyclic compounds.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Foundation for Diverse Biological Activity

The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system where a thiazole ring is fused to a pyrimidine ring. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, often by acting as an antagonist or inhibitor.[1] This mimicry is a cornerstone of its therapeutic potential, enabling the design of derivatives that can modulate the activity of enzymes and receptors involved in various disease pathologies. The versatility of this scaffold lies in the ease with which substitutions can be made at various positions of the bicyclic system, allowing for the fine-tuning of its pharmacological profile.

Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively investigated therapeutic application of thiazolo[5,4-d]pyrimidine derivatives is in the realm of oncology. Numerous studies have demonstrated their potent antiproliferative activity against a wide spectrum of human cancer cell lines.[2][3][4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of thiazolo[5,4-d]pyrimidine derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[6]

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of key kinases implicated in cancer progression, including:

    • Epidermal Growth Factor Receptor (EGFR): Certain 2,7-diamino-thiazolo[5,4-d]pyrimidines have shown selective inhibitory activity against EGFR tyrosine kinase, which is often overexpressed in various tumors.[4]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By inhibiting VEGFR2, some derivatives can disrupt the angiogenesis process, which is crucial for tumor growth and metastasis.[1][7]

    • Cyclin-Dependent Kinases (CDKs): Thiazole-containing pyrimidines have been shown to inhibit CDKs, such as CDK9, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the thiazolo[5,4-d]pyrimidine scaffold have yielded crucial insights into the structural requirements for potent anticancer activity. For instance, substitutions at the 2, 5, and 7-positions of the ring system have been shown to significantly influence cytotoxicity and selectivity. One study found that a morpholine substitution led to a compound with potent antiproliferative activity against gastric cancer cells (MGC-803) with an IC50 value of 1.03 μM, while showing good selectivity over normal cells.[4] Another study identified a derivative, compound 7i, which exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC50 values of 4.64 and 5.07 μM, respectively, and demonstrated a 12-fold selectivity between MGC-803 and normal GES-1 cells.[2][3][5]

Quantitative Data Summary: Antiproliferative Activity
Compound IDCancer Cell LineIC50 (μM)Selectivity (Cancer vs. Normal)Reference
7i MGC-803 (Gastric)4.64~12-fold vs. GES-1[2][3][5]
7i HGC-27 (Gastric)5.07Not specified[2][3][5]
7a MGC-803 (Gastric)5.13>12-fold vs. GES-1[2][5]
24 MGC-803 (Gastric)1.03~38-fold vs. GES-1[4]
3b C32 (Melanoma)24.4~2.2-fold vs. CHO-K1[8]
3b A375 (Melanoma)25.4~1.3-fold vs. HaCaT[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MGC-803, HGC-27) and a normal cell line (e.g., GES-1) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the thiazolo[5,4-d]pyrimidine derivative in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM).

    • Add the diluted compounds to the respective wells and incubate for 72 hours.[2] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->RTK Binds and activates Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Phosphorylates and activates Thiazolo_Pyrimidine Thiazolo[5,4-d]pyrimidine Derivative Thiazolo_Pyrimidine->RTK Inhibits ATP binding site Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Leads to

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazolo[5,4-d]pyrimidine derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10][11] This positions them as a potential scaffold for the development of novel anti-infective agents, which is of critical importance in the face of rising antimicrobial resistance.

Spectrum of Activity

Studies have reported the evaluation of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain derivatives have shown significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation:

    • Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare a stock solution of the thiazolo[5,4-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Workflow Start Start: Prepare Microbial Culture & Compound Stock Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C (24-48 hours) Inoculation->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several thiazolo[5,4-d]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[2][5] The evaluation of these compounds often involves in vivo models that mimic aspects of the inflammatory cascade.

In Vivo Evaluation

A commonly used model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[13][14] In this assay, the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent, is measured.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Acclimatization:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration:

    • Administer the thiazolo[5,4-d]pyrimidine derivative orally or intraperitoneally at a specific dose.

    • Include a control group receiving the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, ibuprofen).[15]

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Other Notable Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, thiazolo[5,4-d]pyrimidine derivatives have shown potential in other therapeutic areas:

  • Adenosine Receptor Antagonism: Certain derivatives have been identified as potent antagonists of A1 and A2A adenosine receptors, suggesting potential applications in neurological disorders such as depression.[16]

  • Antiviral Activity: The structural similarity to purines also makes these compounds candidates for antiviral drug discovery, with some showing activity against viruses like human cytomegalovirus.[2]

Conclusion and Future Perspectives

The thiazolo[5,4-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. The breadth of biological activities associated with its derivatives underscores its importance as a template for the design of novel therapeutic agents. Future research should continue to focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of the chemical space around this versatile scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(7), 1475-1480. [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • A.I. Coa, et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(12), 2248. [Link]

  • Request PDF. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. ResearchGate. [Link]

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(7), 1475-1480. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. [Link]

  • Saeed, A., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(21), 3848. [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds, 1-17. [Link]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. (n.d.). ResearchGate. [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry, 11(6), 14361-14371. [Link]

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & Al-Obaid, A. M. (2002). Evaluation of the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidines. Arzneimittelforschung, 52(6), 462-467. [Link]

  • Theivendren, P. (2012). Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 669-676. [Link]

  • El-Sayed, W. A., Al-PI, O. A., & Abdel-Rahman, H. M. (2009). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 342(10), 612-618. [Link]

  • Request PDF. (n.d.). New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5‐d]pyrimidines. (n.d.). Semantic Scholar. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(15), 5845. [Link]

Sources

Foundational

Target Identification for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine: A Technical Guide

Abstract The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery, transitioning a compound from a mere "hit" to a validated "lead." This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a critical bottleneck in drug discovery, transitioning a compound from a mere "hit" to a validated "lead." This guide provides an in-depth technical framework for the target identification of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a molecule built upon the biologically active thiazolo[5,4-d]pyrimidine scaffold. We will navigate the logical progression from initial computational predictions to rigorous experimental validation. This document is designed for researchers and drug development professionals, offering a synthesis of field-proven methodologies, including chemical proteomics, label-free biophysical assays, and computational biology. Each section details the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. We will explore affinity-based methods, such as Affinity Chromatography-Mass Spectrometry (AC-MS), and label-free approaches, including the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), culminating in a strategy for high-confidence target validation.

Part 1: Introduction & Preliminary Analysis

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior, is a powerful engine for drug discovery. However, a phenotypic hit, while promising, is mechanistically a "black box." Identifying the specific molecular target(s) responsible for the observed effect is paramount for several reasons: it enables rational lead optimization, predicts potential on- and off-target toxicities, and is essential for regulatory approval.[1][2] The process of target deconvolution can be challenging, but a multi-pronged, logical approach greatly increases the probability of success.[3][4]

The Molecule: 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

The query molecule features a core thiazolo[5,4-d]pyrimidine heterocyclic system. This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets that recognize purine-like structures, most notably protein kinases and metabolic enzymes. The morpholine group often enhances solubility and can form key hydrogen bonds within a protein's binding pocket, while the chloro-substituent provides a potential site for metabolic activity or specific molecular interactions.

Scaffold Analysis: The Thiazolo[5,4-d]pyrimidine Core as a Privileged Scaffold

The thiazolo[5,4-d]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold" due to its recurring appearance in bioactive compounds across different target classes.[5][6] Extensive research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against several key protein families:

  • Protein Kinases: This is the most prominent target class. Specifically, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[7]

  • PI3K/Akt/mTOR Pathway: Numerous studies have identified thiazolo[5,4-d]pyrimidine and its bioisosteres (e.g., thienopyrimidines) as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), central nodes in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[8][9][10] This pathway is one of the most frequently dysregulated pathways in human cancers.[11]

  • Adenosine Receptors: The structural similarity to adenosine has led to the development of potent antagonists for A1 and A2A adenosine receptors, with applications in neurological disorders.[12]

  • Immunosuppressive Agents: Certain derivatives have shown potent activity in mixed lymphocyte reaction (MLR) assays, suggesting a role in modulating immune responses.[13]

Given this strong precedent, any target identification strategy for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine should prioritize the investigation of protein kinases, with a particular focus on the PI3K family.

Part 2: In Silico & Computational Target Prediction

Rationale: A Hypothesis-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a rapid and cost-effective way to generate a prioritized list of putative targets.[14][15] These approaches leverage vast databases of known small molecule-protein interactions to predict targets for a novel query molecule.[16]

Methodologies: Similarity and Structure-Based Approaches

Two primary computational strategies are employed:

  • Ligand-Based (Similarity) Prediction: This method is based on the principle that structurally similar molecules often bind to similar targets.[17] The 2D or 3D structure of the query molecule is compared against databases of bioactive ligands with known targets.

    • Example Tool: SwissTargetPrediction is a web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[17]

  • Structure-Based (Reverse Docking) Prediction: This approach "docks" the query molecule into the binding sites of a large collection of 3D protein structures.[14][15] The algorithm calculates a score based on the predicted binding energy and conformational fit, ranking the most likely protein targets.[18][19]

Workflow for Computational Target Prediction

The following workflow outlines a logical sequence for in silico analysis to generate a high-quality list of candidate targets for experimental validation.

G cluster_0 Computational Prediction Workflow mol_structure 1. Input Molecule Structure (SMILES or 2D drawing) ligand_based 2a. Ligand-Based Screening (e.g., SwissTargetPrediction) mol_structure->ligand_based structure_based 2b. Structure-Based Screening (Reverse Docking) mol_structure->structure_based analysis 3. Consolidate & Analyze Cross-reference hits from both methods ligand_based->analysis structure_based->analysis db1 Known Ligand Databases (ChEMBL) db1->ligand_based db2 Protein Structure Database (PDB) db2->structure_based prioritize 4. Generate Prioritized List Rank by score, biological relevance, and scaffold precedent analysis->prioritize output Hypothesis: Top 10-20 Putative Targets prioritize->output G cluster_1 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow cluster_2 3. Affinity Enrichment probe 1. Synthesize & Immobilize Active Compound ('Bait') test Test: Lysate + Bait Beads probe->test lysate 2. Prepare Native Cell Lysate lysate->test comp Control 1 (Competition): Lysate + Free Compound + Bait Beads lysate->comp neg Control 2 (Negative): Lysate + Mock/Inactive Beads lysate->neg wash 4. Wash to Remove Non-specific Binders test->wash data 7. Identify & Quantify Proteins comp->data Compare neg->data Compare elute 5. Elute Bound Proteins ('Prey') wash->elute ms 6. Digest & Analyze by LC-MS/MS elute->ms ms->data hit High-Confidence Target data->hit G cluster_0 Principle of Ligand-Induced Stabilization start Target Protein (Unbound) stress Apply Stress (Heat or Protease) start->stress unfolded Denatured / Digested stress->unfolded stabilized Stabilized / Protected stress->stabilized ligand Target Protein + Compound ligand->stress G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Compound 4-(5-Chlorothiazolo[5,4-d] pyrimidin-7-yl)morpholine Compound->PI3K Inhibition

Sources

Exploratory

known inhibitors of PI3K/Akt/mTOR pathway.

An In-Depth Technical Guide to Inhibitors of the PI3K/Akt/mTOR Pathway for Researchers and Drug Development Professionals Executive Summary The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Inhibitors of the PI3K/Akt/mTOR Pathway for Researchers and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that is fundamental to numerous cellular processes, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a vast array of human cancers and other diseases has established it as a premier target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the known inhibitors targeting this pathway, designed for researchers, scientists, and drug development professionals. We will delve into the strategic classification of these inhibitors, from broad-acting pan-PI3K agents to highly selective isoform-specific molecules and next-generation mTOR catalytic inhibitors. This document emphasizes the causal logic behind inhibitor design and experimental evaluation, offering detailed, field-proven protocols for assessing target engagement and cellular effects. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for advancing the research and development of novel PI3K/Akt/mTOR-targeted therapies.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cellular Homeostasis and Disease

The PI3K/Akt/mTOR pathway is a master regulator of cellular function, integrating signals from growth factors, cytokines, and hormones to control cellular fate.[3] Signaling is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K at the plasma membrane.[4]

Key Components and Signaling Flow:

  • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] Class I PI3Ks, the most implicated in cancer, are heterodimers of a catalytic (p110) and a regulatory (p85) subunit.[6]

  • Akt (Protein Kinase B): The accumulation of PIP3 at the membrane recruits and activates Akt, a serine/threonine kinase. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTOR Complex 2).[5]

  • Mammalian Target of Rapamycin (mTOR): A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multi-protein complexes: mTORC1 and mTORC2.[7][8]

    • mTORC1: Regulates cell growth and proliferation by phosphorylating substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which in turn control protein and lipid synthesis.[9]

    • mTORC2: Primarily regulates cell survival and cytoskeletal organization and is responsible for the full activation of Akt through phosphorylation at Ser473, creating a critical feedback loop.[8][10]

Oncogenic activation of this pathway is a hallmark of many cancers, frequently occurring through gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit), loss-of-function of the tumor suppressor PTEN (a phosphatase that antagonizes PI3K by converting PIP3 back to PIP2), or amplification of Akt.[5][11]

graph "PI3K_Akt_mTOR_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FFFFFF", fontcolor="#202124"]; Downstream [label="Cell Growth, Proliferation,\nSurvival, Metabolism", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Inhibitor Nodes PI3Ki [label="PI3K Inhibitors\n(Pan & Isoform-Specific)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akti [label="Akt Inhibitors\n(Allosteric & Catalytic)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; mTORi [label="mTOR Inhibitors\n(Rapalogs & TORKi)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dual [label="Dual PI3K/mTOR\nInhibitors", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits\n(Dephosphorylates)", T="tail", arrowhead="tee"]; Akt -> mTORC1 [label="Activates"]; mTORC2 -> Akt [label="Activates (p-Ser473)\nFeedback Loop"]; mTORC1 -> Downstream;

// Inhibition Edges PI3Ki -> PI3K [arrowhead="tee", color="#EA4335", style=bold]; Dual -> PI3K [arrowhead="tee", color="#4285F4", style=bold]; Akti -> Akt [arrowhead="tee", color="#FBBC05", style=bold]; mTORi -> mTORC1 [arrowhead="tee", color="#34A853", style=bold]; mTORi -> mTORC2 [arrowhead="tee", color="#34A853", style=bold, label=" TORKi only"]; Dual -> mTORC1 [arrowhead="tee", color="#4285F4", style=bold]; Dual -> mTORC2 [arrowhead="tee", color="#4285F4", style=bold]; }

Figure 1: Simplified PI3K/Akt/mTOR signaling cascade and points of therapeutic intervention.

A Strategic Classification of Pathway Inhibitors

The development of drugs targeting the PI3K/Akt/mTOR pathway has evolved to include multiple classes of inhibitors, each with a distinct mechanism and strategic rationale.[1][4][12] These agents can be broadly categorized based on their primary target(s) within the cascade.

graph "Inhibitor_Classification" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Main Node Pathway [label="PI3K/Akt/mTOR\nInhibitors", fillcolor="#202124", fontcolor="#FFFFFF", shape=Mdiamond];

// Level 1 Nodes PI3Ki [label="PI3K Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akti [label="Akt Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; mTORi [label="mTOR Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Duali [label="Dual PI3K/mTOR\nInhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 2 Nodes for PI3K Pan [label="Pan-PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; Isoform [label="Isoform-Selective", fillcolor="#FFFFFF", fontcolor="#202124"];

// Level 2 Nodes for mTOR Rapalogs [label="Allosteric (Rapalogs)\nmTORC1-selective", fillcolor="#FFFFFF", fontcolor="#202124"]; TORKi [label="Catalytic (TORKi)\nmTORC1/2", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pathway -> {PI3Ki, Akti, mTORi, Duali}; PI3Ki -> {Pan, Isoform}; mTORi -> {Rapalogs, TORKi}; }

Figure 2: Hierarchical classification of PI3K/Akt/mTOR pathway inhibitors.

PI3K Inhibitors
  • Pan-PI3K Inhibitors: These were among the first PI3K-targeted agents to enter clinical trials, designed as ATP-competitive inhibitors that target all four Class I p110 isoforms (α, β, γ, δ).[13] The rationale is to achieve broad suppression of PI3K signaling regardless of the specific isoform driving oncogenesis. However, this broad activity can lead to significant on-target toxicities, such as hyperglycemia and rash, which have posed challenges in clinical development.[14][[“]]

  • Isoform-Selective PI3K Inhibitors: To improve the therapeutic window, isoform-selective inhibitors were developed.[16][17] This strategy is grounded in the distinct roles of each isoform and the specific genetic context of a tumor.[18] For example, Alpelisib is an α-selective inhibitor approved for PIK3CA-mutant breast cancer, directly targeting the product of the mutated oncogene.[19][20] In contrast, δ- and γ-selective inhibitors (e.g., Idelalisib, Duvelisib) primarily target isoforms expressed in hematopoietic cells, leading to their approval in B-cell malignancies.[16][21][22]

Akt Inhibitors

Targeting the central node of Akt is a rational strategy, as it integrates signals from PI3K and other pathways.[23][24] Akt inhibitors are generally classified as ATP-competitive or allosteric inhibitors.[1] Allosteric inhibitors bind to a site distinct from the ATP pocket, preventing the conformational changes necessary for activation. Developing selective and potent Akt inhibitors has been challenging, but several candidates, such as Capivasertib and Ipatasertib, are in late-stage clinical trials.

mTOR Inhibitors
  • First-Generation Allosteric Inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) like everolimus and temsirolimus were the first PI3K pathway inhibitors to gain regulatory approval.[4] These molecules form a complex with the intracellular protein FKBP12, which then binds to the FRB domain on mTOR, allosterically inhibiting mTORC1 activity.[25][26] A major limitation of rapalogs is their incomplete inhibition of mTORC1 and their inability to block mTORC2.[27] This leads to a well-documented feedback loop where the loss of S6K-mediated inhibition of upstream signaling results in the reactivation of PI3K and Akt.[9]

  • Second-Generation Catalytic mTOR Inhibitors (TORKi): To overcome the limitations of rapalogs, second-generation inhibitors were developed.[9] These agents are ATP-competitive and bind to the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[7][27] By blocking mTORC2, TORKis prevent the feedback activation of Akt, leading to a more complete and durable suppression of the pathway.[10]

Dual PI3K/mTOR Inhibitors

Given the structural similarity between the kinase domains of PI3K and mTOR, compounds have been developed that inhibit both targets simultaneously.[4][28] The rationale for this approach is to induce a more profound pathway blockade by targeting a node both upstream and downstream of Akt, which may overcome the feedback loops associated with single-target agents.[4][29]

Inhibitor Class Primary Target(s) Mechanism Rationale Representative Examples
Pan-PI3K PI3Kα, β, γ, δBroad pathway inhibitionBuparlisib, Copanlisib[21][30]
Isoform-Selective PI3K Specific PI3K isoform(s)Improved therapeutic index; target genetic contextAlpelisib (α), Idelalisib (δ), Duvelisib (δ/γ)[16][20][30]
Akt Inhibitors Akt1, 2, 3Inhibit central signaling nodeIpatasertib, Capivasertib[2]
mTOR Allosteric (Rapalogs) mTORC1First-generation pathway inhibitionSirolimus, Everolimus, Temsirolimus[2]
mTOR Catalytic (TORKi) mTORC1 and mTORC2Overcome Akt feedback activationSapanisertib (MLN0128)[25][31]
Dual PI3K/mTOR PI3K isoforms and mTORC1/2Comprehensive vertical pathway blockadeVoxtalisib, Dactolisib[7]

Methodologies for Preclinical Evaluation of Pathway Inhibitors

A robust and logical preclinical evaluation is critical to validate the mechanism of action and predict the clinical potential of a novel PI3K/Akt/mTOR pathway inhibitor. The workflow should be a self-validating system, progressing from target engagement confirmation to phenotypic assessment in vitro and finally to efficacy testing in relevant in vivo models.

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Novel Inhibitor Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Biochem [label="Biochemical Assay\n(Kinase Activity, IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular [label="In Vitro Cellular Assays", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PD [label="Pathway Modulation\n(Western Blot for p-Akt, p-S6K)", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability [label="Phenotypic Response\n(Cell Viability/Proliferation)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy Studies", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Model [label="Model Selection\n(CDX or PDX with relevant\nPIK3CA/PTEN status)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Tumor Growth Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; PKPD [label="PK/PD Analysis\n(Correlate Drug Exposure\nwith Target Inhibition in Tumor)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Candidate for\nClinical Development", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Biochem; Biochem -> Cellular; Cellular -> PD; Cellular -> Viability; {PD, Viability} -> InVivo; InVivo -> Model -> Efficacy -> PKPD; PKPD -> End; }

Figure 3: A logical workflow for the preclinical validation of a PI3K pathway inhibitor.

In Vitro Cellular Assays

Causality Behind Experimental Choices: The primary goal of in vitro assays is twofold: first, to confirm that the compound engages its intended target in a cellular context and modulates the downstream pathway as hypothesized; second, to demonstrate that this target modulation translates into a desired biological effect, such as inhibition of cancer cell proliferation.

Protocol: Western Blot Analysis for Pathway Modulation

This protocol is a self-validating system to confirm target engagement by measuring the phosphorylation status of key downstream nodes. The choice of antibodies is critical:

  • p-Akt (Ser473/Thr308): Measures the direct output of PI3K and mTORC2 activity. A decrease in p-Akt is a primary indicator of on-target activity for PI3K, Akt, mTORC2, and dual PI3K/mTOR inhibitors.

  • p-S6K (or p-S6): A key substrate of mTORC1. Its phosphorylation status is a reliable pharmacodynamic biomarker for mTORC1 activity.

  • Total Akt, S6K, and a loading control (e.g., β-actin, GAPDH): Essential for ensuring that changes in phospho-protein levels are due to inhibition of kinase activity and not a general decrease in protein expression.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells with a known PI3K pathway status (e.g., MCF-7 for PIK3CA-mutant, PC-3 for PTEN-null) at a density of 1-2 x 10^6 cells in a 6-well plate. Allow cells to adhere overnight.

  • Inhibitor Incubation: Treat cells with a dose-response of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6K, anti-β-actin) overnight at 4°C, diluted according to manufacturer's recommendations.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)

Causality Behind Experimental Choices: To assess the phenotypic consequence of pathway inhibition, a cell viability assay is employed. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity, broad linear range, and "add-mix-measure" simplicity, making it ideal for high-throughput screening.[32] The assay quantifies ATP, which is a direct indicator of metabolically active, viable cells.[33] This method is often more sensitive and less prone to artifacts than colorimetric assays like MTT, which rely on metabolic reduction and can be confounded by the cell's redox state.[34][35]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the inhibitor. Add the compounds to the wells, ensuring the final solvent concentration is consistent across all wells (typically ≤0.5%). Include "cells + vehicle" control wells and "media only" background wells.

  • Incubation: Incubate the plate for a standard period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

In Vivo Efficacy Models

Rationale for Model Selection: The choice of an in vivo model is paramount for testing a hypothesis in a more complex biological system.

  • Cell Line-Derived Xenografts (CDX): These models, using immunodeficient mice, are invaluable for initial efficacy testing and for confirming that an inhibitor's activity is dependent on a specific genetic context (e.g., comparing efficacy in a PIK3CA-mutant vs. a PIK3CA-wildtype cell line xenograft).[36]

  • Patient-Derived Xenografts (PDX): PDX models, where patient tumor fragments are directly implanted into mice, better retain the heterogeneity and architecture of the original human tumor. They are considered more predictive of clinical response.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors in a native, immunocompetent environment due to specific genetic alterations (e.g., conditional Pten deletion), making them ideal for studying interactions with the tumor microenvironment and for testing combinations with immunotherapy.[5][37]

Experimental Design Considerations: A self-validating in vivo study must include a vehicle control group to establish the baseline tumor growth rate. A robust study will also incorporate pharmacodynamic (PD) analysis, where tumors are collected from satellite groups of animals at various time points post-dosing to measure target inhibition (e.g., p-Akt levels) and correlate it with drug exposure (pharmacokinetics, PK), thereby establishing a clear link between target engagement and anti-tumor efficacy.[38]

Clinical Landscape and Future Directions

The translation of PI3K/Akt/mTOR inhibitors into the clinic has been met with both success and significant challenges.[6][11] Several agents have received FDA approval, primarily in hematologic malignancies and for a specific genetic subtype of breast cancer, validating the pathway as a druggable target.[[“]][21]

FDA-Approved Inhibitor Target Indication(s)
Alpelisib (Piqray) PI3KαHR+, HER2- advanced breast cancer with a PIK3CA mutation[19][20]
Idelalisib (Zydelig) PI3KδRelapsed CLL, FL, SLL (some indications withdrawn due to toxicity)[21][39]
Copanlisib (Aliqopa) Pan-PI3K (α, δ)Relapsed follicular lymphoma[21][22][39]
Duvelisib (Copiktra) PI3Kδ, γRelapsed/refractory CLL/SLL[21][22]
Umbralisib (Ukoniq) PI3Kδ, CK1εRelapsed/refractory marginal zone lymphoma and follicular lymphoma (withdrawn due to safety concerns)[21]
Everolimus (Afinitor) mTORC1Advanced renal cell carcinoma, breast cancer, neuroendocrine tumors, and others[2][25]
Temsirolimus (Torisel) mTORC1Advanced renal cell carcinoma[2][25]

Note: The clinical landscape is dynamic, and indications or approvals may change. Some approvals have been withdrawn due to safety concerns or unfavorable risk-benefit profiles in confirmatory trials.[21][39]

Challenges and Future Directions:

  • Toxicity: On-target toxicities (e.g., hyperglycemia from PI3Kα inhibition, immune-mediated toxicities from PI3Kδ inhibition) remain a major hurdle, limiting dosing and combination potential.[[“]]

  • Resistance: Both intrinsic and acquired resistance are common. Tumors can evade inhibition through activation of parallel signaling pathways (e.g., MAPK) or through secondary mutations in the target protein.[40]

  • Biomarkers: Outside of PIK3CA mutations for alpelisib, robust predictive biomarkers to select patients most likely to respond are largely lacking.[11][[“]]

The future of PI3K pathway inhibition lies in rational combination therapies to overcome resistance, the development of next-generation inhibitors with improved isoform selectivity and safety profiles, and the identification of robust biomarkers to guide patient selection.[9][[“]] Understanding the complex interplay of feedback loops and pathway crosstalk will be essential to unlocking the full therapeutic potential of targeting this central signaling axis.

References

  • Akt inhibitors: mechanism of action and implic
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. - [Link]

  • Isoform-Selective PI3K Inhibitors for Various Diseases. PubMed. - [Link]

  • Akt Inhibitors: Mechanism of Action and Implications for Anticancer Therapeutics. PubMed. - [Link]

  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI. - [Link]

  • Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation. Oncology Practice Management. - [Link]

  • Isoform-selective targeting of PI3K: time to consider new opportunities?. PubMed. - [Link]

  • (PDF) Akt inhibitors: Mechanism of action and implications for anticancer therapeutics. - [Link]

  • Akt inhibitors: mechanism of action and implications for anticancer therapeutics. CORE. - [Link]

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. - [Link]

  • As safety signals mount, FDA aims to crack down on PI3K blood cancer nods. FiercePharma. - [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. - [Link]

  • Summary of the FDA Approved PI3K Inhibitors. ResearchGate. - [Link]

  • Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response?. AACR Journals. - [Link]

  • First PI3K inhibitor for breast cancer approved by FDA. European Pharmaceutical Review. - [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. - [Link]

  • Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors. PubMed. - [Link]

  • Isoform-Selective PI3K Inhibitors for Various Diseases. Bentham Science. - [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. - [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. - [Link]

  • mTOR inhibitors. Wikipedia. - [Link]

  • The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization. NIH. - [Link]

  • Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia. NIH. - [Link]

  • The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization. - [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI. - [Link]

  • The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. Frontiers. - [Link]

  • Overview of Research into mTOR Inhibitors. MDPI. - [Link]

  • Combining radiation with PI3K isoform-selective inhibitor administration increases radiosensitivity and suppresses tumor growth in non-small cell lung cancer. Oxford Academic. - [Link]

  • Clinical trials targeting PI3K in cancer. Consensus. - [Link]

  • Targeting PI3K: A New Generation of Agents Emerges. OncLive. - [Link]

  • Status of the PI3K inhibitors interventions in clinical trials... ResearchGate. - [Link]

  • Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. PubMed Central. - [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. NIH. - [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. - [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. - [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. - [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. - [Link]

  • mTORC1 and mTORC2 in cancer and the tumor microenvironment. PMC - PubMed Central. - [Link]

  • Targeting mTOR: prospects for mTOR complex 2 inhibitors in cancer therapy. PMC - NIH. - [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH. - [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. - [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents... ResearchGate. - [Link]

  • Which one is the most accepted method for cell viability assay?. ResearchGate. - [Link]

  • Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. - [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. - [Link]

Sources

Foundational

A Technical Guide to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and its Congeners in Oncology Research

Abstract The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant therapeutic potential, particularly in oncology. This technical guide delv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant therapeutic potential, particularly in oncology. This technical guide delves into the role of this scaffold, exemplified by 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, in the context of cancer research. We will explore its primary mechanism of action as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cell growth, proliferation, and survival. This document will provide an in-depth look at the synthesis, preclinical evaluation workflows, and structure-activity relationships of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds that can be systematically modified to yield potent and selective inhibitors of key oncogenic pathways. The thiazolo[5,4-d]pyrimidine core is one such scaffold that has garnered considerable attention.[1][2] Its structural resemblance to purine nucleobases allows it to interact with the ATP-binding sites of various kinases, making it an ideal starting point for the design of kinase inhibitors. The specific compound, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (CAS NO. 1137278-42-2), represents a key exemplar of this class, incorporating a morpholine moiety—a common feature in many clinically evaluated PI3K inhibitors that often enhances potency and pharmacokinetic properties.[3][4] The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a high-value target for therapeutic intervention.[5] This guide will, therefore, focus on the role of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and its analogs as potent modulators of this critical signaling cascade.

The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, often stemming from mutations in key components of the pathway, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[5]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its activation. Activated Akt, in turn, phosphorylates a plethora of downstream substrates, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. The central role of this pathway in tumorigenesis makes its inhibition a compelling strategy for cancer therapy.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazolo[5,4-d]pyrimidines.

Mechanism of Action: Targeting the Kinase Engine

Compounds based on the thiazolo[5,4-d]pyrimidine scaffold, including 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, primarily function as ATP-competitive inhibitors of PI3K isoforms.[6] The morpholine ring often plays a crucial role in binding to the hinge region of the kinase domain, a common feature observed in many PI3K inhibitors.[4] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade.

Some derivatives within this broader class have shown activity against both PI3K and mTOR, acting as dual PI3K/mTOR inhibitors.[3][7] This dual inhibition can be particularly effective in tumors where there is complex pathway activation, potentially leading to a more profound and durable anti-cancer response.[3] The specific substitutions on the thiazolo[5,4-d]pyrimidine core dictate the potency and selectivity of the compound for different PI3K isoforms (α, β, γ, δ) and mTOR.

General Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

The synthesis of 7-aminothiazolo[5,4-d]pyrimidines typically involves a multi-step process starting from readily available materials. A general synthetic route is outlined below, based on procedures described in the literature for analogous compounds.[8]

  • Formation of the Pyrimidine Ring: The synthesis often begins with the condensation of a β-ketoester with a suitable amine to form a substituted pyrimidine ring.

  • Introduction of the Thiazole Moiety: The pyrimidine derivative is then further functionalized to introduce the thiazole ring, often through cyclization reactions involving a thiolating agent.

  • Functionalization at the 7-position: The key step for introducing the morpholine group is the displacement of a leaving group (such as a chlorine atom) at the 7-position of the thiazolo[5,4-d]pyrimidine core with morpholine. This is typically achieved through nucleophilic aromatic substitution.

Further modifications at other positions of the scaffold can be performed to optimize the pharmacological properties of the final compound.

Preclinical Evaluation Workflow

The preclinical evaluation of potential anticancer agents like 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine follows a structured workflow to assess their efficacy and mechanism of action.

Workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) KinaseAssay Kinase Inhibition Assays (e.g., PI3Kα) Cytotoxicity->KinaseAssay PathwayAnalysis Pathway Modulation (Western Blot for p-Akt) KinaseAssay->PathwayAnalysis TumorModel Xenograft Tumor Models PathwayAnalysis->TumorModel Docking Molecular Docking Docking->KinaseAssay Guides Design

Figure 2: A typical preclinical evaluation workflow for novel kinase inhibitors.
Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

2. PI3Kα Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on the target enzyme.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate containing recombinant PI3Kα enzyme, the substrate PIP2, and ATP.

  • Compound Incubation: The test compound is added at various concentrations and incubated with the enzyme.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time.

  • Detection: The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

3. Western Blotting for Pathway Modulation

This technique is used to confirm that the compound inhibits the PI3K/Akt pathway within the cell.

  • Cell Lysis: Cancer cells are treated with the compound for a specific duration, after which the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.

Quantitative Analysis of Representative PI3K Inhibitors

The following table summarizes the in vitro activity of several morpholine-containing pyrimidine derivatives that are analogous to the thiazolo[5,4-d]pyrimidine class, highlighting their potency as PI3K inhibitors and their antiproliferative effects on various cancer cell lines.

Compound IDTarget(s)IC50 (nM) vs. PI3KαAntiproliferative IC50 (µM) vs. Cancer Cell LinesReference
17f PI3Kα4.2PC-3: Not specified[7]
8d PI3Kα (moderate)Not specifiedA549: 6.02, PC-3: 10.27, MCF-7: 8.45, HepG2: 7.63[6]
17e PI3KαNot specifiedA2780, U87MG, MCF7, DU145: Comparable to or better than BKM-120[4]
17p PI3Kα, PI3KδPI3Kα: Not specified, PI3Kδ: 15.4A2780, U87MG, MCF7, DU145: Comparable to or better than BKM-120[4]

Future Directions and Conclusion

The thiazolo[5,4-d]pyrimidine scaffold, as exemplified by 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, represents a highly promising framework for the development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Improving Isoform Selectivity: Designing inhibitors that selectively target specific PI3K isoforms (e.g., p110α mutants) to enhance the therapeutic window and minimize off-target effects.

  • Overcoming Drug Resistance: Investigating the mechanisms of resistance to this class of inhibitors and developing strategies to overcome them, potentially through combination therapies.

  • Brain Penetrance: For cancers that metastasize to the brain, modifying the scaffold to improve blood-brain barrier penetration is a critical goal.[3]

References

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC - NIH. Available at: [Link]

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • 4-(5-chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine CAS NO.1137278-42-2. LookChem. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. Available at: [Link]

  • Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. PubMed. Available at: [Link]

  • Isothiazolopyrimidines--new group of anticancer agents. I. PubMed. Available at: [Link]

Sources

Exploratory

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Heterocycle in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Bioisostere of Purines with Profound Therapeutic Potential The thiazolo[5,4-d]pyrimidine ring system, a fused he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bioisostere of Purines with Profound Therapeutic Potential

The thiazolo[5,4-d]pyrimidine ring system, a fused heterocycle containing a thiazole and a pyrimidine ring, stands as a cornerstone in modern medicinal chemistry. Its significance stems from its structural resemblance to endogenous purines, such as adenine and guanine, rendering it a purine bioisostere. This mimicry allows molecules based on this scaffold to interact with a wide array of biological targets, often by competing with their natural purine-based ligands. The replacement of a nitrogen atom in the purine's imidazole ring with a sulfur atom in the thiazole ring imparts unique physicochemical properties that medicinal chemists have expertly exploited to modulate potency, selectivity, and pharmacokinetic profiles.

The journey of thiazolo[5,4-d]pyrimidines from a chemical curiosity to a "privileged scaffold" in drug discovery has been marked by the elucidation of its diverse pharmacological activities. These compounds have demonstrated a remarkable therapeutic breadth, exhibiting anticancer, anti-inflammatory, antimicrobial, and potent kinase inhibitory activities.[1][2][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and development of thiazolo[5,4-d]pyrimidines, offering field-proven insights for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Genesis of a Scaffold: A Historical Perspective

The exploration of the thiazolo[5,4-d]pyrimidine scaffold dates back to the mid-20th century. One of the earliest reports on the synthesis of this heterocyclic system was published in 1950 by Falco and Hitchings, who were pioneers in the field of antimetabolites.[4] Their work laid the foundation for future investigations into the chemical and biological properties of this novel class of compounds. The initial synthetic strategies were primarily based on the cyclization of appropriately substituted pyrimidine precursors. These early studies were crucial in establishing the fundamental chemistry of the thiazolo[5,4-d]pyrimidine ring system, paving the way for the development of more sophisticated synthetic methodologies and the eventual discovery of its wide-ranging biological activities.

Key Synthetic Strategies: Constructing the Thiazolo[5,4-d]pyrimidine Core

The versatility of the thiazolo[5,4-d]pyrimidine scaffold is mirrored in the variety of synthetic routes developed for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies for a specific biological target.

From Substituted Pyrimidines: A Classical Approach

One of the most established and widely used methods for the synthesis of thiazolo[5,4-d]pyrimidines involves the use of 5-aminopyrimidine derivatives as key starting materials.[5] A common and efficient precursor is 5-amino-4,6-dichloropyrimidine.[5] Treatment of this intermediate with isothiocyanates provides a straightforward route to 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[5] The chloro substituent at the 7-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Another classical approach begins with 4,6-dihydroxypyrimidines, which can be prepared by treating diethyl ester derivatives of amino-, nitro-, or acetylamino- malonates with reagents like thiourea, urea, or guanidine in an alkaline medium.[5] Subsequent thionation of the dihydroxypyrimidine with phosphorus pentasulfide or Lawesson's reagent in pyridine leads to the construction of the fused thiazole ring.[5]

Modern Synthetic Methodologies: Expanding the Chemical Diversity

In addition to the classical methods, contemporary organic synthesis has introduced more advanced strategies for the construction of thiazolo[5,4-d]pyrimidine libraries, facilitating high-throughput screening and rapid lead optimization.

Solid-Phase Synthesis for Combinatorial Libraries:

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large libraries of thiazolo[5,4-d]pyrimidine derivatives.[6][7] This methodology allows for the efficient introduction of multiple points of diversity and simplifies the purification process. A typical solid-phase synthesis may involve anchoring a suitable building block to a resin, followed by a series of sequential reactions to construct the heterocyclic core and introduce various substituents.[6] The final products are then cleaved from the solid support. This approach has been instrumental in exploring the SAR of the thiazolo[5,4-d]pyrimidine scaffold for various biological targets.

1,3-Oxazole Ring Transformation:

An elegant synthetic route to thiazolo[5,4-d]pyrimidines involves the thermal rearrangement of a 1,3-oxazole ring into a 1,3-thiazole.[5] This strategy typically starts with an oxazole derivative bearing a thioamide moiety. Upon heating, the oxazole ring opens and subsequently cyclizes to form the more thermodynamically stable thiazole ring, thus constructing the desired fused heterocyclic system.[5]

Below is a generalized workflow for the synthesis of substituted thiazolo[5,4-d]pyrimidines starting from a 5-aminopyrimidine precursor.

G cluster_start Starting Material cluster_cyclization Thiazole Ring Formation cluster_functionalization Core Functionalization cluster_final Final Products start 5-Aminopyrimidine Derivative intermediate1 Thioureido Intermediate start->intermediate1 Reaction with Isothiocyanate cyclization Cyclization intermediate1->cyclization core Thiazolo[5,4-d]pyrimidine Core cyclization->core functionalization Substitution Reactions (e.g., at C2, C5, C7) core->functionalization final Substituted Thiazolo[5,4-d]pyrimidines functionalization->final

Figure 1: General synthetic workflow for thiazolo[5,4-d]pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines

The following is a representative experimental protocol for the synthesis of a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediate, a key building block for further derivatization.

Step 1: Synthesis of the Thiourea Intermediate To a solution of 5-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added an appropriate isothiocyanate (1.1 eq). The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 12 hours, until the starting material is consumed as monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to the Thiazolo[5,4-d]pyrimidine Core The resulting thiourea intermediate is then cyclized to form the thiazolo[5,4-d]pyrimidine ring. This can be achieved by heating the reaction mixture or by the addition of a cyclizing agent. The product is then isolated by precipitation upon addition of water or another anti-solvent, followed by filtration and washing.

Step 3: Purification and Characterization The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The structure of the final compound is confirmed by spectroscopic methods such as nuclear magnetic resonance (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

A Spectrum of Biological Activities: Therapeutic Applications

The privileged nature of the thiazolo[5,4-d]pyrimidine scaffold is underscored by its diverse range of biological activities. This versatility has made it a focal point of drug discovery efforts across multiple therapeutic areas.

Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has been dedicated to the development of thiazolo[5,4-d]pyrimidine derivatives as anticancer agents.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with low micromolar to nanomolar potencies.[2][8]

Kinase Inhibition:

A primary mechanism through which thiazolo[5,4-d]pyrimidines exert their anticancer effects is through the inhibition of protein kinases. As ATP mimetics, they can bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are critical for cancer cell growth, survival, and proliferation. Several important classes of kinases have been identified as targets for thiazolo[5,4-d]pyrimidine-based inhibitors, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a validated strategy in cancer therapy. Thiazolo[5,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9]

  • Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis. Their inhibition by thiazolo[5,4-d]pyrimidines can lead to mitotic arrest and subsequent apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Thiazolo[5,4-d]pyrimidine-based compounds have been shown to inhibit CDKs, leading to cell cycle arrest.

The following diagram illustrates the mechanism of action of a thiazolo[5,4-d]pyrimidine-based kinase inhibitor.

G cluster_kinase Kinase Activity cluster_inhibition Inhibition by Thiazolo[5,4-d]pyrimidine cluster_downstream Downstream Effects kinase Protein Kinase substrate Substrate Protein kinase->substrate inhibition_effect Inhibition of Downstream Signaling kinase->inhibition_effect atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation signaling Downstream Signaling phosphorylated_substrate->signaling inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor inhibitor->kinase Binds to ATP-binding site proliferation Cell Proliferation, Survival, Angiogenesis signaling->proliferation apoptosis Apoptosis / Cell Cycle Arrest inhibition_effect->apoptosis

Figure 2: Mechanism of kinase inhibition by thiazolo[5,4-d]pyrimidines.

Antiproliferative Activity:

Several studies have reported the potent antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. For instance, some derivatives have shown significant inhibition of human gastric cancer cells (MGC-803 and HGC-27) with IC50 values in the low micromolar range.[2]

CompoundMGC-803 IC50 (µM)HGC-27 IC50 (µM)
Derivative 7a5.13-
Derivative 7i4.645.07
5-FU (control)--
Data from selected studies.[2]
Adenosine Receptor Antagonism: Modulating Neurological and Inflammatory Processes

Thiazolo[5,4-d]pyrimidines have been extensively investigated as antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[10] These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation has therapeutic implications for a range of disorders, including neurodegenerative diseases, inflammation, and depression.

Structure-activity relationship studies have revealed that the affinity and selectivity of thiazolo[5,4-d]pyrimidine derivatives for adenosine receptor subtypes can be finely tuned by modifying the substituents at the 2, 5, and 7-positions of the heterocyclic core.[10] For example, certain 7-amino-2-arylmethyl-5-substituted-thiazolo[5,4-d]pyrimidines have been identified as potent dual A1/A2A adenosine receptor antagonists with nanomolar and even subnanomolar binding affinities.[10]

CompoundhA1 Ki (nM)hA2A Ki (nM)
Derivative 181.90.06
Derivative 9--
Data from a study on dual A1/A2A antagonists.[10]

The development of selective adenosine receptor antagonists based on the thiazolo[5,4-d]pyrimidine scaffold holds promise for the treatment of various central nervous system disorders.

Anti-inflammatory and Antimicrobial Activities

The therapeutic potential of thiazolo[5,4-d]pyrimidines extends to the treatment of inflammatory and infectious diseases.

Anti-inflammatory Activity:

The anti-inflammatory properties of some thiazolo[5,4-d]pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[11] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. The development of selective COX-2 inhibitors is a particularly attractive strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity:

Several thiazolo[5,4-d]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13] While the precise mechanisms of their antimicrobial action are not yet fully elucidated, it is hypothesized that their structural similarity to purines may allow them to interfere with essential metabolic pathways in microorganisms, such as nucleic acid synthesis. Further research is needed to identify the specific molecular targets of these compounds in bacteria and fungi to facilitate the development of novel and effective antimicrobial agents.

Clinical Development: From Bench to Bedside

The successful translation of a promising chemical scaffold from preclinical research to clinical application is a testament to its therapeutic potential. In the realm of thiazolo[5,4-d]pyrimidines, CYC116 stands out as a notable example of a derivative that has progressed into clinical trials.

CYC116 is an orally bioavailable small molecule inhibitor of Aurora kinases A and B. Its development was driven by the recognition that Aurora kinases are frequently overexpressed in human cancers and play a critical role in cell division. By inhibiting these kinases, CYC116 induces mitotic failure and subsequent apoptosis in cancer cells. Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CYC116 in patients with advanced solid tumors. The clinical development of CYC116 highlights the potential of the thiazolo[5,4-d]pyrimidine scaffold to yield drug candidates with clinical utility.

Future Perspectives and Conclusion

The thiazolo[5,4-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of discovery and a promising future. Its bioisosteric relationship with purines provides a rational basis for its interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.

Future research in this area is likely to focus on several key aspects:

  • Target-Specific Design: The continued application of structure-based drug design and computational modeling will enable the development of more potent and selective inhibitors for specific biological targets, thereby minimizing off-target effects and improving the therapeutic index.

  • Elucidation of Mechanisms of Action: Further investigation into the precise molecular mechanisms underlying the anti-inflammatory and antimicrobial activities of thiazolo[5,4-d]pyrimidines will be crucial for their rational development as therapeutic agents in these areas.

  • Exploration of New Therapeutic Areas: The inherent versatility of the thiazolo[5,4-d]pyrimidine scaffold suggests that its therapeutic potential may extend beyond the currently explored indications. Screening of diverse thiazolo[5,4-d]pyrimidine libraries against new biological targets could uncover novel therapeutic applications.

  • Advancement of Clinical Candidates: The progression of more thiazolo[5,4-d]pyrimidine-based compounds into clinical trials will be a key indicator of the long-term success of this scaffold in drug discovery.

References

  • Chaban, T., et al. (2018).
  • ResearchGate. (n.d.). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Retrieved from [Link]

  • Falco, E. A., & Hitchings, G. H. (1950). Studies on Condensed Pyrimidine Systems. IV.1 Some Thiazolo [5,4-d] pyrimidines. Journal of the American Chemical Society, 72(7), 3370-3372.
  • Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(1), 143.
  • Fahmy, H. (2017). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Developing Drugs, 6(2), 1-15.
  • El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine.
  • Zhang, L., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(3), 635-641.
  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 1-25.
  • Bayomi, S. M., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(2), 147-156.
  • Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 25(20), 4793.
  • Lee, H., et al. (2025).
  • ResearchGate. (n.d.). New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021).
  • National Center for Biotechnology Information. (2017).
  • MDPI. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(1), 1-28.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • Fahmy, H., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 24-39.
  • ResearchGate. (n.d.). (PDF) Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

  • MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(1), 1-21.

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Compendium for the Characterization of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (Pictilisib/GDC-0941)

Introduction: A Guide to Interrogating a Potent PI3K Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, more commonly known in scientific literature as Pictilisib or GDC-0941, is a potent, orally bioavailable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Interrogating a Potent PI3K Inhibitor

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, more commonly known in scientific literature as Pictilisib or GDC-0941, is a potent, orally bioavailable, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4] It demonstrates strong activity against PI3Kα and PI3Kδ isoforms with an IC50 in the low nanomolar range, and modest selectivity against other isoforms like PI3Kβ and PI3Kγ.[2][3] The thiazolo[5,4-d]pyrimidine core is a key pharmacophore, structurally mimicking the purine base of ATP and enabling competitive inhibition at the kinase ATP-binding site.[5][6]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[1][10][11][12] Pictilisib's mechanism of action involves blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production leads to reduced activation of downstream effectors like Akt and mTOR, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.[2][13]

This document serves as a comprehensive technical guide, providing a suite of detailed in vitro protocols to robustly characterize the biochemical and cellular activity of Pictilisib. The assays described herein are designed not merely as procedural steps but as a logical, self-validating workflow. We will move from direct, purified enzyme inhibition to cellular target engagement and finally to phenotypic cellular outcomes. This multi-faceted approach is essential for building a comprehensive pharmacological profile, validating the mechanism of action, and establishing a clear structure-activity relationship for Pictilisib and its analogs.

Section 1: Biochemical Potency Assessment - Direct Target Inhibition

The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This removes the complexities of the cellular environment and provides a direct measure of biochemical potency (e.g., IC50). For Pictilisib, the primary targets are the Class I PI3K isoforms.

Rationale for Assay Selection

We will utilize a luminescent ADP-detection assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[14][15][16][17] The principle is straightforward: the kinase reaction consumes ATP and produces ADP. The amount of ADP generated is directly proportional to the kinase activity. The assay converts this ADP back to ATP, which is then used by a luciferase to produce a light signal.[14][15] An inhibitor like Pictilisib will reduce kinase activity, leading to a decrease in the luminescent signal.

Experimental Workflow: Biochemical PI3K Inhibition

The following diagram illustrates the workflow for determining the IC50 of Pictilisib against a specific PI3K isoform, for example, PI3Kα.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_cmpd Prepare Pictilisib Serial Dilution add_cmpd Add Pictilisib or DMSO (Vehicle) to Plate prep_cmpd->add_cmpd prep_enzyme Prepare PI3Kα Enzyme & PIP2:PS Substrate Mix add_enzyme Add Enzyme/Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution start_rxn Add ATP to Initiate Reaction prep_atp->start_rxn incubate1 Pre-incubate (10 min) add_enzyme->incubate1 incubate1->start_rxn incubate2 Incubate (e.g., 60 min, RT) start_rxn->incubate2 add_adpglo Add ADP-Glo™ Reagent (Depletes unused ATP) incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate3->add_detect incubate4 Incubate (30 min) add_detect->incubate4 read_lum Read Luminescence incubate4->read_lum analysis Plot Dose-Response Curve & Calculate IC50 read_lum->analysis

Caption: Workflow for biochemical IC50 determination of Pictilisib.

Detailed Protocol: PI3Kα ADP-Glo™ Assay

Materials:

  • Recombinant Human PI3Kα (p110α/p85α) (e.g., from Promega, BPS Bioscience)[16][18]

  • PIP2:PS Lipid Kinase Substrate (e.g., Promega)[19]

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Pictilisib (GDC-0941)

  • DMSO (Anhydrous)

  • ATP (10 mM stock)

  • PI3K Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pictilisib in 100% DMSO, starting from a 1 mM stock. This will be your 200X compound plate.

  • Assay Plate Setup: Transfer 0.5 µL of the compound dilutions or DMSO (for vehicle control) to the wells of a 384-well assay plate.

  • Enzyme/Substrate Mix: Prepare a master mix containing PI3K Reaction Buffer, PIP2:PS substrate, and PI3Kα enzyme. The final concentrations should be optimized, but a starting point is ~5 ng/µL enzyme and 100 µM PIP2:PS.

  • Enzyme Addition: Add 4 µL of the enzyme/substrate mix to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[20]

  • Reaction Initiation: Prepare a working solution of ATP (e.g., 250 µM). Add 0.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibition is accurately measured.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[17]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce light.

  • Signal Generation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO (vehicle) wells as 100% activity and the signal from wells with a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the normalized data against the logarithm of the Pictilisib concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[2]

ParameterExample ValueRationale
PI3Kα Concentration2-5 ng/µLEmpirically determined to yield a robust signal within the linear range of the assay.
PIP2:PS Substrate50-100 µMSufficient concentration to support the kinase reaction.
ATP Concentration25 µMApproximates the Km of ATP for many kinases, ideal for competitive inhibitor studies.
Pictilisib Conc. Range0.1 nM - 10 µMSpans the expected IC50 value to generate a full dose-response curve.
Incubation Time60 minutesAllows for sufficient product formation without depleting the substrate.

Section 2: Cellular Assays - Target Engagement and Pathway Modulation

After confirming direct biochemical potency, the next critical step is to verify that Pictilisib can enter cells, bind to its intended target (PI3K), and inhibit the downstream signaling pathway.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: CETSA is a powerful biophysical method that directly assesses target engagement in a cellular context without requiring compound modification.[21][22] The principle is based on ligand-induced thermal stabilization: when a drug like Pictilisib binds to its target protein (PI3K), it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[21][23] By heating cell lysates treated with the drug across a temperature gradient and then quantifying the amount of soluble PI3K remaining via Western Blot or other methods, we can directly observe this stabilization as a shift in the melting curve.[24][25]

Protocol: CETSA for PI3Kα Engagement

  • Cell Culture: Culture a suitable cell line (e.g., MCF-7, known to have PIK3CA mutations) to ~80-90% confluency.[26]

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Pictilisib (e.g., 1-10 µM) for 1-2 hours in serum-free media.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble PI3Kα p110 subunit in each sample using Western Blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature for both vehicle- and Pictilisib-treated samples. A shift of the melting curve to the right for the Pictilisib-treated sample confirms target engagement.

Downstream Pathway Inhibition: Phospho-Akt Western Blot

Causality & Rationale: The canonical downstream effector of PI3K activation is the serine/threonine kinase Akt (Protein Kinase B). Activated PI3K generates PIP3, which recruits Akt to the plasma membrane where it is phosphorylated at key residues (Threonine 308 and Serine 473) and activated.[27] Therefore, a direct and reliable method to confirm PI3K inhibition in cells is to measure the phosphorylation status of Akt. A potent PI3K inhibitor like Pictilisib should lead to a dose-dependent decrease in phospho-Akt (p-Akt) levels without affecting total Akt protein levels.[2]

Protocol: p-Akt (Ser473) Inhibition Assay

  • Cell Plating: Seed a relevant cancer cell line (e.g., MDA-MB-361, U87MG, PC3) in 6-well plates and allow them to adhere overnight.[2]

  • Serum Starvation: To reduce basal pathway activity, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with a serial dilution of Pictilisib (e.g., 1 nM to 10 µM) or DMSO for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 (100 ng/mL) or insulin for 15-20 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal for each sample. Plot the normalized p-Akt levels against the Pictilisib concentration to determine the cellular IC50 for pathway inhibition.

Section 3: Phenotypic Cellular Assays - Quantifying Anti-Proliferative Effects

The ultimate goal of an anti-cancer agent is to inhibit tumor growth. Cellular proliferation and viability assays are crucial for determining the phenotypic consequence of PI3K pathway inhibition by Pictilisib.

Rationale for Assay Selection

We will describe a standard metabolic activity-based assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution). This assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13] It is a reliable, high-throughput method to assess the impact of a compound on cell proliferation and viability over a period of several days.[28][29]

Logical Flow: From Pathway Inhibition to Cellular Viability

This diagram shows the logical progression from target engagement to the ultimate cellular outcome.

G cluster_cause Molecular & Cellular Events cluster_effect Phenotypic Outcome A Pictilisib Binds to PI3K Target (CETSA) B PI3K Kinase Activity is Inhibited (Biochemical Assay) A->B Confirms C p-Akt Levels Decrease (Western Blot) B->C Leads to D Cell Proliferation is Inhibited (MTS Assay) C->D Results in

Caption: Causal chain from target engagement to anti-proliferative effect.

Detailed Protocol: Cell Viability MTS Assay

Materials:

  • Cancer cell lines (e.g., a panel representing different tumor types and mutation statuses)[1][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 + 10% FBS)

  • Pictilisib (GDC-0941)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

  • Clear, flat-bottom 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare a 2X serial dilution of Pictilisib in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours (or other desired time point, e.g., 48h) in a standard cell culture incubator (37°C, 5% CO2).[13][28]

  • MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

    • Plot the normalized viability against the logarithm of the Pictilisib concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

ParameterExample ValueRationale
Cell Seeding Density3,000 cells/wellEnsures cells are in logarithmic growth phase throughout the assay duration.
Treatment Duration72 hoursAllows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
Pictilisib Conc. Range1 nM - 30 µMA broad range to capture the full dose-response from no effect to maximal inhibition.
MTS Incubation2 hoursTypically sufficient for robust color development without reaching saturation.

Conclusion

The protocols detailed in this guide provide a robust, multi-tiered framework for the in vitro characterization of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (Pictilisib). By systematically progressing from direct biochemical inhibition of PI3K to confirming target engagement and downstream pathway modulation in a cellular context, and finally to quantifying the resulting anti-proliferative phenotype, researchers can build a comprehensive and validated pharmacological profile of this important molecule. This logical and evidence-based approach is fundamental to the rigorous standards of modern drug discovery and development.

References

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central. Available at: [Link]

  • GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. AACR Journals. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • 4-(5-Chlorothiazolo[5,4-d]-pyrimidin-7-yl)morpholine. Chemical Suppliers. Available at: [Link]

  • The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. PubMed Central. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. Available at: [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Available at: [Link]

  • PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. BPS Bioscience. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • PI3Kalpha (PIK3CA/ PIK3R1) (p110a/p85a) Human PtdIns(4,5)P 3-Kinase Cellular TE NanoBRET LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PubMed Central. Available at: [Link]

  • Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers. Available at: [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]

  • Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. Available at: [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed Central. Available at: [Link]

  • Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Merck Group. Available at: [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI. Available at: [Link]

  • Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer. PNAS. Available at: [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. Available at: [Link]

  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. MDPI. Available at: [Link]

  • Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. PubMed. Available at: [Link]

  • PI3K Pathway Dependencies in Endometrioid Endometrial Cancer Cell Lines. AACR Journals. Available at: [Link]

  • Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. ResearchGate. Available at: [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PubMed Central. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Mouse Studies of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

A Technical Guide for Preclinical Evaluation in Oncology Models Authored by a Senior Application Scientist Disclaimer: The following guide is a synthesized compilation of established preclinical methodologies for evaluat...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Evaluation in Oncology Models

Authored by a Senior Application Scientist

Disclaimer: The following guide is a synthesized compilation of established preclinical methodologies for evaluating compounds with similar structures and mechanisms of action. As of the latest literature review, specific in vivo studies in mice for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine have not been extensively published. Therefore, the protocols and insights provided are based on best practices for evaluating kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, a common target for molecules with related scaffolds.[1][2][3]

Introduction: Scientific Context and Rationale

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active agents, including immunosuppressants and kinase inhibitors.[4] The addition of a morpholine group often directs the molecule's activity towards the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR), crucial nodes in a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[2][5] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[6][7]

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is hypothesized to function as an ATP-competitive inhibitor of PI3K and/or mTOR, given its structural similarities to other reported dual inhibitors.[3][] The chlorosubstituent on the thiazole ring and the morpholine moiety are critical for its potential interaction within the kinase active site. In vivo studies in murine models are therefore essential to characterize its pharmacokinetic profile, assess its anti-tumor efficacy, and establish a preliminary safety and tolerability window.

This guide provides a comprehensive framework for conducting such studies, emphasizing experimental design, technical execution, and data interpretation, grounded in established scientific principles for the preclinical evaluation of kinase inhibitors.

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade frequently activated in cancer.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, modulates numerous downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[9]

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is expected to inhibit PI3K and/or mTOR, thereby blocking downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.[3][9]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes EIF4E eIF4E EIF4E->CellGrowth Promotes FourEBP1->EIF4E Inhibits Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Postulated signaling pathway and points of inhibition.

Preclinical In Vivo Evaluation: Protocols and Methodologies

Animal Models and Husbandry

The selection of an appropriate mouse model is critical for the relevance of the study. For oncology studies, immunodeficient mice (e.g., Athymic Nude, NOD/SCID) are commonly used for xenograft models, where human cancer cell lines are implanted subcutaneously or orthotopically.

  • Animal Strain: Athymic Nude mice (nu/nu), 6-8 weeks old, female.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Cages, bedding, food, and water should be autoclaved.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Compound Formulation and Administration

The formulation must ensure solubility and stability for consistent delivery.

  • Vehicle Selection: A common vehicle for preclinical oncology studies is a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% sterile water. Other options include 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Vehicle selection should be preceded by solubility and stability testing.

  • Preparation: The compound should be weighed accurately and dissolved in the vehicle on the day of dosing. Gentle heating or sonication may be required. The final formulation should be a clear solution or a homogenous suspension.

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal injection (i.p.) are common routes. Oral administration is often preferred as it mimics the intended clinical route for many small molecule inhibitors.[10]

  • Dose Volume: Typically 10 mL/kg body weight for mice.

Pharmacokinetic (PK) Studies

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing regimen for efficacy studies.[10][11]

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Groups: Healthy, non-tumor-bearing mice (n=3 per time point).

  • Dosing: Administer a single dose of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine at a predetermined concentration (e.g., 10 mg/kg, i.p. or p.o.).

  • Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%F) Fraction of the administered dose that reaches systemic circulation (for oral dosing)
Efficacy Studies in Xenograft Models

This is the core of the in vivo evaluation, designed to assess the anti-tumor activity of the compound.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer, PC-3 prostate cancer).[2]

  • Tumor Implantation: Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.[12]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (p.o., daily)

    • Group 2: Compound (e.g., 25 mg/kg, p.o., daily)

    • Group 3: Compound (e.g., 50 mg/kg, p.o., daily)

    • Group 4: Positive control (e.g., a known PI3K/mTOR inhibitor, if available)

  • Dosing and Monitoring: Administer the treatment for a defined period (e.g., 21 days). Measure tumor volume with digital calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture).[13]

  • Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.

Caption: Workflow for a typical mouse xenograft efficacy study.

Pharmacodynamic (PD) and Biomarker Analysis

PD studies are essential to confirm that the compound is engaging its target in the tumor tissue and modulating the intended signaling pathway.[1][9]

Protocol: Tumor Biomarker Analysis

  • Sample Collection: Collect tumors from a satellite group of mice at specific time points after the final dose (e.g., 2, 8, and 24 hours).

  • Tissue Processing: Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the other portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key pathway proteins.

    • Target Proteins: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46). A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.[9]

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).

Data Interpretation and Reporting

Efficacy ParameterCalculation/Interpretation
Tumor Growth Inhibition (TGI) % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
Tumor Regression A decrease in tumor volume from the start of treatment.
Toxicity Assessed by body weight loss ( >15-20% is a common sign of significant toxicity), clinical observations, and, if necessary, histopathology of major organs.

Conclusion and Future Directions

The successful completion of these in vivo studies will provide a robust preclinical data package for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. The results will establish proof-of-concept for its anti-tumor activity, define an effective dose range, and confirm its mechanism of action in a living system. Positive outcomes would justify further preclinical development, including formal toxicology studies and investigation in more complex models such as patient-derived xenografts (PDXs) or syngeneic models to evaluate interactions with the immune system. The methodological framework presented here, based on established protocols for kinase inhibitors, provides a reliable path for the rigorous in vivo evaluation of this promising compound.

References

  • Dinulescu, D. M., Ince, T. A., Quade, B. J., Shafer, S. A., Crowley, D., & Jacks, T. (2005). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 11(10), 3896-3905. Available from: [Link]

  • Janku, F., Hong, D. S., & Kurzrock, R. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery Medicine, 13(68), 75-86. Available from: [Link]

  • Katsen-Globa, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6049. Available from: [Link]

  • Martins, A. F., et al. (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Pharmaceuticals, 17(4), 488. Available from: [Link]

  • Hsu, P. P., et al. (2016). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Oncotarget, 7(36), 58092-58105. Available from: [Link]

  • Arora, S., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 179, 65-80. Available from: [Link]

  • Li, Y., et al. (2023). ESM1 promotes metabolic reprogramming by driving the ATP/AMPK/mTOR pathway in OC cells. Journal of Ovarian Research, 16(1), 1-17. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(15), 2795. Available from: [Link]

  • Van der Veken, P., et al. (2011). Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Journal of Medicinal Chemistry, 54(4), 1033-1041. Available from: [Link]

  • Catarzi, D., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2634. Available from: [Link]

  • Gu, Y., et al. (2017). Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice. Molecular Cancer Therapeutics, 16(8), 1593-1603. Available from: [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6299. Available from: [Link]

  • Harris, A. L., et al. (2021). Imaging dynamic mTORC1 pathway activity in vivo reveals marked shifts that support time-specific inhibitor therapy in AML. Nature Communications, 12(1), 245. Available from: [Link]

  • Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7845-7865. Available from: [Link]

  • Lee, J. Y., & Lee, M. J. (2018). Effects of mTORC1 inhibition on proteasome activity and levels. BMB Reports, 51(10), 481–482. Available from: [Link]

  • Bharate, S. B., et al. (2016). Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. Journal of Medicinal Chemistry, 59(11), 5585-5590. Available from: [Link]

  • Iqbal, M. A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1309, 138123. Available from: [Link]

  • Li, Z., et al. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 103, 156-166. Available from: [Link]

  • Stevens, M. F., et al. (1988). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research, 48(24 Pt 1), 7247-7253. Available from: [Link]

Sources

Method

Application Notes and Protocols: A Guide to Assessing Thiazolo[5,4-d]pyrimidine Cytotoxicity

Introduction: Unveiling the Therapeutic Potential of Thiazolo[5,4-d]pyrimidines The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Thiazolo[5,4-d]pyrimidines

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1] Notably, their efficacy as antiproliferative agents against various cancer cell lines has positioned them as promising candidates for novel cancer therapeutics.[1][2][3][4] Some thiazolopyrimidine derivatives have been investigated as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[5][6]

A critical step in the preclinical development of these compounds is the rigorous evaluation of their cytotoxic effects. This application note provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental protocol to assess the cytotoxicity of novel thiazolo[5,4-d]pyrimidine derivatives. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, ensuring scientific integrity and reproducibility.

I. Foundational Principles of Cytotoxicity Testing

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death and to elucidate the underlying mechanisms. This is often initiated with a primary screening assay to measure overall cell viability, followed by more specific secondary assays to probe for markers of apoptosis, necrosis, and cell cycle arrest.

A. The Importance of Cell Line Selection

The choice of cancer cell lines is paramount and should be guided by the therapeutic target of the thiazolo[5,4-d]pyrimidine derivatives. For instance, if the compounds are designed to target pathways dysregulated in a specific cancer type, it is crucial to use cell lines representative of that malignancy. It is also considered good practice to include a non-cancerous cell line to assess for selective toxicity, a desirable characteristic for any potential anticancer drug.[1]

B. The Concept of Dose-Response and IC50

A fundamental principle in toxicology is the dose-response relationship. By exposing cells to a range of compound concentrations, we can determine the concentration that inhibits 50% of cell viability, known as the half-maximal inhibitory concentration (IC50). This value is a key metric for comparing the potency of different compounds.

II. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

A. Materials and Reagents
  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Thiazolo[5,4-d]pyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

B. Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine compounds in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

C. Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for MTT Assay

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1052.4 ± 3.9
5021.7 ± 2.5
1008.9 ± 1.7

III. Secondary Assays: Delving into the Mechanism of Cell Death

Once the cytotoxic potential of the thiazolo[5,4-d]pyrimidine derivatives has been established, the next crucial step is to investigate the mechanism by which they induce cell death. The two most common forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Apoptosis vs. Necrosis

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. In contrast, necrosis is a passive process resulting from acute cellular injury, leading to cell swelling and lysis. Differentiating between these two modes of cell death is critical for understanding the compound's mechanism of action.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect exposed PS on the cell surface.[12] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells[10]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[10]

  • Annexin V- / PI+ : Necrotic cells (less common)

  • Cell Treatment: Seed and treat cells with the thiazolo[5,4-d]pyrimidine compound at its IC50 concentration for a predetermined time. Include untreated (negative) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[12]

C. Caspase Activity Assays

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence for apoptosis induction.[14] Commercially available luminescent or fluorometric assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and convenient method for quantifying caspase activity.[14][15] These assays typically utilize a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[14][16]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound of interest.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[15]

D. Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17][18] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][19][20]

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them at different time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase to eliminate RNA, as PI can also bind to it.[17]

  • PI Staining: Stain the cells with a solution containing PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

IV. Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and the potential signaling pathways involved, we utilize Graphviz diagrams.

A. Experimental Workflow Diagram

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays (Mechanism of Action) cluster_conclusion Conclusion start Select Cancer and Non-Cancerous Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Thiazolo[5,4-d]pyrimidine Derivatives (Dose-Response) seed->treat mtt Perform MTT Assay treat->mtt data_analysis Analyze Data and Determine IC50 mtt->data_analysis apoptosis Annexin V/PI Staining (Flow Cytometry) data_analysis->apoptosis Investigate Apoptosis caspase Caspase Activity Assay (Luminescence/Fluorescence) data_analysis->caspase Confirm Apoptotic Pathway cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle Analyze Cell Cycle Arrest conclusion Elucidate Cytotoxic Mechanism apoptosis->conclusion caspase->conclusion cell_cycle->conclusion

Caption: Experimental workflow for assessing thiazolo[5,4-d]pyrimidine cytotoxicity.

B. Potential Signaling Pathway Diagram

signaling_pathway cluster_cell Cancer Cell compound Thiazolo[5,4-d]pyrimidine kinase Target Kinase (e.g., Tie-2, CDK) compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k_akt PI3K/Akt Pathway kinase->pi3k_akt Activation (Blocked) cell_cycle_reg Cell Cycle Regulators (e.g., Cyclins, CDKs) kinase->cell_cycle_reg Regulation (Altered) proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotes cell_cycle_reg->proliferation Drives caspases Caspase Activation apoptosis->caspases

Sources

Application

Application Notes and Protocols for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Introduction 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a synthetic compound featuring a thiazolo[5,4-d]pyrimidine core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a synthetic compound featuring a thiazolo[5,4-d]pyrimidine core structure. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules exhibiting diverse biological activities, including anti-tumor effects.[1] Compounds bearing the thiazolo[5,4-d]pyrimidine and related morpholino-pyrimidine structures have been identified as potent inhibitors of critical cell signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway.[2][3]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, growth, survival, and metabolism.[2][4] Its deregulation is a common event in a wide variety of human cancers, making it a prime target for the development of novel anticancer therapeutics.[4][5] The inhibition of this pathway can effectively block tumor cell growth and induce apoptosis.[6] This application note provides a guide for researchers to investigate the anti-proliferative effects of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, with a focus on identifying sensitive cell lines and characterizing its cellular effects.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on the activities of structurally related compounds, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is postulated to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[7]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which subsequently promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[7] By inhibiting a key kinase in this cascade (such as PI3K or mTOR), 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is expected to decrease the phosphorylation of Akt and its downstream effectors, leading to a reduction in cell viability and the induction of programmed cell death.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-(5-Chlorothiazolo [5,4-d]pyrimidin-7-yl)morpholine Inhibitor->PI3K Inhibition

Caption: Postulated signaling pathway inhibited by the compound.

Cell Lines Potentially Sensitive to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

While specific IC50 values for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine are not yet broadly published, studies on analogous thiazolo[5,4-d]pyrimidine and morpholino-quinazoline derivatives have demonstrated efficacy against a range of human cancer cell lines.[1][3][8] Researchers are encouraged to screen a panel of cell lines, particularly those known to have a dependency on the PI3K/Akt/mTOR pathway.

Cell LineCancer TypeRationale for Sensitivity
MCF-7 Breast CancerOften exhibits PIK3CA mutations, leading to pathway activation.[4]
PC-3 Prostate CancerPTEN-null, resulting in constitutive PI3K/Akt signaling.[3]
A549 Lung CancerKnown to be sensitive to PI3K/mTOR inhibitors.[2][8]
HepG2 Liver CancerPI3K/Akt/mTOR pathway is frequently activated in hepatocellular carcinoma.[2][3]
MGC-803 Gastric CancerShown to be sensitive to thiazolo[5,4-d]pyrimidine derivatives.[1]
SHSY-5Y NeuroblastomaAmenable to growth inhibition by morpholine-substituted quinazolines.[8]

Experimental Protocols

The following protocols provide a framework for characterizing the biological effects of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine on sensitive cell lines.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a serial dilution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by FITC-conjugated Annexin V.[11][12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[11]

Protocol:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[12]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold 1X PBS.[13]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Evaluation of Cell Cycle Distribution by Propidium Iodide Staining

This method uses propidium iodide to stoichiometrically stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry. A block in a specific phase of the cell cycle can be indicative of an anti-proliferative effect.

Protocol:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells. Wash with cold PBS and fix by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[14][15] Incubate for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the fixed cells at 200 x g for 10 minutes, discard the ethanol, and wash the pellet with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[14] Incubate for 5-30 minutes at room temperature or 37°C.[14][16]

  • PI Staining: Add propidium iodide solution to a final concentration of 50 µg/mL.[14]

  • Analysis: Incubate for at least 15 minutes at room temperature, protected from light.[16] Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. (2018). Dan Levy's Lab. Retrieved from [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2019). Molecules. Retrieved from [Link]

  • PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. (n.d.). Bio-Connect. Retrieved from [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (2011). International Journal of Cancer. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Pharmaceuticals. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in a PI3K Alpha Kinase Assay

Introduction: Targeting the PI3Kα Signaling Axis The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, prolifera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3Kα Signaling Axis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class IA PI3K, PI3Kα, is a heterodimer composed of a p110α catalytic subunit and a p85 regulatory subunit.[2] Dysregulation of the PI3K pathway, often through gain-of-function mutations in the PIK3CA gene encoding the p110α subunit, is a frequent event in human cancers, making PI3Kα a prime target for anticancer drug development.[1][2]

The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine belongs to a class of heterocyclic small molecules designed to inhibit kinase activity. Its structural components, particularly the thiazolo[5,4-d]pyrimidine core, are analogous to the purine scaffold of ATP, suggesting a mechanism of action as an ATP-competitive inhibitor.[3][4][5] The morpholine moiety is a common feature in many known PI3K inhibitors, contributing to the molecule's binding affinity and pharmacokinetic properties.[3][6][7] This application note provides a comprehensive guide for researchers to characterize the inhibitory potential of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine against PI3Kα using a robust in vitro kinase assay.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[8] Activated PI3Kα then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to the activation of a downstream signaling cascade that ultimately promotes cell growth and survival through effectors like mTOR.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Inhibitor->PI3K Inhibition

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Principle of the PI3Kα Kinase Assay

To evaluate the inhibitory activity of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a robust and high-throughput in vitro kinase assay is essential. Several assay formats are available, with the most common being luminescence-based and fluorescence-based methods that detect either the consumption of ATP or the generation of the phosphorylated product.

Luminescence-Based ADP Detection (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10] The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent converts the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the PI3Kα activity.[10]

Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF® is a versatile technology for detecting molecular interactions and is well-suited for kinase assays.[11][12] In a typical HTRF® kinase assay, a biotinylated substrate is phosphorylated by PI3Kα. The reaction is then stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).[13][14] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.[15]

Experimental Protocols

The following protocols provide a detailed methodology for conducting a PI3Kα kinase assay to determine the potency of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Reagent Preparation
ReagentStock ConcentrationWorking ConcentrationDiluent
PI3Kα (p110α/p85α)100 µg/mL2-10 ng/µLKinase Assay Buffer
PIP2 Substrate1 mM10-100 µMKinase Assay Buffer
ATP10 mM10-100 µMKinase Assay Buffer
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine10 mM in DMSO0.1 nM - 100 µMKinase Assay Buffer
Kinase Assay Buffer5X1XNuclease-free water

Kinase Assay Buffer (1X): 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT, and 0.01% (w/v) BSA.

Assay Workflow

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add PI3Kα Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate_ATP Add PIP2/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_2->Stop_Reaction Incubate_3 Detection Stop_Reaction->Incubate_3 Read_Plate Read Plate Incubate_3->Read_Plate End End Read_Plate->End

Figure 2: General workflow for the PI3Kα kinase assay.

Step-by-Step Protocol (using ADP-Glo™ as an example)
  • Compound Preparation: Prepare a serial dilution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of the working solution of PI3Kα enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add 5 µL of a pre-mixed solution of PIP2 substrate and ATP to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis

The raw data (luminescence units) should be used to calculate the percent inhibition for each concentration of the test compound.

Percent Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]

The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, several controls should be included in each experiment:

  • No-Enzyme Control: This control contains all assay components except the PI3Kα enzyme and is used to determine the background signal.

  • No-Inhibitor (Vehicle) Control: This control contains all assay components, including the enzyme and the vehicle (DMSO), and represents 100% enzyme activity.

  • Reference Inhibitor Control: A known PI3Kα inhibitor (e.g., Wortmannin or LY294002) should be included to validate the assay performance.[3]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine as a PI3Kα inhibitor. By carefully following these methodologies and including the appropriate controls, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other novel kinase inhibitors. The insights gained from these studies are crucial for the advancement of targeted cancer therapies.

References

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal.
  • Pazos, E., & Vázquez, M. (2014). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. Biotechnology journal, 9(2), 245-257. [Link]

  • Liu, R., et al. (2016). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Acta Pharmaceutica Sinica B, 6(6), 547-558. [Link]

  • Zheng, W., et al. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 18(29), 4547-4566. [Link]

  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 5(3), 391-400. [Link]

  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. PubMed. [Link]

  • Lanthanide Luminescence Assays. The Parker Lab @ UMN.
  • Targeting PI3K: A New Generation of Agents Emerges. OncLive. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. ACS Publications. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • Application of lanthanide luminescence in probing enzyme activity. Semantic Scholar. [Link]

  • PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

  • Wang, L., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(19), 3452. [Link]

  • Gilbert, A. M., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 636-639. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11849. [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Thiazolo[5,4-d]pyrimidine Derivative The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine belongs to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Thiazolo[5,4-d]pyrimidine Derivative

The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine belongs to a class of heterocyclic compounds known as thiazolo[5,4-d]pyrimidines. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, the thiazolo[5,4-d]pyrimidine core is a key feature in a variety of kinase inhibitors, with a particular emphasis on the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4][6] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.[7] The presence of a morpholine group in the query compound is also highly indicative of activity against this pathway, as this moiety is a common feature in numerous PI3K and mTOR inhibitors, contributing to their binding affinity and selectivity.[8][9][10]

These application notes will guide researchers in the effective use of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in a cell culture setting. We will explore its likely mechanism of action as a PI3K/mTOR pathway inhibitor, provide detailed protocols for its application, and discuss methods for evaluating its biological effects.

Predicted Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on its structural features—the thiazolo[5,4-d]pyrimidine scaffold and the morpholine group—4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is predicted to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[7]

The PI3K/Akt/mTOR Signaling Cascade:

  • Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K.

  • PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.

  • Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, leading to:

    • Cell Survival: Inhibition of pro-apoptotic proteins (e.g., Bad, Bax).

    • Cell Proliferation and Growth: Activation of the mTORC1 complex, which in turn promotes protein synthesis and cell growth by phosphorylating p70S6K and 4E-BP1.[6]

By inhibiting PI3K and/or mTOR, 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is expected to block these downstream events, leading to decreased cell proliferation, growth, and survival in cancer cells where this pathway is overactive.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Predicted mechanism of action via the PI3K/Akt/mTOR pathway.

Protocols for Cell-Based Assays

Preparation of Stock Solutions

Proper preparation of the compound stock solution is critical for accurate and reproducible results.

Materials:

  • 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of the compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of the compound on cell proliferation and survival.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar metabolic assays (e.g., XTT, WST-1).

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine from the stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Data from a Cell Viability Assay

Concentration (µM)% Viability (vs. Vehicle)
0 (Vehicle)100
0.195
175
552
1025
2510
Western Blot Analysis of Pathway Modulation

Western blotting is essential to confirm that the compound inhibits the PI3K/Akt/mTOR pathway at the molecular level.

Principle: This technique allows for the detection of specific proteins in a cell lysate. By probing for phosphorylated forms of key pathway components, one can assess the inhibitory activity of the compound.

Key Proteins to Probe:

  • p-Akt (Ser473): A direct downstream target of mTORC2 and a key indicator of pathway activation.

  • Akt (total): Used as a loading control for p-Akt.

  • p-p70S6K (Thr389): A downstream target of mTORC1.

  • p70S6K (total): Used as a loading control for p-p70S6K.

  • Actin or Tubulin: Housekeeping proteins used as loading controls to ensure equal protein loading across lanes.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a defined period (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Signal Detection Immunoblot->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Troubleshooting and Considerations

  • Solubility: If the compound precipitates in the cell culture medium, consider using a lower concentration or a different solvent system (though DMSO is generally preferred).

  • Cytotoxicity: If significant cytotoxicity is observed even at low concentrations, it may be due to off-target effects or the specific sensitivity of the cell line.

  • Cell Line Selection: The efficacy of a PI3K/mTOR inhibitor will likely be more pronounced in cancer cell lines with known mutations or amplifications in the PI3K/Akt/mTOR pathway (e.g., PTEN loss, PIK3CA mutations).

  • Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO) and untreated cells. For pathway analysis, a positive control (e.g., a known PI3K/mTOR activator) can be beneficial.

Conclusion

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine represents a promising research tool for investigating the role of the PI3K/Akt/mTOR pathway in various cellular processes, particularly in the context of cancer. Its structural characteristics strongly suggest its potential as a kinase inhibitor. The protocols outlined in these application notes provide a solid foundation for researchers to explore the biological effects of this compound in cell culture. Rigorous experimental design, including appropriate controls and orthogonal assays, will be crucial for elucidating its precise mechanism of action and therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • PubMed. (n.d.). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
  • National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • PubMed. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.
  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • PubMed. (n.d.). mTOR inhibitor.
  • PubMed Central. (n.d.). PI3K inhibitors are finally coming of age.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).

Sources

Method

Application Notes and Protocols for Pictilisib (GDC-0941): A Guide for Preclinical Research

Introduction: Targeting a Central Node in Cancer Signaling The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, more commonly known as Pictilisib or GDC-0941, is a potent and selective, orally bioavailable s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cancer Signaling

The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, more commonly known as Pictilisib or GDC-0941, is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8][9] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[5][10][11]

Pictilisib exerts its biological effects by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling effectors, most notably the serine/threonine kinase AKT.[10][11] The resulting attenuation of the PI3K/AKT/mTOR pathway ultimately leads to decreased cancer cell viability, induction of apoptosis, and inhibition of tumor growth.[10][11][12] These application notes provide a comprehensive guide for researchers utilizing Pictilisib in preclinical cancer research, covering both in vitro and in vivo experimental design and execution.

Mechanism of Action: Visualizing the Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular function. Its dysregulation is a hallmark of many cancers.[5][6] Pictilisib targets the initial step in this cascade, the activation of PI3K. The following diagram illustrates the key components of this pathway and the point of intervention for Pictilisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib (GDC-0941).

Quantitative Data Summary

The following tables summarize key quantitative data for Pictilisib (GDC-0941) to aid in experimental design.

Table 1: In Vitro Potency of Pictilisib (GDC-0941)

ParameterValueCell Line/TargetReference
IC50 (p110α)3 nMRecombinant Human[1][3][4][13]
IC50 (p110β)33 nMRecombinant Human[1][3][4][13]
IC50 (p110δ)3 nMRecombinant Human[1][3][4][13]
IC50 (p110γ)75 nMRecombinant Human[1][3][4][13]
IC50 (mTOR)580 nMRecombinant Human[4]
IC50 (Cell Viability)0.14 - 0.95 µMVarious Cancer Cell Lines[10][13]
p-AKT Inhibition (IC50)28 - 46 nMU87MG, PC3, MDA-MB-361[13]

Table 2: Recommended In Vivo Dosing and Formulation

ParameterRecommendationSpeciesReference
Dosage75 - 150 mg/kgMouse[2][13][14]
Administration RouteOral (p.o.), dailyMouse[10][14][15]
Formulation Vehicle0.5% Methylcellulose, 0.2% Tween-80 in water (MCT)N/A[14][15]

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of Pictilisib on the viability of cancer cell lines. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Rationale: Determining the concentration-dependent effect of Pictilisib on cell proliferation is a fundamental first step in characterizing its anti-cancer activity. The IC50 value derived from this assay provides a quantitative measure of the compound's potency.

Cell_Viability_Workflow Seed Seed cells in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with serial dilutions of Pictilisib (GDC-0941) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTS Add MTS reagent Incubate->AddMTS IncubateMTS Incubate for 1-4 hours AddMTS->IncubateMTS Read Measure absorbance at 490 nm IncubateMTS->Read Analyze Calculate % viability and determine IC50 Read->Analyze

Caption: Workflow for a cell viability assay using Pictilisib (GDC-0941).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Compound Preparation: Prepare a 2X stock solution of Pictilisib in complete growth medium. Perform serial dilutions to generate a range of concentrations (e.g., 0.01 to 10 µM). A DMSO vehicle control should be included, with the final DMSO concentration not exceeding 0.1% to avoid solvent toxicity.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the 2X Pictilisib dilutions or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTS Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to yield a sufficient colorimetric signal without reaching saturation.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Pictilisib concentration and use a non-linear regression model to determine the IC50 value.

2. Western Blot Analysis of p-AKT

This protocol is used to confirm the on-target activity of Pictilisib by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.

  • Rationale: Directly assessing the phosphorylation of AKT provides mechanistic evidence that Pictilisib is inhibiting the PI3K pathway as intended. A dose-dependent decrease in p-AKT levels validates the compound's mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Pictilisib (e.g., 10, 100, 1000 nM) for 2 to 4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to total AKT and the loading control to determine the relative inhibition of AKT phosphorylation.

In Vivo Protocol

1. Murine Xenograft Tumor Model

This protocol describes the use of Pictilisib in a subcutaneous xenograft model to evaluate its anti-tumor efficacy in vivo.

  • Rationale: In vivo studies are crucial to assess the therapeutic potential of a compound in a more complex biological system. This model allows for the evaluation of drug efficacy, tolerability, and pharmacodynamic effects in a living organism.

Xenograft_Workflow Inject Subcutaneously inject cancer cells into nude mice Monitor Monitor tumor growth Inject->Monitor Randomize Randomize mice into treatment groups (tumor volume ~150-200 mm³) Monitor->Randomize Treat Administer Pictilisib (GDC-0941) or vehicle daily via oral gavage Randomize->Treat Measure Measure tumor volume and body weight 2-3 times per week Treat->Measure Endpoint Continue treatment until tumor volume endpoint is reached Measure->Endpoint Analyze Analyze tumor growth inhibition and tolerability Endpoint->Analyze

Caption: Workflow for an in vivo xenograft study with Pictilisib (GDC-0941).

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Compound Formulation and Administration: Prepare Pictilisib in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in water.[14][15] Administer the compound daily via oral gavage at a dose of 75-150 mg/kg.[2][13][14] The control group should receive the vehicle only.

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points after the final dose to analyze target modulation (e.g., p-AKT levels by Western blot or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor efficacy of Pictilisib.

Safety and Handling

Pictilisib (GDC-0941) is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For in vitro studies, prepare stock solutions in a chemical fume hood. For in vivo studies, follow all institutional guidelines for the safe handling and administration of experimental drugs to animals.

Solubility and Storage

  • Solubility: Pictilisib is soluble in DMSO at concentrations up to 110.95 mg/mL (216.01 mM).[15] For in vivo formulations, it can be suspended in a vehicle of 0.5% methylcellulose and 0.2% Tween-80.[14][15]

  • Storage: Store the solid compound at -20°C for long-term stability.[15] Stock solutions in DMSO can be stored at -80°C for up to one year.[15] Avoid repeated freeze-thaw cycles.

Conclusion

Pictilisib (GDC-0941) is a valuable research tool for investigating the role of the PI3K/AKT/mTOR pathway in cancer and for evaluating the therapeutic potential of PI3K inhibition. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust preclinical studies. Careful attention to experimental detail and appropriate data analysis will ensure the generation of high-quality, reproducible results.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Prudova A, et al. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget. 2015;6(2):802-13. [Link]

  • Tewari D, et al. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. 2022;11(11):1834. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]

  • Janku F, et al. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Am Soc Clin Oncol Educ Book. 2018;38:551-563. [Link]

  • Martín-Martín N, et al. Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. Cancers (Basel). 2020;12(11):3147. [Link]

  • Wallin JJ, et al. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clin Cancer Res. 2012;18(14):3901-11. [Link]

  • Folprecht G, et al. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal. Clin Cancer Res. 2013;19(6):1395-405. [Link]

  • Prudova A, et al. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget. 2015;6(2):802-13. [Link]

  • Sarker D, et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]

  • Sarker D, et al. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]

  • Sarker D, et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]

  • Merck Millipore. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. [Link]

  • Tamura K, et al. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Invest New Drugs. 2017;35(1):37-46. [Link]

  • Raynaud FI, et al. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2009;8(7):1725-38. [Link]

  • Cellagen Technology. GDC-0941 (Pictilisib). [Link]

  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples... [Link]

  • LookChem. 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine. [Link]

  • Lu G, et al. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Eur J Med Chem. 2016;109:114-25. [Link]

  • Heffron TP, et al. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. J Med Chem. 2020;63(15):8299-8314. [Link]

  • Zhang Y, et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front Chem. 2024;12:1422778. [Link]

  • Wang Y, et al. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorg Med Chem Lett. 2021;48:128249. [Link]

  • PubChem. N-(2-Aminoethyl)-5-(2-{[4-(Morpholin-4-Yl)pyridin-2-Yl]amino}-1,3-Thiazol-5-Yl)pyridine-3-Carboxamide. [Link]

  • Wang Y, et al. Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. 2019;24(11):2087. [Link]

  • Bharate SB, et al. Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor: Prediction from Molecular Modeling. J Med Chem. 2016;59(11):5571-6. [Link]

  • Hussain A, et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Sci Rep. 2024;14(1):16110. [Link]

  • Kumar A, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Med Chem. 2022;13(4):468-477. [Link]

  • van der Wouden PE, et al. Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. J Med Chem. 2011;54(4):1009-19. [Link]

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Abstract This document provides a comprehensive guide to the analytical methods for the identification and quantification of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a heterocyclic compound of interest in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the identification and quantification of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a heterocyclic compound of interest in pharmaceutical research and development. Thiazolo[5,4-d]pyrimidine scaffolds are recognized as important pharmacophores due to their structural resemblance to endogenous purines, leading to their investigation for various therapeutic applications, including as anticancer agents and adenosine receptor antagonists.[1][2][3] Given the criticality of this scaffold, robust and reliable analytical methods are essential for ensuring the quality, purity, and stability of the target compound throughout the drug development lifecycle.

This application note details a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantitative analysis. Furthermore, it provides a complete framework for method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.[4][5] Supplementary techniques for structural confirmation, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are also discussed.

Compound Profile

  • Compound Name: 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

  • CAS Number: 1137278-42-2

  • Molecular Formula: C₁₀H₁₀ClN₅OS

  • Molecular Weight: 299.74 g/mol

  • Chemical Structure:

    
    
    

Primary Analytical Method: Reversed-Phase HPLC

Principle of Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine due to its high resolution, reproducibility, and broad applicability to organic molecules.[6] The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[7] A polar mobile phase is used, and by modulating its composition—typically by increasing the proportion of an organic solvent—hydrophobic molecules are eluted from the column in order of increasing hydrophobicity.[7][8] The C18 (octadecylsilane) stationary phase is particularly effective as it provides a strong hydrophobic surface for the retention of a wide range of organic compounds.[9][10]

Recommended Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (FA), LC-MS grade.

    • Reference Standard: 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, >99% purity.

  • Labware: Volumetric flasks (Class A), analytical balance, pipettes, autosampler vials.

Detailed Protocol: Isocratic HPLC Method for Quantification

This protocol is designed for the routine quantification (assay) of the analyte.

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 60:40 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.

    • Rationale: Formic acid is added to control the pH and sharpen peak shape by suppressing the ionization of residual silanols on the stationary phase. Filtering and degassing prevent pump blockages and ensure a stable baseline.

Step 2: Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (this mixture is the diluent). This yields a stock solution of ~100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 10.0 mL to 100.0 mL with the diluent.

Step 3: Sample Solution Preparation

  • Prepare the sample to a target concentration of 10 µg/mL in the diluent. The exact preparation will depend on the sample matrix (e.g., drug substance, formulated product). For the drug substance, the procedure would be identical to the standard preparation.

Step 4: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the chromatographic parameters as specified in Table 1 .

  • Inject the standard solution (at least five replicate injections for system suitability) followed by the sample solutions.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase 60% Acetonitrile : 40% Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes
  • Rationale for Parameter Choices:

    • Mobile Phase (60:40 ACN:Water): This ratio is a starting point based on the predicted hydrophobicity of the molecule. It should provide adequate retention on a C18 column while ensuring a reasonable run time.

    • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.

    • Detection Wavelength (280 nm): The thiazolo[5,4-d]pyrimidine core contains multiple chromophores. A wavelength of 280 nm is chosen as a robust starting point that is likely to provide good sensitivity. A full UV scan using a DAD is recommended during method development to determine the wavelength of maximum absorbance.

Method Validation Protocol (per ICH Q2(R2))

A robust analytical procedure must be validated to demonstrate its suitability for the intended purpose.[4][11] The following protocols outline the necessary experiments to validate the HPLC method described above.

Method_Validation_Workflow cluster_validation Core Validation Parameters start Method Development sst System Suitability (SST) start->sst specificity Specificity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness report Validation Report (Fit for Purpose) robustness->report

Caption: Logical workflow for analytical method validation per ICH guidelines.

System Suitability Testing (SST)
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12]

  • Protocol: Make five replicate injections of the 10 µg/mL working standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation: Expose the analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. Analyze the stressed samples to ensure the main analyte peak is resolved from any degradant peaks (peak purity analysis with a DAD is recommended).

Linearity and Range
  • Purpose: To establish a linear relationship between analyte concentration and detector response over a defined range.[11][12]

  • Protocol: Prepare at least five standard solutions covering 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy
  • Purpose: To determine the closeness of the test results to the true value, expressed as percent recovery.[5][12]

  • Protocol: Perform spike-recovery experiments. Prepare a placebo (if applicable) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD for repeatability: ≤ 2.0%.

    • %RSD for intermediate precision: ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by injecting six preparations at the proposed LOQ concentration and checking for acceptable precision (%RSD ≤ 10%).

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]

  • Protocol: Analyze a standard solution while making small variations to the nominal conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase Composition: ± 2% absolute organic (e.g., 58% and 62% ACN).

  • Acceptance Criteria: The system suitability criteria should still be met, and the results should not significantly deviate from the nominal conditions.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
System Suitability %RSD ≤ 2.0%, Tailing ≤ 2.0, Plates ≥ 2000
Specificity No interference at analyte RT; peak purity > 990
Linearity (r²) ≥ 0.999
Range Typically 80-120% of test concentration for assay
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
Limit of Quantitation S/N ≈ 10; Precision at LOQ concentration ≤ 10% RSD
Robustness System suitability passes under varied conditions

Confirmatory and Characterization Methods

While HPLC-UV is ideal for routine quantification, other methods are essential for definitive identification and structural elucidation, particularly during initial characterization and impurity profiling.

Analytical_Techniques Analyte Analyte 4-(...)-morpholine HPLC HPLC-UV Analyte->HPLC Separation & Quantification LCMS LC-MS Analyte->LCMS Separation & Mass Analysis NMR NMR Analyte->NMR Structural Elucidation Quant Quantification (Assay, Purity) HPLC->Quant Ident Identification (Molecular Weight) LCMS->Ident Struct Structure Confirmation NMR->Struct

Caption: Relationship between analytical techniques and their primary purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Application: Provides definitive mass confirmation of the main peak and enables the identification of unknown impurities by providing molecular weight information.

  • Protocol: The HPLC method described can be directly coupled to a mass spectrometer. The mobile phase containing formic acid is volatile and compatible with electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion would be at m/z 300.74.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: Unambiguously confirms the chemical structure of the bulk drug substance. ¹H and ¹³C NMR are standard for confirming the molecular skeleton and the position of substituents.

  • Protocol: A high-purity sample of the substance is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed. The resulting spectrum should be consistent with the proposed structure of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantitative analysis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. The detailed protocol, coupled with a comprehensive validation framework based on ICH Q2(R2) guidelines, ensures that the method is scientifically sound and fit for purpose in a regulated research and development environment. The successful implementation of this analytical strategy is a critical step in guaranteeing the quality and consistency of this important pharmaceutical compound.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Cosconati, S., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central.
  • Kravchenko, A., et al. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA.
  • MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression.
  • Creative Proteomics. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (n.d.).
  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry.
  • RSC Publishing. (n.d.).
  • Springer Nature Experiments. (n.d.).
  • YouTube. (2021). 14 Principles of Reversed Phase HPLC.
  • MDPI. (n.d.).

Sources

Method

Application Notes and Protocols for the Drug Discovery Screening of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity Initial comprehensive searches of the public scientific literature and patent databa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

Initial comprehensive searches of the public scientific literature and patent databases did not yield specific biological data for the compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This suggests that this molecule may be a novel chemical entity or its biological activities have not yet been publicly disclosed.

Therefore, this document is structured as a strategic guide for the de novo screening of this compound. The protocols and workflows outlined below are based on the well-established biological activities of the broader thiazolo[5,4-d]pyrimidine and morpholine-containing chemical classes. These scaffolds are frequently associated with the modulation of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, and G-protein coupled receptors, such as adenosine receptors.

This guide provides a scientifically rigorous framework for a researcher to systematically investigate the biological effects of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and identify its potential therapeutic applications.

Compound Profile and Rationale for Screening

Chemical Structure:

The thiazolo[5,4-d]pyrimidine core is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] The morpholine moiety is often incorporated into kinase inhibitors to enhance selectivity and improve pharmacokinetic properties.[2] Specifically, the 4-morpholinopyrimidine substructure is a known hinge-binding motif for many protein kinases. The presence of a chlorine atom at the 5-position of the thiazolo[5,4-d]pyrimidine ring may influence the compound's electronic properties and binding interactions.

Based on this structural analysis, the primary hypothesis is that 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine functions as a kinase inhibitor. A secondary hypothesis, given the versatility of the scaffold, is its potential interaction with other targets, such as adenosine receptors.[3]

Proposed Screening Cascade: A Multi-tiered Approach

A tiered screening approach is recommended to efficiently characterize the biological activity of this novel compound. The workflow is designed to move from broad, cell-based phenotypic screens to more specific biochemical and target-based assays.

Screening_Cascade A Tier 1: Phenotypic Screening (Broad Cellular Assays) B Tier 2: Target Class Identification (e.g., Kinase Panel, GPCR Panel) A->B Active in Phenotypic Screen C Tier 3: Specific Target Validation (Biochemical Assays - IC50 Determination) B->C Identified Target Class D Tier 4: Cellular Mechanism of Action (Western Blot, Pathway Analysis) C->D Confirmed Potent Target E Tier 5: In Vivo Proof-of-Concept (Animal Models) D->E Cellular MOA Elucidated

Caption: A tiered screening cascade for a novel compound.

Tier 1: Phenotypic Screening Protocols

The initial goal is to determine if the compound has any effect on cell viability or proliferation, which is a hallmark of many targeted therapies, particularly in oncology.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine on the viability of a panel of human cancer cell lines.

Rationale: A diverse panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) can provide initial clues about potential tissue-specific activity.

Protocol:

  • Cell Line Panel:

    • MCF-7 (Breast Cancer, PIK3CA mutant)

    • PC-3 (Prostate Cancer, PTEN null)

    • A549 (Lung Cancer, KRAS mutant)

    • HCT116 (Colon Cancer, PIK3CA mutant)

    • Jurkat (T-cell Leukemia)

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression model.

Data Presentation:

Cell LinePutative Driver MutationIC50 (µM) of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
MCF-7PIK3CAExperimental Value
PC-3PTEN nullExperimental Value
A549KRASExperimental Value
HCT116PIK3CAExperimental Value
Jurkat-Experimental Value

Tier 2: Target Class Identification

If the compound exhibits significant activity in the phenotypic screen, the next step is to identify its molecular target class.

Kinase Panel Screening

Objective: To determine if 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine inhibits the activity of a broad panel of protein kinases.

Rationale: The morpholinopyrimidine scaffold is a common feature of kinase inhibitors. A broad kinase panel can identify specific kinases or kinase families that are inhibited by the compound.

Protocol:

  • Service Provider: Engage a commercial service provider that offers kinase screening services (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

  • Panel Selection: Choose a comprehensive panel that includes representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases), with a focus on kinases in the PI3K/Akt/mTOR pathway.

  • Assay Format: The service provider will typically use an in vitro biochemical assay, such as a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

  • Compound Submission: Submit the compound at a single high concentration (e.g., 10 µM) for the initial screen.

  • Data Analysis: The service provider will report the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >50%) for a particular kinase is considered a "hit".

Tier 3: Specific Target Validation

For any "hits" identified in the kinase panel, the next step is to confirm and quantify their inhibitory activity.

Biochemical IC50 Determination

Objective: To determine the potency of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine against specific kinases identified in the panel screen.

Protocol:

  • Assay Setup: Perform a biochemical assay for the specific kinase of interest. This can be done in-house or through a service provider. The assay should include the purified kinase, its substrate, and ATP.

  • Compound Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, measure the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and calculate the IC50 value.

Tier 4: Cellular Mechanism of Action

Once a specific target is validated, the next step is to confirm that the compound engages this target in a cellular context and modulates its downstream signaling pathways.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compound on the phosphorylation status of key downstream effectors of the target kinase.

Rationale: For a PI3K/mTOR inhibitor, this would involve looking at the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when dephosphorylated) Compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This document provides a comprehensive, albeit prospective, guide for the initial drug discovery screening of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. The proposed workflow is designed to systematically elucidate the compound's biological activity, identify its molecular target(s), and characterize its mechanism of action at the cellular level. Positive results from these studies would provide a strong rationale for advancing the compound to in vivo efficacy studies in relevant animal models of disease.

References

  • Liu, X., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(58), 36489-36499.
  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4281.
  • Mazurek, J., et al. (2021).
  • Gąsiorowska, J., et al. (2021).
  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945.
  • Wang, L., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(10), 1733.
  • D'Andrea, P., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6683.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in Solution

Disclaimer: As of the date of this publication, there is no publicly available stability data for the specific compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is therefore intended to provide a c...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, there is no publicly available stability data for the specific compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is therefore intended to provide a comprehensive framework for establishing the stability of this and structurally related heterocyclic small molecules. The protocols and troubleshooting advice are based on established principles of pharmaceutical analysis and forced degradation studies.

Introduction: Understanding the Stability of Your Molecule

The stability of a research compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. For novel heterocyclic compounds such as 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, understanding its degradation profile under various conditions is paramount. This technical guide provides a systematic approach to assessing the stability of this compound, offering troubleshooting advice and standardized protocols for forced degradation studies.

Forced degradation studies are a cornerstone of drug development, providing insights into the chemical behavior of a molecule under stress conditions more severe than accelerated stability testing.[1][2] These studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[1]

Predicted Molecular Liabilities of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Based on its chemical structure, several potential degradation pathways can be hypothesized. These liabilities should be the initial focus of your stability assessment.

  • Hydrolysis of the Chloro Group: The chlorine atom attached to the pyrimidine ring is a potential site for nucleophilic substitution, particularly by water or hydroxide ions. This hydrolysis would be highly dependent on the pH of the solution.[3][4] In alkaline conditions, the rate of hydrolysis of similar chlorinated N-heterocycles is known to increase significantly.[3][5]

  • Oxidative Degradation: The morpholine and thiazole rings, as well as the pyrimidine ring, could be susceptible to oxidation. The nitrogen and sulfur atoms in the heterocyclic core are potential sites for oxidative attack.

  • Photodegradation: Many heterocyclic compounds absorb UV radiation and can undergo photodegradation.[6][7] The fused aromatic system of the thiazolo[5,4-d]pyrimidine core suggests a potential for photosensitivity.[6]

  • Acid/Base Instability: Extreme pH conditions can lead to the degradation of the molecule through various mechanisms, including ring opening or hydrolysis of the morpholine substituent.

Visualizing Potential Degradation Pathways

Potential Degradation Pathways Potential Degradation Pathways of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Vis light) Parent 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Hydrolysis_Product 4-(5-Hydroxothiazolo[5,4-d]pyrimidin-7-yl)morpholine Parent->Hydrolysis_Product H₂O / OH⁻ Oxidation_Product_1 N-Oxide derivatives Parent->Oxidation_Product_1 Oxidizing agents (e.g., H₂O₂) Oxidation_Product_2 Thiazole ring opened products Parent->Oxidation_Product_2 Oxidizing agents Photo_Product Various photoproducts (e.g., rearranged isomers, dimers) Parent->Photo_Product Light Exposure

Caption: Predicted degradation pathways for the target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with solutions of novel small molecules.

FAQs

Q1: My compound seems to be losing potency over a short period in my aqueous assay buffer. What should I do first?

A1: The first step is to systematically investigate the cause of the instability. Begin by preparing fresh solutions and immediately testing them to establish a baseline. Then, assess the stability under your specific experimental conditions (e.g., temperature, light exposure, and buffer composition) over a time course. A simple time-course experiment using a validated analytical method like HPLC-UV is crucial.[8]

Q2: I observe a new peak in my chromatogram after my solution has been sitting on the bench for a few hours. How can I identify this new peak?

A2: The appearance of a new peak is a strong indication of degradation. To identify this degradant, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique.[8] It provides both the retention time from the chromatography and the mass-to-charge ratio of the new species, which can help in elucidating its structure.

Q3: Can the pH of my buffer affect the stability of the chloro-substituent?

A3: Absolutely. The chloro group on the pyrimidine ring is an electrophilic site. In basic (high pH) solutions, the increased concentration of hydroxide ions (a strong nucleophile) can accelerate the hydrolysis of this group.[3][4] Conversely, in highly acidic conditions, protonation of the heterocyclic nitrogens could also influence the electronic properties of the ring and affect stability. It's recommended to determine the pH profile of your compound's stability.

Q4: My compound is dissolved in DMSO as a stock solution. Could this be a source of instability?

A4: While DMSO is a common and generally inert solvent for stock solutions, it is hygroscopic (absorbs water from the air). Over time, the absorbed water could potentially lead to slow hydrolysis of your compound, even when stored frozen. It is good practice to use anhydrous DMSO and to aliquot your stock solutions to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Q5: I need to work with my compound in an aqueous solution. What are the best practices for preparing and storing these solutions?

A5:

  • Buffer Selection: Use a buffer system that maintains a pH where your compound is most stable. You will need to determine this experimentally.

  • Temperature: Store aqueous solutions at the lowest practical temperature to slow down degradation kinetics. Typically, 4°C is suitable for short-term storage, while -20°C or -80°C is recommended for longer-term storage.

  • Light Protection: Always protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially if photostability is a concern.[9][10]

  • Inert Atmosphere: For compounds susceptible to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Troubleshooting Scenarios
Observation Potential Cause Recommended Action
Rapid loss of parent compound peak area in HPLC. Hydrolysis, oxidation, or photodecomposition.Conduct a forced degradation study (see Section 4) to identify the specific stressor.
Precipitation of the compound from solution. Poor solubility in the chosen solvent/buffer.Determine the solubility of your compound in different solvents and pH conditions. Consider using co-solvents or excipients to improve solubility.
Color change of the solution over time. Degradation leading to chromophoric byproducts.Analyze the solution by UV-Vis spectroscopy and LC-MS to identify the new species. Correlate the color change with the appearance of new peaks.
Inconsistent results between experiments. Instability of the compound in the experimental medium.Prepare fresh solutions for each experiment. Establish the stability of the compound under the exact experimental conditions (time, temperature, light).

Experimental Protocols: A Framework for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.[1] This involves subjecting the compound to a range of stress conditions.

Workflow for a Forced Degradation Study

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., in ACN or MeOH) Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Dilute to working concentration Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Dilute to working concentration Oxidation Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidation Dilute to working concentration Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Dilute to working concentration Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Dilute to working concentration Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Time points (e.g., 0, 2, 4, 8, 24h) Base->Analysis Time points (e.g., 0, 2, 4, 8, 24h) Oxidation->Analysis Time points (e.g., 0, 2, 4, 8, 24h) Thermal->Analysis Time points (e.g., 0, 2, 4, 8, 24h) Photo->Analysis Time points (e.g., 0, 2, 4, 8, 24h) Evaluation Identify Degradants Quantify Parent Compound Loss Determine Degradation Pathways Analysis->Evaluation

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocols

A. Preparation of Stock and Working Solutions

  • Prepare a stock solution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

B. Stress Conditions

  • Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Note: Basic hydrolysis is often much faster than acidic hydrolysis for chloro-substituted heterocycles.[3][4]

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.

  • Thermal Degradation: Incubate the working solution (in a neutral buffer, e.g., phosphate buffer pH 7.4) at an elevated temperature (e.g., 60°C), protected from light.

  • Photolytic Degradation: Expose the working solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

C. Sample Analysis

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or another suitable modifier) is a good starting point.[8][11]

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.[8]

  • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any degradation products.[8]

Data Interpretation
Stress Condition Expected Outcome if Liable Potential Degradation Product
Acidic (0.1 M HCl) Moderate degradationHydrolysis of the chloro group, potential ring opening at extreme conditions.
Basic (0.1 M NaOH) Rapid degradationHydrolysis of the chloro group to a hydroxyl group.
Oxidative (3% H₂O₂) DegradationN-oxides, sulfoxides, or ring-opened products.
Thermal (60°C) Slow degradationDepends on the weakest bond; may show a similar profile to hydrolysis but slower.
Photolytic (ICH Q1B) DegradationIsomers, dimers, or other photoproducts.

Recommended Analytical Techniques for Stability Studies

A robust analytical method is the cornerstone of any stability study. The primary goal is to develop a "stability-indicating" method, which is capable of separating the parent compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for stability testing due to its high sensitivity, resolution, and quantitative capabilities.[8]

    • Detector: A Photodiode Array (PDA) detector is highly recommended as it can assess peak purity and help in the initial characterization of degradants by their UV spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for the identification of unknown degradation products.[8] By providing the mass-to-charge ratio of the degradants, it allows for the determination of their molecular formulas, which is a critical step in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, it may be necessary to isolate them (e.g., by preparative HPLC) and analyze them by NMR.

Conclusion and Best Practices

Establishing the stability profile of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a critical step in ensuring the validity of your research. A systematic approach using forced degradation studies will provide a comprehensive understanding of the molecule's liabilities.

Key Takeaways:

  • The chloro-substituent on the pyrimidine ring is a likely site of hydrolytic instability, particularly under basic conditions.

  • The heterocyclic core presents potential sites for oxidative and photolytic degradation.

  • A validated, stability-indicating HPLC method is essential for accurate quantification of the parent compound and its degradants.

  • LC-MS is a powerful tool for the rapid identification of degradation products.

  • Always prepare fresh solutions for critical experiments and store stock solutions appropriately to minimize degradation.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently assess the stability of their compounds, leading to more robust and reproducible scientific outcomes.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2017). Forced Degradation and Stability Indicating Studies of Drugs—A Review. Journal of Analytical & Pharmaceutical Research, 6(5).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996).
  • Kamble, R., & Singh, S. (2013). Forced degradation studies of drugs and their role in stability-indicating method development.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Patel, K., & Dedania, Z. (2016). Forced degradation study of thiazole derivative by HPLC technique.
  • Ravi, S., & Azhaguvel, S. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Trine, A. N., & Stine, K. J. (2018). The Effect of pH on the Chemical Stability of Pharmaceuticals.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Zong, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]

  • ResearchGate. (n.d.). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Retrieved from [Link]

  • PubMed. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]

  • Kulkarni, S. K., et al. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 11(8), 001-010. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Investigating and Mitigating Off-Target Effects of Thiazolo[5,4-d]pyrimidine Compounds

From the desk of the Senior Application Scientist Welcome to the technical support center. The thiazolo[5,4-d]pyrimidine scaffold is a remarkable pharmacophore, valued for its structural similarity to endogenous purines....

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The thiazolo[5,4-d]pyrimidine scaffold is a remarkable pharmacophore, valued for its structural similarity to endogenous purines.[1] This characteristic makes it a privileged scaffold in medicinal chemistry, leading to the development of potent inhibitors for crucial targets like protein kinases, adenosine receptors, and phosphoinositide 3-kinases (PI3Ks).[1][2][3]

However, this same bioisosterism is a double-edged sword. The very feature that grants high affinity for a purine-binding site (such as the ATP pocket of a kinase) also creates a significant risk of binding to unintended proteins that also recognize purines. These "off-target" interactions are a primary driver of unexpected toxicity and can confound the interpretation of a compound's mechanism of action, representing a major hurdle in drug development.[4]

This guide is designed for researchers actively working with thiazolo[5,4-d]pyrimidine derivatives. It provides a structured approach to proactively identify, validate, and troubleshoot potential off-target effects, ensuring the integrity of your research and the safety profile of your lead candidates. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the characterization of thiazolo[5,4-d]pyrimidine compounds.

Q1: My new thiazolo[5,4-d]pyrimidine derivative is highly potent in a biochemical kinase assay but shows significantly weaker activity in a cell-based assay. What's going on?

A1: This is a classic and frequent challenge. The discrepancy between biochemical potency (e.g., IC50 on a recombinant enzyme) and cellular activity (e.g., inhibition of phosphorylation in a cell line) can stem from several factors. The primary suspects are:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Lack of Target Engagement: The intracellular environment (ATP concentration, protein crowding, etc.) can be vastly different from the conditions of a biochemical assay, potentially preventing your compound from binding its target effectively.

  • Counteracting Off-Target Effects: The compound might engage an off-target that triggers a compensatory signaling pathway, masking the effect of inhibiting the primary target.

Your immediate next step should be to confirm intracellular target engagement. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[5][6] By demonstrating that your compound can stabilize its intended target inside the cell, you can confidently rule out or confirm target engagement as the issue and focus your efforts on troubleshooting permeability or metabolism.

Q2: I'm observing an unexpected toxic phenotype in my cell cultures that doesn't align with the known biology of the intended target. How do I begin the search for the responsible off-target(s)?

A2: This scenario strongly suggests a liability-driven off-target effect. A systematic, tiered approach is the most efficient way to de-risk your compound.

  • Tier 1: In Silico Prediction & Profiling. Begin with computational methods that predict potential off-targets based on the chemical structure of your molecule.[7][8] Concurrently, perform a broad in vitro kinase screen. Since the thiazolo[5,4-d]pyrimidine scaffold frequently targets kinases, a comprehensive kinome-wide panel (e.g., 400+ kinases) is essential to reveal unintended kinase interactions that could explain the toxicity.[9][10]

  • Tier 2: Broad Experimental Profiling. If kinome screening doesn't reveal a clear culprit, the next step is a broader, unbiased screen. Chemical proteomics using multiplexed inhibitor beads ("kinobeads") can identify kinase and non-kinase ATP-binding proteins that interact with your compound directly from a cell lysate.[11][12] Alternatively, cell microarray screening can assess binding against thousands of individually overexpressed human plasma membrane and secreted proteins, providing highly specific results.[13]

  • Tier 3: In-Cellulo Validation. Once you have a list of high-probability off-targets from Tier 1 or 2, you must validate them in a physiological context. CETSA is the ideal tool to confirm that your compound physically binds these putative off-targets within intact cells.[14][15]

This workflow, visualized below, provides a logical progression from broad, predictive screening to specific, functional validation.

Off_Target_Workflow cluster_0 Tier 1: Initial Assessment cluster_2 Tier 3: In-Cellulo Validation Start Unexpected Phenotype (e.g., Toxicity) InSilico In Silico Prediction (Similarity Searches) Start->InSilico KinomeScan Broad Kinome Profiling (>400 Kinases) Start->KinomeScan ChemProteomics Chemical Proteomics (e.g., Kinobeads) InSilico->ChemProteomics KinomeScan->ChemProteomics No clear kinase hit? CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Identify High-Affinity Hits ChemProteomics->CETSA Identify Putative Off-Targets Microarray Cell Microarray Screen (Surfaceome/Secretome) Microarray->CETSA Identify Putative Off-Targets Downstream Downstream Functional Assays (Confirm Phenotype Link) CETSA->Downstream Decision Decision: Optimize or Terminate? Downstream->Decision

Caption: Tiered workflow for identifying off-target effects.

Q3: How should I interpret data from a large-scale kinome profile? What makes a "good" inhibitor?

A3: Interpreting large kinase screening datasets involves looking beyond just the primary target's potency. Key metrics include:

  • Potency: The activity against your primary target(s), usually expressed as % inhibition at a given concentration, IC50, or Kd.

  • Selectivity: The degree to which the compound inhibits the primary target over other kinases. A highly selective compound will show potent inhibition of one or a few kinases with minimal activity against the rest of the panel.

  • Off-Targets: Any kinase inhibited by more than a predefined threshold (e.g., >90% inhibition at 1 µM) is considered a significant off-target that requires further investigation.

The data is often visualized on a "dendrogram," which groups kinases by sequence homology. This allows you to quickly see if your compound inhibits kinases within the same family (less selective) or across distant families (polypharmacology). A truly selective inhibitor will ideally show a single, potent point of inhibition on this map.

Section 2: Troubleshooting Guide

Problem / SymptomPotential Cause & Solution
Inconsistent results between binding assays (e.g., KINOMEscan™) and functional enzymatic assays. Potential Cause: The binding assay measures affinity, while the functional assay measures inhibition of catalytic activity. A compound can bind to a kinase without inhibiting its function (e.g., binding to an allosteric site non-productively). Solution: This is not necessarily a contradiction but provides mechanistic insight. Always use orthogonal methods. Use CETSA to confirm that the binding observed in the KINOMEscan™ assay occurs within the cell. This confirms the interaction is relevant, even if it doesn't inhibit enzymatic function in a specific assay format.
Compound shows high selectivity in in vitro kinase panels but still exhibits in vivo toxicity. Potential Cause 1: Non-Kinase Off-Targets. The toxicity may be driven by interactions with a completely different protein class (e.g., GPCRs, ion channels, metabolic enzymes). The purine-like structure of thiazolo[5,4-d]pyrimidines makes this a distinct possibility. Solution 1: Perform broader screening using proteome microarrays or unbiased chemical proteomics.[16] Potential Cause 2: Metabolite Activity. The parent compound may be selective, but an active metabolite produced in vivo could have a different, toxic off-target profile. Solution 2: Perform metabolite identification studies and then screen major metabolites against the same off-target panels.
Cellular activity plateaus at a lower-than-expected maximal effect, despite increasing compound concentration. Potential Cause: This "bell-shaped" or plateauing dose-response curve is often a hallmark of off-target activity. At higher concentrations, the compound may engage a secondary target that either opposes the primary target's pathway or causes general cellular stress, limiting the observable effect. Solution: Perform a CETSA experiment across a wide dose range. If the thermal stabilization of the primary target continues to increase with concentration while the cellular effect plateaus, it strongly implicates an off-target. Use this concentration range to guide off-target discovery efforts (e.g., chemical proteomics).

Section 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol describes a Western Blot-based CETSA to confirm whether a putative off-target, identified from a screening assay, is engaged by your thiazolo[5,4-d]pyrimidine compound in intact cells.

Principle: CETSA leverages the fact that when a ligand binds to a protein, it generally stabilizes the protein's structure.[15] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[17] By heating cells to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining, we can determine its melting curve. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[5][6]

CETSA_Principle cluster_0 cluster_1 cluster_2 cluster_3 node_cells Intact Cells node_dmso Vehicle (DMSO) node_cells->node_dmso node_compound Compound node_cells->node_compound node_heat Apply Temperature Gradient (e.g., 40°C to 70°C) node_dmso->node_heat node_compound->node_heat node_unbound Unbound Target Unfolds & Aggregates node_heat->node_unbound Low Tm node_bound Compound-Bound Target Remains Folded & Soluble node_heat->node_bound High Tm (Stabilized) node_lysis Cell Lysis + Centrifugation node_unbound->node_lysis node_bound->node_lysis node_pellet Pellet (Aggregates) node_lysis->node_pellet node_supernatant Supernatant (Soluble Fraction) node_lysis->node_supernatant node_wb Western Blot for Target Protein node_supernatant->node_wb node_curve Plot Soluble Fraction vs. Temperature node_wb->node_curve

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture & Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight. Ensure consistent cell numbers across all conditions.

    • Treat cells with your thiazolo[5,4-d]pyrimidine compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for a sufficient time to allow for cell entry and target binding (typically 1-2 hours).

  • Heat Challenge:

    • Harvest the treated cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes. A typical gradient for initial screening is from 40°C to 64°C in 2°C increments. A no-heat (room temperature) control is essential.

  • Cell Lysis and Fractionation:

    • Immediately after the heat step, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This lyses the cells without using detergents that could interfere with protein stability.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration by adding lysis buffer.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the putative off-target protein.

  • Data Interpretation:

    • Quantify the band intensity for each lane using densitometry software.

    • For each treatment group (vehicle vs. compound), plot the normalized band intensity (as a percentage of the no-heat control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Section 4: Data Presentation

Table 1: Example Kinome Selectivity Profile for a Hypothetical Compound (TZP-123)

Proper data organization is key to comparing inhibitor performance. This table illustrates how to present kinome profiling data for a hypothetical thiazolo[5,4-d]pyrimidine, TZP-123, against a known clinical inhibitor.

Kinase TargetClassTZP-123 (% Inhibition @ 1 µM)Comparator Drug (% Inhibition @ 1 µM)Comments
PI3Kα Lipid Kinase 98% 99% Intended On-Target
PI3Kβ Lipid Kinase 95% 97% Intended On-Target
PI3Kδ Lipid Kinase 96% 98% Intended On-Target
PI3Kγ Lipid Kinase 94% 96% Intended On-Target
mTOR PIKK 85% 95% Known related target, acceptable activity.
AURKA Ser/Thr Kinase 92% 15% High-Affinity Off-Target for TZP-123. Requires immediate validation via CETSA.
AURKB Ser/Thr Kinase 88% 12% High-Affinity Off-Target for TZP-123.
SRC Tyr Kinase 45% 85% Comparator drug shows significant SRC activity.
ABL1 Tyr Kinase 10% 91% Comparator drug is a known ABL inhibitor. TZP-123 is clean.
CDK2 Ser/Thr Kinase 5% 8% No significant activity observed.
MEK1 Ser/Thr Kinase 2% 4% No significant activity observed.

Data is hypothetical and for illustrative purposes only.

References

  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Liston, D. R., & Davis, M. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Naito, Y., Hino, K., Bono, H., & Ui-Tei, K. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-46. [Link]

  • Thuy, T. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]

  • Liston, D. R., & Davis, M. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. [Link]

  • CRISPR Medicine News. (2023). Deep learning predicts CRISPR off-target effects. CRISPR Medicine News. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • A.A. Lavista Ferres, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 19. [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Cohen, P., & Al-Johani, S. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 976. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2556–2565. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolo[5,4-d]pyrimidine. PubChem Compound Database. [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Szymańska, E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(11), 4496. [Link]

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Biomedicines, 10(7), 1540. [Link]

  • Mehmood, A., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(16), 8868. [Link]

  • Pochanard, P. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • ResearchGate. (n.d.). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]

  • Shetty, C. R., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 7, 101416. [Link]

  • Dal Ben, D., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(17), 3172. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Johnson, J. L., & Georg, G. I. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(5), 1083. [Link]

  • Stankiewicz, A., et al. (2023). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 28(15), 5871. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(23), 8565. [Link]

  • Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105-1122. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is designed to provide in-depth troubleshooting strategies and address common questions related to acquired resistance to this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome resistance in your experimental models.

The thiazolo[5,4-d]pyrimidine scaffold is a known purine bioisostere, and compounds with this core structure, including 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, are frequently developed as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1] The PI3K/AKT/mTOR cascade is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[2][3] Therefore, this guide is structured around the well-documented mechanisms of resistance to PI3K inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues observed during preclinical studies with PI3K inhibitors like 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Q1: My cancer cell line, initially sensitive to the compound, has started to show reduced responsiveness and is proliferating at higher concentrations. What is the likely cause?

A1: This phenomenon is characteristic of acquired resistance. While multiple factors can be at play, a common cause for resistance to PI3K inhibitors is the reactivation of the PI3K pathway itself or the activation of parallel, compensatory signaling pathways.[2][3] A frequent event is the establishment of negative feedback loops. For instance, inhibiting AKT, a downstream target of PI3K, can lead to the activation of FOXO transcription factors.[4][5] These factors can then upregulate the expression of receptor tyrosine kinases (RTKs) such as HER2 and HER3, which in turn re-stimulate the PI3K pathway, creating a resistance loop.[4][5]

Q2: I've confirmed target engagement by observing decreased phosphorylation of AKT (at Ser473 and Thr308), yet the cells are still surviving and proliferating. Why?

A2: This indicates that while you have successfully inhibited the PI3K/AKT axis, the cancer cells have adapted by activating alternative survival pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common compensatory route.[5] When the PI3K pathway is blocked, cellular signaling can be rerouted to activate RAS/RAF/MEK/ERK signaling, which can also promote cell survival and proliferation. It is also possible that downstream components of the PI3K pathway, such as mTOR, are being activated by other inputs.[6]

Q3: Could genetic mutations be responsible for the acquired resistance I'm observing?

A3: Yes, acquired genetic alterations are a known mechanism of resistance to PI3K inhibitors.[7] These can include:

  • Secondary mutations in PIK3CA: These mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor.[7]

  • Loss-of-function mutations or deletions in PTEN: PTEN is a tumor suppressor that antagonizes PI3K signaling. Its loss leads to sustained pathway activation, which can overcome the effects of the inhibitor.[2][8]

  • Activating mutations in downstream effectors like AKT1. [7]

Q4: Are there any systemic factors that could be influencing resistance in my in vivo models?

A4: In in vivo studies, systemic feedback loops involving insulin can play a significant role. PI3K inhibitors can cause hyperglycemia, leading to a surge in insulin levels.[9] This increased insulin can then strongly reactivate the PI3K pathway in tumor cells, counteracting the effect of the drug.[8][9]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured, step-by-step protocols to diagnose and counteract resistance.

Guide 1: Investigating Pathway Reactivation and Compensatory Signaling

This workflow will help you determine if feedback loops or parallel pathway activation are the cause of resistance.

Workflow Logic:

Caption: Workflow for diagnosing resistance mechanisms.

Step-by-Step Protocol:

  • Culture Parental (Sensitive) and Resistant Cells: Grow both cell lines in parallel under standard conditions.

  • Treat with 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine: Treat both cell lines with the compound at a concentration that effectively inhibits PI3K signaling in the parental line (e.g., IC90). Include an untreated control for both lines.

  • Prepare Protein Lysates: After an appropriate treatment duration (e.g., 24 hours), harvest the cells and prepare whole-cell lysates.

  • Perform Western Blot Analysis:

    • PI3K Pathway: Probe for key phosphorylated and total proteins in the PI3K pathway: p-AKT (S473/T308), total AKT, p-S6 ribosomal protein, total S6, p-4E-BP1, and total 4E-BP1.

      • Expected Result in Resistant Cells: A rebound in the phosphorylation of these markers despite the presence of the inhibitor suggests pathway reactivation.

    • MAPK Pathway: Probe for p-ERK1/2 and total ERK1/2.

      • Expected Result in Resistant Cells: Increased p-ERK levels in the resistant line compared to the parental line upon treatment suggests activation of this compensatory pathway.

    • Receptor Tyrosine Kinases (RTKs): Probe for total protein levels of key RTKs such as HER2, HER3, and IGF1R.

      • Expected Result in Resistant Cells: Upregulation of these receptors in the resistant line points to a FOXO-mediated feedback loop.[4][5]

Guide 2: Strategies for Overcoming Identified Resistance Mechanisms

Based on the findings from Guide 1, a rational combination therapy can be designed to overcome resistance.

Combination Strategy Rationale:

Resistance MechanismCombination PartnerRationale
PI3K Pathway Reactivation mTOR Inhibitor (e.g., Everolimus)Provides a more complete vertical blockade of the pathway.[10]
MAPK Pathway Activation MEK Inhibitor (e.g., Trametinib)Dual inhibition of parallel survival pathways can induce synthetic lethality.
RTK Upregulation RTK Inhibitor (e.g., Lapatinib for HER2)Blocks the upstream signaling that reactivates the PI3K pathway.
PTEN Loss p110β-specific inhibitorLoss of PTEN can lead to increased signaling through the p110β isoform of PI3K.[8]
PIM Kinase Upregulation PIM Kinase InhibitorPIM kinase has been shown to mediate an adaptive survival response upon AKT inhibition.[6]

Experimental Protocol for Combination Therapy:

  • Determine IC50 values: First, determine the half-maximal inhibitory concentration (IC50) for both 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and the selected combination partner individually in the resistant cell line.

  • Combination Index (CI) Analysis:

    • Use the Chou-Talalay method to assess for synergy.

    • Set up a matrix of drug concentrations, including each drug alone and in combination at various ratios (e.g., constant ratio, non-constant ratio).

    • After treatment, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Calculate the CI value. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Confirm Synergy with Western Blot: Validate that the synergistic combination effectively suppresses both the primary target pathway and the identified resistance mechanism (e.g., observe sustained suppression of both p-AKT and p-ERK).

Guide 3: Investigating Genetic Alterations

If pathway analysis is inconclusive, or to confirm a genetic basis of resistance, sequencing of key genes is recommended.

Workflow for Genetic Analysis:

Caption: Workflow for identifying resistance mutations.

Step-by-Step Protocol:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental and resistant cell populations.

  • PCR and Sequencing:

    • Design primers to amplify the coding regions of key genes: PIK3CA, PTEN, and AKT1.

    • Perform PCR amplification followed by Sanger sequencing of the PCR products.

    • For PTEN, you may also need to perform quantitative PCR (qPCR) on genomic DNA to detect deletions.

  • Sequence Analysis: Align the sequencing data from the resistant cells to both the parental cell line and a reference genome to identify any acquired mutations.

  • Actionable Insights: If a resistance mutation is identified in PIK3CA, consider testing novel allosteric PI3Kα inhibitors, which may be effective against mutations that confer resistance to orthosteric inhibitors.[7]

By systematically applying these troubleshooting guides, researchers can diagnose the specific mechanisms of resistance to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and develop rational, evidence-based strategies to overcome them, thereby advancing their drug development efforts.

References

  • Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Cancers, 13(7), 1538. [Link]

  • Schwartz, S., & Cantley, L. C. (2014). What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. Cancer Discovery, 4(12), 1380-1383. [Link]

  • Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PubMed, 26 Mar 2021. [Link]

  • National Cancer Institute. (2018). Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug. [Link]

  • Vara, J. Á. F., et al. (2021). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. ResearchGate. [Link]

  • Le, X., et al. (2016). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Cancer Research, 76(23), 6965-6976. [Link]

  • Costa, C., et al. (2021). Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations. Cancer Discovery, 11(11), 2834-2847. [Link]

  • O'Brien, N. A., et al. (2021). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. Cancers, 13(15), 3837. [Link]

  • Mizrachi, A., et al. (2017). Overcoming acquired resistance to PI3K inhibitors in head and neck squamous cell carcinoma with combination treatment. Clinical Cancer Research, 23(23_Suppl), Abstract nr 61. [Link]

  • Sharma, R., & Kumar, R. (2018). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

Sources

Optimization

Technical Support Guide: Optimizing the Synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

From the Desk of the Senior Application Scientist Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. The thiazolo[5,4-d]pyrimidine core is a significant scaffold in drug discovery, acting as a purine bioisostere that can modulate the activity of numerous biological targets.[1] Achieving high yield and purity for this specific derivative requires a nuanced understanding of the reaction mechanism and careful control over key parameters.

This document moves beyond a simple recitation of steps. It is structured as a troubleshooting resource to address the practical challenges you may encounter in the lab, providing not just solutions but the underlying chemical reasoning to empower your synthetic strategy.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and commonly adapted synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a three-stage process starting from commercially available 4,6-dichloro-5-aminopyrimidine. Each stage presents unique optimization challenges.

  • Stage 1: Thiazole Ring Annulation. The synthesis commences with the formation of the thiazole ring. This is typically achieved by reacting 4,6-dichloro-5-aminopyrimidine with an isothiocyanate. This reaction forms a thiourea intermediate which then undergoes intramolecular cyclization to yield a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine derivative.[2]

  • Stage 2: Dichlorination. The intermediate from the first stage often requires conversion to the 5,7-dichloro core. This is a critical step, usually accomplished via a Sandmeyer-type reaction to replace the 2-amino group or by starting with a precursor that yields a 5-hydroxy intermediate, which is subsequently chlorinated. Chlorination is most effectively performed using potent reagents like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[3]

  • Stage 3: Regioselective Nucleophilic Aromatic Substitution (SNAr). The final step involves the reaction of the 5,7-dichlorothiazolo[5,4-d]pyrimidine intermediate with morpholine. The key to a high yield is achieving regioselective substitution at the C7 position, which is more electrophilic and thus more reactive towards nucleophilic attack than the C5 position.[4]

Synthetic_Workflow cluster_0 Stage 1: Thiazole Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: SNAr Reaction A 4,6-Dichloro-5- aminopyrimidine B Thiourea Intermediate A->B + R-NCS C 7-Chloro-thiazolo[5,4-d] -pyrimidin-5-ol/amine B->C Intramolecular Cyclization D 5,7-Dichlorothiazolo [5,4-d]pyrimidine C->D + POCl3 / Heat E 4-(5-Chlorothiazolo[5,4-d] pyrimidin-7-yl)morpholine (Final Product) D->E + Morpholine + Base

Caption: Overall workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Stage 1 & 2: Issues in Forming the 5,7-Dichloro Intermediate

Q: My initial thiazole ring formation (Stage 1) is sluggish and gives a low yield of the cyclized product. What's going wrong?

A: This is a common bottleneck. The efficiency of the cyclization is highly dependent on several factors:

  • Reagent Purity: Ensure the starting 4,6-dichloro-5-aminopyrimidine is pure. Contaminants can interfere with the reaction.

  • Reaction Conditions: The cyclization of the thiourea intermediate often requires heat. If the temperature is too low, the reaction will be slow. If it's too high, you risk decomposition and the formation of tar-like byproducts. We recommend starting at a moderate temperature (e.g., 80-100 °C) in a high-boiling solvent like DMF or dioxane and monitoring by TLC.

  • Choice of Base: For cyclizations that proceed via deprotonation, the choice of a non-nucleophilic base is critical to avoid unwanted side reactions with the chloro-substituents on the pyrimidine ring.

Q: The chlorination with POCl₃ (Stage 2) is messy, incomplete, and difficult to work up. How can I improve this critical step?

A: Working with phosphorus oxychloride requires precision and strict adherence to safety protocols.

  • Anhydrous Conditions: This is non-negotiable. Any moisture will rapidly quench the POCl₃, reducing its efficacy and generating phosphoric acid, which can complicate the reaction and workup. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Chlorination of heteroaromatic hydroxyl groups with POCl₃ is highly exothermic. The reaction should be heated carefully to reflux. Overheating can lead to decomposition of the sensitive heterocyclic core.

  • Catalytic DMF: A small amount of DMF can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. However, use only a catalytic amount (1-5 mol%), as excess DMF can lead to formylation side products.

  • Safe Workup: The workup is hazardous. After cooling the reaction mixture, it must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolyzes the excess POCl₃. The pH is then adjusted with a saturated base solution (e.g., NaHCO₃ or K₂CO₃) to neutralize the generated acids before extraction.

Stage 3: Challenges in the Final SNAr Step

Q: My final reaction with morpholine has a low conversion rate, and I recover a significant amount of the dichloro starting material.

A: Low conversion in the SNAr step typically points to suboptimal reaction conditions.

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is generally preferred as it can stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism, thereby accelerating the reaction. Alcohols like isopropanol or butanol can also be used.

  • Base is Essential: The reaction generates HCl, which will protonate the morpholine, rendering it non-nucleophilic. You must include a base to act as an acid scavenger. An inorganic base like potassium carbonate (K₂CO₃) is an excellent, cost-effective choice.[4] Organic bases like diisopropylethylamine (DIPEA) are also effective.[5]

  • Temperature: SNAr reactions on chloro-pyrimidines often require heating to proceed at a reasonable rate. A temperature range of 80-120 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

Q: I'm observing a significant amount of a di-substituted byproduct where morpholine has replaced both chlorine atoms. How do I improve the regioselectivity for C7?

A: This is a classic selectivity problem. While the C7 position is inherently more reactive, forcing conditions can lead to the undesired C5 substitution.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of morpholine. A stoichiometry of 1.1 to 1.5 equivalents of morpholine is often sufficient.

  • Lower the Temperature: The activation energy for substitution at the less reactive C5 position is higher. By running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate at C7 (e.g., 60-80 °C), you can significantly favor the desired mono-substitution.

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to run for too long after the starting material is consumed will inevitably lead to an increase in the di-substituted product.

Q: The final product is difficult to purify from the reaction mixture. What purification strategy do you recommend?

A: Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Aqueous Workup: First, ensure a thorough aqueous workup. After the reaction, dilute with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water-soluble impurities like DMF or salts.

  • Recrystallization: If the product is crystalline, recrystallization is the most effective method for achieving high purity on a large scale. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Silica Gel Chromatography: If recrystallization fails, column chromatography is the next option. A gradient elution from ethyl acetate/hexanes is a good starting point. The di-substituted byproduct is typically more polar and will elute later than the desired mono-substituted product.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is the C7 position more reactive to nucleophilic attack than the C5 position?

A: The enhanced reactivity at C7 is due to the electronic structure of the fused ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, which is more pronounced at the C7 position (para to one nitrogen and ortho to the other), making it a more potent electrophilic center for nucleophilic attack compared to C5.

Q: Are there any critical safety considerations for this synthesis?

A: Absolutely. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The quenching process is particularly hazardous and must be done slowly and behind a blast shield if possible.

Q: Can I use microwave-assisted heating to accelerate the SNAr step?

A: Yes, microwave synthesis is an excellent technique for accelerating these types of reactions. It can often reduce reaction times from hours to minutes. However, direct translation of thermal conditions is not always possible. You will need to re-optimize the temperature and reaction time under microwave conditions, typically using sealed vessels.

Section 4: Optimized Experimental Protocol

This protocol represents a robust starting point for the final SNAr step, based on established principles of similar reactions.[4][5]

ReagentMW ( g/mol )AmountMmolEquivalents
5,7-Dichlorothiazolo[5,4-d]pyrimidine208.061.0 g4.811.0
Morpholine87.120.50 g (0.51 mL)5.771.2
Potassium Carbonate (K₂CO₃)138.211.33 g9.622.0
N,N-Dimethylformamide (DMF)73.0920 mL--

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 g, 4.81 mmol).

  • Add anhydrous potassium carbonate (1.33 g, 9.62 mmol).

  • Under an inert atmosphere (N₂), add anhydrous DMF (20 mL) via syringe.

  • Add morpholine (0.51 mL, 5.77 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL).

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol or perform column chromatography as needed to yield 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine as a solid.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical pathway for diagnosing and solving common issues during the synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Overall Yield Start->LowYield ImpureProduct Impure Final Product Start->ImpureProduct Stage1_2_Check Check Stage 1/2: Dichloro Intermediate Formation LowYield->Stage1_2_Check Stage3_Check Check Stage 3: SNAr Reaction LowYield->Stage3_Check ImpureProduct->Stage3_Check Purification_Check Check Purification ImpureProduct->Purification_Check IncompleteChlor Incomplete Chlorination? Stage1_2_Check->IncompleteChlor Yes Decomposition Decomposition? Stage1_2_Check->Decomposition Yes SolveChlor Solution: - Ensure anhydrous conditions - Use catalytic DMF - Control temperature carefully IncompleteChlor->SolveChlor Decomposition->SolveChlor LowConversion Low Conversion? Stage3_Check->LowConversion Yes DiSubstitution Di-substitution Side Product? Stage3_Check->DiSubstitution Yes SolveSNAr Solution: - Add base (K2CO3) - Increase temperature moderately - Use polar aprotic solvent LowConversion->SolveSNAr SolveSelectivity Solution: - Lower temperature - Use 1.1-1.5 eq. morpholine - Monitor reaction time DiSubstitution->SolveSelectivity RecrystalFail Recrystallization Fails? Purification_Check->RecrystalFail Yes SolvePurify Solution: - Use column chromatography - Test different solvent systems - Ensure thorough aqueous workup RecrystalFail->SolvePurify

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.PMC - NIH.
  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry.Academia.edu.
  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression.PMC - PubMed Central.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines.PubMed.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.Frontiers.

Sources

Troubleshooting

Technical Support Center: Purification of Thiazolo[5,4-d]pyrimidine Derivatives

Welcome to the technical support center for the purification of thiazolo[5,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiazolo[5,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Section 1: Troubleshooting Column Chromatography

Column chromatography is a primary purification technique for thiazolo[5,4-d]pyrimidine derivatives. However, their inherent polarity and basicity can lead to several challenges.

Q1: My thiazolo[5,4-d]pyrimidine derivative is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?

A1: Peak tailing or streaking of basic compounds like many thiazolo[5,4-d]pyrimidine derivatives on silica gel is a common issue. This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to uneven elution and poor peak shape.

Here are several strategies to mitigate this problem:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will neutralize the acidic silanol sites, preventing your compound from binding too strongly.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% (v/v) of TEA or DIPEA to your eluent.

    • Ammonia: A solution of ammonia in methanol (e.g., 2% NH3 in MeOH) can be used as a polar component in your mobile phase. For example, a gradient of dichloromethane and 2% NH3 in methanol is often effective for polar, basic compounds.[1]

  • Choice of Stationary Phase: If adding a modifier is not sufficient or desirable, consider using an alternative stationary phase that is less acidic than silica gel.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.

    • Amino- or Cyano-bonded Silica: These phases have a less acidic surface and can significantly improve the peak shape of basic analytes.

  • Column Loading: Overloading the column can exacerbate peak tailing. Ensure you are not loading more than 1-5% of the crude material by mass of the stationary phase.

Experimental Protocol: Improving Peak Shape with a Basic Modifier

  • TLC Analysis: First, perform a TLC analysis of your crude material using your intended solvent system (e.g., hexane/ethyl acetate). Spot the crude material on a TLC plate.

  • Modifier Test: On the same TLC plate, spot the crude material again, but this time, develop the plate in the same solvent system with the addition of 0.5% triethylamine.

  • Compare: Observe the difference in the spot shape. A significant reduction in streaking indicates that the addition of a basic modifier will be beneficial for your column chromatography.

  • Column Preparation: Pack your column with silica gel as usual.

  • Equilibration: Equilibrate the column with your chosen mobile phase containing the basic modifier (e.g., hexane/ethyl acetate + 0.5% TEA) until the baseline is stable.

  • Loading and Elution: Load your sample and elute with the modifier-containing mobile phase.

Q2: My highly polar thiazolo[5,4-d]pyrimidine derivative is not moving from the baseline, even with a very polar mobile phase like 100% ethyl acetate or methanol/DCM.

A2: This is a common problem with highly functionalized or salt forms of thiazolo[5,4-d]pyrimidines. The issue is that your compound is too polar for the normal-phase chromatography system. Here are a few approaches to address this:

  • Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds.[2]

    • Stationary Phase: Use a C18-functionalized silica gel column.

    • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or water and methanol.

    • Additives: To improve peak shape, add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. This will protonate any basic sites and reduce tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that are not retained in reversed-phase chromatography.[3]

    • Stationary Phase: HILIC uses a polar stationary phase, such as bare silica or silica functionalized with polar groups (e.g., amino, diol).

    • Mobile Phase: The mobile phase is a mixture of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water). In HILIC, water is the strong eluting solvent.[3]

  • Aggressive Normal-Phase Systems: If you must use normal-phase chromatography, you may need a more aggressive polar mobile phase. A common system for very polar basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component in dichloromethane.[4]

Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A3: Thiazolo[5,4-d]pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.

  • Confirming Decomposition: You can test the stability of your compound on silica gel using a 2D TLC experiment.

    • Spot your compound on one corner of a TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[5]

  • Preventing Decomposition:

    • Neutralize the Silica: You can pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites. This can be done by flushing the packed column with a solvent containing 1-2% TEA before loading your sample.[6]

    • Use a Less Acidic Stationary Phase: As mentioned in Q1, using neutral or basic alumina, or bonded phases like amino-silica, can prevent decomposition.

    • Work Quickly: Minimize the time your compound spends on the column. Use a faster flow rate if the separation allows.

Section 2: Troubleshooting Crystallization

Crystallization is an excellent method for obtaining highly pure thiazolo[5,4-d]pyrimidine derivatives, but inducing crystallization can be challenging.

Q1: I'm trying to recrystallize my thiazolo[5,4-d]pyrimidine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal lattice formation.

Here are some techniques to overcome this:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator.

  • Add More Solvent: The oil may be a supersaturated solution. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Use a Co-solvent System (Mixed Solvents): This is a very effective technique. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.[7][8][9]

Common Mixed Solvent Systems for Recrystallization:

"Good" Solvent"Poor" Solvent (Anti-Solvent)
EthanolWater
MethanolWater
AcetoneWater
Ethyl AcetateHexane/Heptane
DichloromethaneHexane/Heptane

Q2: I can't find a single suitable solvent for the recrystallization of my compound. What are my options?

A2: It is common not to find a single solvent that has the ideal properties of dissolving your compound well when hot but poorly when cold. In this case, a mixed-solvent recrystallization is the best approach.[8]

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Find a pair of miscible solvents. One solvent should dissolve your compound well (the "good" solvent), and the other should dissolve it poorly (the "poor" or "anti-solvent").[8]

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

Section 3: General Purification Strategies

Q1: My reaction mixture contains both my desired thiazolo[5,4-d]pyrimidine and unreacted starting materials which have similar polarities. How can I effectively separate them?

A1: This is a classic purification challenge. The best strategy will depend on the specific properties of your compound and the impurities.

  • Optimize Chromatography:

    • Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities for your column chromatography. Sometimes a small change in the solvent ratio or using a different solvent mixture (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate) can significantly improve separation.

    • Gradient Elution: Use a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time. This can improve the resolution between closely eluting compounds.

  • Acid-Base Extraction: If your desired product or one of the starting materials has a significantly different pKa, you may be able to use acid-base extraction to separate them. For example, if your product is basic, you can dissolve the mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move your product into the aqueous layer as a salt, separate the layers, and then basify the aqueous layer and extract your product back into an organic solvent.

  • Recrystallization: Even if the polarities are similar for chromatography, the solubility and crystal packing properties can be very different. Attempting a recrystallization from various solvents can sometimes selectively crystallize your desired product, leaving the impurities in the mother liquor.

Visual Workflows

DOT Script for Purification Strategy Selection:

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes cryst_fail Crystallization Fails or Product is an Oil is_solid->cryst_fail No cryst_success Pure Crystals Obtained try_cryst->cryst_success Success try_cryst->cryst_fail Failure pure_product Pure Product cryst_success->pure_product column_chrom Perform Column Chromatography cryst_fail->column_chrom check_polarity Assess Polarity (TLC) column_chrom->check_polarity normal_phase Normal-Phase Chromatography (Silica/Alumina) check_polarity->normal_phase Non-polar to Moderately Polar reverse_phase Reversed-Phase Chromatography (C18) check_polarity->reverse_phase Polar hilic HILIC check_polarity->hilic Very Polar normal_phase->pure_product reverse_phase->pure_product hilic->pure_product

Caption: Decision tree for selecting a purification strategy.

DOT Script for Troubleshooting Peak Tailing:

Peak_Tailing_Troubleshooting start Peak Tailing Observed on Silica Gel add_modifier Add Basic Modifier to Eluent (e.g., 0.1-1% TEA) start->add_modifier check_improvement Is peak shape improved? add_modifier->check_improvement solution_found Continue Purification check_improvement->solution_found Yes change_stationary_phase Change Stationary Phase check_improvement->change_stationary_phase No alumina Use Alumina (Basic/Neutral) change_stationary_phase->alumina bonded_phase Use Amino/Cyano-Bonded Silica change_stationary_phase->bonded_phase rp_chrom Consider Reversed-Phase Chromatography change_stationary_phase->rp_chrom

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Homework.Study.com. Why would mixed solvents be used for recrystallization?. [Link]

  • Maiyam Group. (2026). Mixed Solvent Recrystallization Guide for Portland, OR 2026. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. (2022). troubleshooting column chromatography : r/chemistry. [Link]

  • National Institutes of Health. (2022). Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Thiazolo[5,4-d]pyrimidine-Based Assays

Welcome to the technical support center for researchers utilizing the thiazolo[5,4-d]pyrimidine scaffold in their assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the thiazolo[5,4-d]pyrimidine scaffold in their assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in drug discovery and high-throughput screening. As a purine bioisostere, the thiazolo[5,4-d]pyrimidine core is a valuable starting point for developing novel therapeutics, but like many heterocyclic compounds, it can present unique challenges in experimental settings.[1] This guide will equip you with the knowledge to identify and overcome these common hurdles, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that arise when working with thiazolo[5,4-d]pyrimidine-based compounds.

Q1: My active thiazolo[5,4-d]pyrimidine derivative shows a very steep or inconsistent dose-response curve. What is the likely cause?

A steep or irregular dose-response curve is often a red flag for non-specific assay behavior. The two most common culprits are poor solubility leading to precipitation at higher concentrations, or compound aggregation.[2][3] Aggregates can sequester and partially denature proteins, leading to promiscuous inhibition.[3] It is crucial to investigate these physical properties of your compound before proceeding with more complex biological assays.

Q2: I've observed that the potency of my thiazolo[5,4-d]pyrimidine compound seems to decrease over time when stored in DMSO. Is this a known issue?

While the stability of any given compound is unique, heterocyclic scaffolds can be susceptible to degradation. The stability of thiazolo[5,4-d]pyrimidine derivatives in DMSO should be empirically determined. Factors such as the specific substituents on the core, the purity of the DMSO, storage temperature, and exposure to light can all influence stability. For example, certain trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines have been synthesized and characterized, and while stable, the introduction of reactive functional groups could alter this.[4] We recommend performing a time-course experiment where the compound is stored in DMSO and its integrity is checked periodically by LC-MS.

Q3: Are thiazolo[5,4-d]pyrimidine compounds known to interfere with fluorescence-based assays?

Yes, this is a possibility. Like many aromatic heterocyclic systems, the thiazolo[5,4-d]pyrimidine core may exhibit intrinsic fluorescence or act as a quencher, interfering with fluorescence-based assay readouts.[5] The emission spectrum of your compound should be characterized to see if it overlaps with the excitation or emission wavelengths of your assay's fluorophores. Additionally, some pyrimidine derivatives have been shown to modulate chemiluminescence in certain assay systems.[6][7]

Q4: Could my thiazolo[5,4-d]pyrimidine hit be a Pan-Assay Interference Compound (PAIN)?

It is a critical consideration for any novel hit from a high-throughput screen. PAINS are compounds that show activity in numerous assays through non-specific mechanisms.[8] These can include chemical reactivity, redox cycling, or aggregation.[9] While the thiazolo[5,4-d]pyrimidine scaffold itself is not universally flagged as a PAIN, specific derivatives, depending on their substituents, could fall into this category. It is advisable to run your hit's structure through a PAINS filter and conduct appropriate counter-screens to rule out non-specific activity.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for tackling common problems encountered in your assays.

Guide 1: Investigating and Mitigating Solubility Issues

Poor aqueous solubility is a primary source of unreliable data in biological assays.[10] Many thiazolo[5,4-d]pyrimidine derivatives, particularly those with extensive aromatic substitutions, may have limited solubility in the aqueous buffers used for most assays.

Symptoms of Poor Solubility:

  • Inconsistent or non-reproducible IC50 values.

  • A "cliff" in the dose-response curve, where activity drops off sharply at higher concentrations.

  • Visible precipitate in the assay plate.

  • High variability between replicate wells.

Troubleshooting Workflow:

A workflow for diagnosing solubility issues.

Experimental Protocol: Kinetic Solubility Measurement by Nephelometry

Nephelometry is a rapid and sensitive method for measuring the solubility of compounds by detecting light scattering from insoluble particles.[11][12]

Materials:

  • Thiazolo[5,4-d]pyrimidine compound stock in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Microplate nephelometer.

  • 384-well clear bottom microplates.

Procedure:

  • Prepare a serial dilution of your compound in 100% DMSO.

  • Transfer a small volume (e.g., 1 µL) of each concentration to the wells of the 384-well plate.

  • Add the aqueous assay buffer to each well to achieve the final desired concentrations and a consistent final DMSO percentage (typically 1-2%).

  • Incubate the plate at room temperature for a set period (e.g., 1 hour).

  • Measure the light scattering in the microplate nephelometer.

  • Plot the nephelometry signal against the compound concentration. The point at which the signal significantly increases above baseline indicates the kinetic solubility limit.

Data Interpretation:

Compound Concentration (µM)Nephelometry Signal (arbitrary units)Solubility Assessment
0150Baseline
1155Soluble
5160Soluble
10180Soluble
20500Insoluble
502500Insoluble
1008000Insoluble
Example data showing a solubility limit between 10 and 20 µM.
Guide 2: Detecting and Addressing Compound Aggregation

Compound aggregation can lead to false positives by non-specifically inhibiting enzymes.[2] This is a common issue with planar, hydrophobic molecules.

Symptoms of Aggregation:

  • Inhibition is sensitive to the presence of detergents.

  • Steep dose-response curves.

  • Inhibition is not observed in the presence of a non-ionic detergent like Triton X-100.

  • Activity is dependent on the concentration of the target protein.

Troubleshooting Workflow:

A decision tree for identifying compound aggregation.

Experimental Protocol: Aggregation Counter-Screen with Detergent

This simple counter-screen is highly effective at identifying aggregation-based inhibition.[2]

Materials:

  • Your primary assay components (enzyme, substrate, buffer).

  • Thiazolo[5,4-d]pyrimidine compound.

  • 10% Triton X-100 solution.

Procedure:

  • Set up your standard assay in two sets of plates.

  • In the first set, run a dose-response of your compound under standard conditions.

  • In the second set, add Triton X-100 to the assay buffer to a final concentration of 0.01%. Then, run an identical dose-response of your compound.

  • Compare the IC50 values from both experiments.

Data Interpretation:

CompoundIC50 (no detergent)IC50 (with 0.01% Triton X-100)Interpretation
Thiazolo[5,4-d]pyrimidine Hit 5 µM> 100 µMLikely Aggregator
Staurosporine (Control)10 nM12 nMNon-aggregator

A significant rightward shift in the IC50 value in the presence of detergent is a strong indicator of aggregation.

Guide 3: Identifying and Mitigating Assay Interference

Thiazolo[5,4-d]pyrimidine compounds can interfere with assay signals, particularly in fluorescence-based readouts.

Symptoms of Assay Interference:

  • High background signal in wells containing only the compound and buffer.

  • Quenching of the fluorescent signal in a dose-dependent manner.

  • Activity in a primary screen that is not confirmed in an orthogonal assay with a different readout.

Troubleshooting Workflow:

Workflow for diagnosing fluorescence interference.

Experimental Protocol: Fluorescence Interference Assay

This protocol helps determine if your compound is autofluorescent or a quencher at the assay's wavelengths.

Materials:

  • Thiazolo[5,4-d]pyrimidine compound.

  • Assay buffer.

  • Fluorophore used in the primary assay.

  • Microplate reader with fluorescence detection.

Procedure:

  • Autofluorescence Check:

    • Prepare a serial dilution of your compound in assay buffer.

    • Read the plate at the excitation and emission wavelengths of your primary assay.

    • An increase in signal with concentration indicates autofluorescence.

  • Quenching Check:

    • Prepare a serial dilution of your compound in assay buffer.

    • Add the assay fluorophore at its working concentration to all wells.

    • Read the plate at the appropriate wavelengths.

    • A decrease in signal with increasing compound concentration indicates quenching.

Mitigation Strategies:

  • If your compound is fluorescent, try to find alternative excitation/emission settings for your assay that do not overlap with the compound's fluorescence.

  • If quenching is observed, consider using a different fluorophore or switching to a non-fluorescence-based orthogonal assay (e.g., a luminescence or absorbance-based assay) to confirm the hit.

IV. References

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Magalhães, P. R., Reis, P. B. P. S., Vila-Viçosa, D., Machuqueiro, M., & Victor, B. L. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2315, 263–271.

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Si, Q., & Li, Z. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Bioorganic & Medicinal Chemistry, 19(13), 4127–4134.

  • Magalhães, P. R., Reis, P. B. P. S., Vila-Viçosa, D., Machuqueiro, M., & Victor, B. L. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. ResearchGate.

  • Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Future Medicinal Chemistry, 6(11), 1265–1290.

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Eastwood, B. J., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 18(9), 1035-1046.

  • LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 56(13), 5274-5285.

  • Randle, D. H., Krebs, K., & Upton, T. (2011). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. Corning Application Note.

  • Cunningham, B. T., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(4), 481-490.

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

  • Shi, L., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(58), 36531-36536.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(4), 311-318.

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: Chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. ResearchGate.

  • Bar-Yehuda, S., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(18), 3326.

  • Al-Obaid, A. M., et al. (2017). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Molecules, 22(12), 2113.

  • Wagner, E., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2788.

  • Goretzki, A., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. International Journal of Molecular Sciences, 24(10), 8689.

  • Bar-Yehuda, S., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI.

  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.

  • Goretzki, A., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. ResearchGate.

  • Liu, Z., et al. (2020). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 25(21), 5087.

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.

  • Wu, Y., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 9(28), 8869-8877.

  • National Institutes of Health. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(7), 717-726.

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

  • ResearchGate. (n.d.). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 5(10), 7149-7163.

  • National Center for Biotechnology Information. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed.

Sources

Troubleshooting

Technical Support Center: Minimizing In Vivo Toxicity of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Introduction: Welcome to the technical support center for researchers working with 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and related thiazolo[5,4-d]pyrimidine analogs. This class of compounds holds signific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers working with 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and related thiazolo[5,4-d]pyrimidine analogs. This class of compounds holds significant promise, often explored as kinase inhibitors in various therapeutic areas.[1][2] However, progressing any novel chemical entity through preclinical development requires a robust strategy to understand and mitigate potential in vivo toxicity. Unforeseen toxicity is a leading cause of drug candidate attrition, making early assessment and troubleshooting critical for success.[3]

This guide provides a structured, question-and-answer-based resource to help you anticipate, diagnose, and solve toxicity-related challenges during your in vivo experiments. It is designed to move beyond simple protocols by explaining the scientific rationale behind each troubleshooting step and experimental design choice, empowering you to make informed decisions for your research program.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions about the potential toxicities associated with this chemical class, providing the foundational knowledge needed to design safer in vivo studies.

Q1: What are the likely metabolic liabilities of the 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine scaffold?

A1: The metabolic fate of this compound in vivo is critical as metabolism can either detoxify it or generate toxic byproducts. Based on its structure, two key areas are of interest: the thiazolo[5,4-d]pyrimidine core and the morpholine ring.

  • Thiazolo[5,4-d]pyrimidine Core: This heterocyclic system can undergo several metabolic transformations. A primary concern for halogenated heterocycles is oxidative dechlorination, a cytochrome P450 (CYP)-dependent reaction that can sometimes lead to the formation of reactive intermediates.[4] Studies on similar pyrimidine-based structures show that CYP3A4 is often a major enzyme involved in their metabolism.[4]

  • Morpholine Moiety: The morpholine ring is frequently added to drug candidates to improve properties like water solubility and pharmacokinetic profiles.[5][6] However, it is known to be metabolically labile.[7][8] Common metabolic pathways for the morpholine ring include N-dealkylation, oxidation to form a lactam, or ring-opening.[9] These metabolites may have different pharmacological or toxicological profiles than the parent compound.

Q2: What is a "reactive metabolite" and why is it a concern for my compound?

A2: A reactive metabolite is a chemically unstable and highly reactive molecule generated during metabolism, typically through the action of CYP enzymes.[10] These metabolites are often electrophilic and can covalently bind to cellular macromolecules like proteins, DNA, or RNA, leading to cellular damage and toxicity.[10] This phenomenon is a key mechanism behind idiosyncratic drug-induced toxicities, such as liver injury.

Given that the scaffold contains a chlorinated thiazolopyrimidine ring, there is a theoretical potential for the formation of reactive intermediates during metabolism.[4] Therefore, screening for reactive metabolite formation is a crucial step in the safety assessment of this compound.[10][11]

Q3: Beyond metabolism, what other factors can contribute to in vivo toxicity?

A3: Toxicity is a multifactorial issue. Besides metabolism, consider the following:

  • On-Target Toxicity: The intended pharmacological action of the compound might cause toxicity. For example, if it is a kinase inhibitor, inhibiting the target kinase in essential tissues (like the heart or liver) could lead to adverse effects.[12]

  • Off-Target Effects: The compound may bind to and inhibit other proteins (off-targets) in addition to its intended target. These unintended interactions can disrupt critical cellular pathways and cause toxicity.

  • Formulation/Vehicle Toxicity: If the compound has poor solubility, the excipients and vehicles used to administer it (e.g., high concentrations of solvents like DMSO, Cremophor) can cause significant toxicity themselves, confounding the interpretation of your results.[13]

  • Pharmacokinetic Profile: A rapid absorption leading to a high peak plasma concentration (Cmax) can sometimes drive toxicity, even if the overall exposure (AUC) is within the therapeutic window.[14]

Section 2: Troubleshooting Guide - Addressing In Vivo Toxicity

This section provides a problem-oriented approach to troubleshoot common toxicity issues encountered during in vivo studies.

Issue 1: Acute Toxicity Observed Post-Dosing (e.g., rapid weight loss, lethargy, mortality)
  • Causality Explained: This often points to issues with the maximum tolerated dose (MTD) being exceeded, poor formulation, or rapid absorption leading to a toxic Cmax. The vehicle itself could also be the culprit.[13][14]

  • Recommended Actions:

    • Re-evaluate the Formulation:

      • Vehicle Control Group: Always include a vehicle-only control group to rule out vehicle-induced toxicity.

      • Solubility Check: Confirm the compound is fully dissolved or homogenously suspended in the vehicle at the intended concentration. Precipitation upon injection can cause embolism or local irritation.

      • Consider Alternative Formulations: If using a solution with high percentages of co-solvents, explore suspension or nanosuspension formulations to reduce the excipient burden.[15][16]

    • Modify the Dosing Regimen:

      • Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or more smaller doses (e.g., 50% of the dose every 12 hours instead of 100% every 24 hours). This can lower the Cmax while maintaining a similar total exposure (AUC).

      • Dose Reduction: Perform a dose-range-finding study with more dose groups clustered at the lower end to more accurately define the MTD. Some studies show that a 50% dose reduction can significantly decrease side effects while maintaining efficacy.[17]

    • Visualize the PK-Toxicity Relationship:

      PK_Toxicity cluster_formulation Formulation Strategy cluster_pk Pharmacokinetic Profile cluster_outcome Biological Outcome Solution Solution (High Co-solvent) PK_Profile High Cmax Short Tmax Solution->PK_Profile Rapid Absorption Suspension Suspension PK_Profile2 Lower Cmax Longer Tmax Suspension->PK_Profile2 Slower Dissolution Nanosuspension Nanosuspension Nanosuspension->PK_Profile2 Improved Dissolution Toxicity Acute Toxicity PK_Profile->Toxicity Efficacy Efficacy & Tolerability PK_Profile2->Efficacy

      Caption: Impact of formulation on PK profile and toxicity outcome.

Issue 2: Signs of Specific Organ Toxicity (e.g., elevated liver enzymes, cardiotoxicity)
  • Causality Explained: This could be due to on-target or off-target effects in that specific organ, or the accumulation of a toxic metabolite. For example, cardiotoxicity is a major concern in drug development and can be missed in early screens.[18][19]

  • Recommended Actions:

    • Confirm and Characterize the Toxicity:

      • Histopathology: Collect the affected organs at necropsy for histopathological analysis to identify cellular damage.

      • Biomarkers: Measure relevant serum biomarkers (e.g., ALT/AST for liver, cTnT for heart) at multiple time points.[20]

      • Specialized In Vivo Models: If cardiotoxicity is suspected, use dedicated models. This can range from echocardiography in rodents to specialized zebrafish models that are efficient for screening cardiovascular effects.[18][21]

    • Investigate the Mechanism:

      • In Vitro Assays: Use cell lines derived from the target organ (e.g., HepG2 or primary hepatocytes for liver; iPSC-derived cardiomyocytes for heart) to test for direct cytotoxicity.[19][22][23] This helps determine if the toxicity is cell-autonomous or a systemic effect.

      • Reactive Metabolite Screening: Perform an in vitro assay to determine if your compound forms reactive metabolites that could be responsible for the organ damage. See Protocol 1 below.

      • Off-Target Screening: Use a commercial service to screen your compound against a panel of kinases and other common off-targets to identify unintended interactions.

Issue 3: Toxicity is Suspected, but Results are Confounded by Poor Compound Properties
  • Causality Explained: Low solubility, high planarity, and metabolic instability can all contribute to a poor therapeutic index. For instance, planar compounds are often associated with poor bioavailability and toxicity. The morpholine ring, while improving solubility, can be a site of metabolic instability.[7]

  • Recommended Actions (Lead Optimization):

    • Structural Modification - Bioisosteric Replacement:

      • Morpholine Bioisosteres: The morpholine moiety is a common target for modification. Replacing it with a bioisostere can improve metabolic stability and reduce potential toxicity while maintaining binding.[24][25] Consider the options in the table below.

      • Thiazolopyrimidine Core: Modifications to this core, such as replacing the chlorine atom, could alter metabolism and reduce the potential for reactive metabolite formation.[26]

    • Data Table: Common Bioisosteres for the Morpholine Ring

      Bioisostere Rationale for Use Potential Advantages
      Spiro-oxetane/azetidine Introduces sp3 character, reducing planarity. Improved solubility, metabolic stability, and 3-dimensionality.
      Piperazine derivatives Maintains a similar size and hydrogen bonding capability. Can be used to modulate basicity (pKa) and solubility.

      | Bicyclic amines | Constrains the conformation of the ring system. | May improve binding affinity and reduce off-target interactions.[8] |

    • Workflow for Investigating and Mitigating Toxicity:

      workflow ToxObs In Vivo Toxicity Observed Step1 Step 1: De-risk Formulation - Run Vehicle Control Group - Confirm Compound Stability - Test Alternative Vehicles ToxObs->Step1 Step2 Step 2: Characterize Toxicity - Dose Response Assessment - Collect Blood for Biomarkers - Histopathology of Key Organs Step1->Step2 If toxicity persists Step3 Step 3: Investigate Mechanism (In Vitro) - Reactive Metabolite Screen - Off-Target Profiling - Target Organ Cell-Based Assays Step2->Step3 Step4 Step 4: Mitigate & Optimize Step3->Step4 Mitigate1 Formulation Optimization (e.g., Nanosuspension) Step4->Mitigate1 Mitigate2 Dosing Regimen Change (e.g., Dose Fractionation) Step4->Mitigate2 Mitigate3 Structural Modification (e.g., Bioisosteric Replacement) Step4->Mitigate3

      Caption: A systematic workflow for troubleshooting in vivo toxicity.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Screening with Glutathione (GSH) Trapping
  • Principle: This assay identifies the formation of electrophilic reactive metabolites by "trapping" them with glutathione (GSH), a nucleophilic tripeptide present in cells. The resulting GSH-adducts are stable and can be detected by liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

    • Reduced Glutathione (GSH)

    • Phosphate buffer (pH 7.4)

    • Positive control (e.g., Ticlopidine)

    • Acetonitrile with 0.1% formic acid (for quenching)

  • Methodology:

    • Prepare two sets of incubation tubes: "+NADPH" and "-NADPH" (negative control).

    • To each tube, add phosphate buffer, HLM (final concentration 1 mg/mL), and GSH (final concentration 1 mM).

    • Pre-warm the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 10-50 µM) and the NADPH regenerating system (to the "+NADPH" tubes only).

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • Data Analysis:

    • Analyze samples using high-resolution LC-MS.

    • Search for potential GSH adducts in the "+NADPH" samples that are absent or significantly lower in the "-NADPH" samples. The expected mass of a GSH adduct is [M+H]+ of the parent compound + 307.08 Da (mass of GSH minus H2O plus a proton).

    • Modern techniques use a 1:1 ratio of unlabeled to stable-labeled GSH, which creates a recognizable isotopic doublet in the mass spectrum, increasing confidence in adduct identification.[27]

  • Interpretation: The presence of NADPH-dependent GSH adducts suggests your compound is metabolized to a reactive species and warrants further investigation or structural modification.

Protocol 2: Preliminary In Vivo Tolerability Study
  • Principle: To establish a preliminary maximum tolerated dose (MTD) and observe for any acute toxicities before committing to a full efficacy study.

  • Methodology:

    • Animal Model: Use the same species and strain as planned for the efficacy study (e.g., C57BL/6 mice).

    • Group Size: Use a small group size (n=2-3 per group).

    • Dose Selection: Select 3-5 dose levels. A common starting point is 10, 30, and 100 mg/kg, but this should be guided by any existing in vitro cytotoxicity data. Include a vehicle control group.

    • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Monitoring:

      • Clinical Observations: Monitor animals closely for the first 4-6 hours post-dose and then daily for 7-14 days. Record signs of toxicity (lethargy, ruffled fur, abnormal posture).

      • Body Weight: Measure body weight daily. A weight loss of >15-20% is a common endpoint.

      • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

  • Interpretation: The highest dose that does not cause significant weight loss or severe clinical signs is considered the preliminary MTD. This dose can be used as the top dose in subsequent efficacy studies.

References

  • Formulation approaches in mitigating toxicity of orally administr
  • Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy deriv
  • Reactive Metabolite Screening Service.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS.
  • Small molecule screening platform for assessment of cardiovascular toxicity on adult zebrafish heart. PMC - PubMed Central.
  • Morpholine Bioisosteres for Drug Design. Enamine.
  • Morpholine Bioisosteres for Drug Design. Enamine.
  • Strategies to mitigate the toxicity of cancer therapeutics. PubMed.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Cell-based high-throughput screening for the evaluation of reactive metabolite form
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • The Importance of Formulation Design in Oral GLP Toxicology Studies.
  • Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Applic
  • Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. PubMed.
  • Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Evotec.
  • Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association.
  • Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Hindawi.
  • Assessing the translatability of In vivo cardiotoxicity mechanisms to In vitro models using causal reasoning. PubMed Central.
  • A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis. Semantic Scholar.
  • Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML.
  • iPSC-derived models for cardiotoxicity and cardiac research. AXOL Bioscience.
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
  • (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • Technical Support Center: Strategies for Reducing Off-Target Effects in Small Molecule Inhibitor Experiments. Benchchem.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
  • Contaminated Waters and Depleted Soils: Impact in Nutrition II Biochemical Detoxification P
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorin
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC - NIH.
  • Discovery of 7-(Prolinol-N-yl)
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central.
  • Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Experiments

Welcome to the technical support resource for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation with this compound. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable results.

Introduction to 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine belongs to the thiazolo[5,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1][2] Derivatives of this class have been investigated for their potential as anticancer agents, often through the inhibition of key signaling pathways.[1] Specifically, the inclusion of a morpholine group is frequently associated with activity against the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial in cell growth, proliferation, and survival.[3][4]

Inconsistent experimental outcomes with this and similar small molecules can arise from a range of factors, from basic compound handling to complex biological variables. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I'm observing lower-than-expected potency or a complete lack of activity. What are the likely causes?

This is a common issue that can often be traced back to the handling and preparation of the compound.

Answer:

Several factors could be at play, and a systematic approach to troubleshooting is essential.

  • Compound Integrity and Purity:

    • Verification: Have you confirmed the identity and purity of your compound batch? Impurities or degradation can significantly impact activity. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.[3]

    • Storage: Is the compound stored under appropriate conditions? Many small molecules are sensitive to light, moisture, and temperature. Store in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C for long-term storage).

  • Solubility Issues:

    • Solvent Selection: What solvent are you using to dissolve the compound? While Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions, ensure the compound is fully dissolved. Sonication can aid in dissolution.

    • Precipitation in Media: When diluting your DMSO stock into aqueous cell culture media, the compound may precipitate. This is a frequent cause of reduced effective concentration.

      • Troubleshooting Steps:

        • Visually inspect the media for any signs of precipitation after adding the compound.

        • Minimize the final DMSO concentration in your assay (typically ≤ 0.5%).

        • Consider using a vehicle control with the same final DMSO concentration to rule out solvent effects.

  • Experimental Design:

    • Cell Line Sensitivity: Is the chosen cell line known to be sensitive to PI3K/mTOR pathway inhibition? Different cell lines have varying dependencies on this pathway for survival and proliferation.

    • Treatment Duration: Was the incubation time sufficient for the compound to exert its biological effects?

Protocol for Assessing Compound Solubility in Experimental Media:

  • Prepare a high-concentration stock solution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in your experimental cell culture medium to the final working concentrations.

  • After dilution, vortex each solution gently.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for at least 30 minutes.

  • Visually inspect each tube for any precipitate. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.

FAQ 2: My IC50 values for cell viability are inconsistent across experiments. How can I improve reproducibility?

Answer:

Variability in IC50 values is a frustrating but solvable problem. Consistency in your experimental parameters is key.

  • Cell-Based Factors:

    • Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered signaling pathways.

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Ensure you are seeding the same number of cells per well for each experiment. Perform cell counts with a reliable method (e.g., trypan blue exclusion with a hemocytometer or an automated cell counter).

    • Cell Health and Confluency: Only use healthy, logarithmically growing cells. Assays performed on cells that are overly confluent or stressed will yield unreliable data.

  • Assay-Specific Parameters:

    • Assay Linearity: Have you established the linear range of your viability assay (e.g., MTT, MTS, CellTiter-Glo®)? Ensure your cell numbers fall within this range at the end of the experiment.

    • Reagent Incubation Times: Strictly adhere to the incubation times specified in your assay protocol.

Data Summary for Experimental Consistency:

ParameterRecommendationRationale
Cell Passage < 20 (cell line dependent)Minimizes phenotypic and genotypic drift.
Seeding Density Optimize for logarithmic growth over the assay durationEnsures results reflect inhibition of proliferation, not just toxicity to static cells.
Final DMSO Conc. ≤ 0.5%Avoids solvent-induced cytotoxicity and compound precipitation.
Assay Type Corroborate with a secondary, orthogonal assayConfirms that the observed effect is not an artifact of a single detection method.
FAQ 3: I am not seeing the expected downstream effects on the PI3K/Akt/mTOR pathway. What should I check?

Answer:

If your compound is not modulating the target pathway as expected, it's time to investigate the molecular mechanism. Western blotting is a crucial tool for this.

  • Target Engagement:

    • Phospho-Protein Levels: The PI3K/Akt/mTOR pathway is regulated by phosphorylation. You should be assessing the phosphorylation status of key downstream proteins. A primary readout for PI3K activity is the phosphorylation of Akt at Serine 473 (p-Akt S473).

    • Time Course and Dose-Response: Have you performed a time-course experiment to determine the optimal treatment duration for observing changes in protein phosphorylation? Effects on phosphorylation can be transient. Similarly, a dose-response experiment will reveal the concentration at which the compound engages its target.

Experimental Workflow for Pathway Analysis:

Caption: Western Blot workflow for pathway validation.

  • Potential for Off-Target Effects:

    • Thiazolo[5,4-d]pyrimidine derivatives can interact with other cellular targets, such as adenosine receptors.[5] If you observe cellular effects without corresponding inhibition of the PI3K pathway, consider the possibility of off-target activity. A broader kinase screen or comparison with known selective inhibitors can be informative.

Understanding the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. In many cancers, this pathway is hyperactivated, making it a prime target for therapeutic intervention.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Available at: [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PI3K Inhibitors: Evaluating the Potential of the 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Scaffold

For researchers, scientists, and drug development professionals, the phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical nexus in cellular regulation, governing processes from cell growth and prolife...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical nexus in cellular regulation, governing processes from cell growth and proliferation to survival and metabolism. Its frequent dysregulation in cancer and other diseases has made it a focal point for therapeutic intervention. This guide provides an in-depth comparison of the emerging 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine scaffold against established PI3K inhibitors, offering a framework for its evaluation and potential as a novel therapeutic agent.

The PI3K Signaling Pathway: A Central Regulator of Cellular Function

The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs). This activation recruits PI3K to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. The recruitment of Akt to the membrane leads to its phosphorylation and activation, triggering a downstream signaling cascade that includes the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 4-(5-Chlorothiazolo [5,4-d]pyrimidin-7-yl)morpholine & Other PI3K Inhibitors Inhibitor->PI3K

Figure 1: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

A Comparative Landscape of PI3K Inhibitors

The development of PI3K inhibitors has led to a diverse landscape of molecules with varying selectivity and potency across the different PI3K isoforms (α, β, δ, and γ). Understanding this landscape is crucial for contextualizing the potential of a new chemical entity like 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

InhibitorClassPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Key Features
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine ThiazolopyrimidineUndeterminedUndeterminedUndeterminedUndeterminedThe morpholine moiety is a common feature in many PI3K inhibitors, suggesting potential for PI3K binding.[1] The thiazolopyrimidine core has also been explored for PI3K inhibition.[2][3]
Copanlisib (BAY 80-6946) Pan-Class I0.53.70.76.4Potent pan-inhibitor with intravenous administration.[4][5][6][7][8]
Idelalisib (CAL-101) Isoform-Selective (δ)860040002.52100Highly selective for the δ isoform, primarily expressed in hematopoietic cells.[1][9][10][11]
Alpelisib (BYL719) Isoform-Selective (α)51200290250Selective for the α isoform, which is frequently mutated in cancer.[12][13][14]

Table 1: Comparison of biochemical potencies of selected PI3K inhibitors.

Experimental Framework for Evaluating Novel PI3K Inhibitors

To ascertain the therapeutic potential of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a systematic experimental evaluation is necessary. The following protocols outline the key assays for characterizing its inhibitory activity and comparing it to established inhibitors.

In Vitro Kinase Assay: Determining Biochemical Potency and Selectivity

The foundational experiment to characterize a novel PI3K inhibitor is the in vitro kinase assay. This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Incubation Incubate compound, enzyme, substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare purified recombinant PI3K isoforms (α, β, δ, γ) Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (PIP2) and ATP solution Substrate_Prep->Incubation Detection Measure product (PIP3 or ADP) formation (e.g., luminescence) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

Figure 2: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

    • Reconstitute purified recombinant human PI3K isoforms (α, β, δ, γ) in an appropriate kinase buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and a reaction buffer.

    • Prepare an ATP solution at a concentration near the Km for each PI3K isoform.

  • Assay Execution:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control).

    • Add the diluted PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the reaction and measure the amount of product formed. This can be done by detecting the remaining ATP (luminescence-based assay) or by directly measuring the phosphorylated product (e.g., using a labeled substrate).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15][16]

Cellular Assay: Assessing Pathway Inhibition in a Biological Context

While in vitro assays are essential for determining direct enzymatic inhibition, cellular assays are crucial for understanding a compound's activity within a complex biological system. A common and informative cellular assay is to measure the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection_analysis Detection & Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7, PC-3) Compound_Treatment Treat cells with varying concentrations of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Cell_Seeding->Compound_Treatment Stimulation Stimulate PI3K pathway (e.g., with IGF-1) Compound_Treatment->Stimulation Lysis Lyse cells and quantify protein Stimulation->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Antibody_Incubation Incubate with primary antibodies (anti-p-Akt, anti-total Akt) Blocking->Antibody_Incubation Secondary_Antibody Incubate with HRP-conjugated secondary antibody Antibody_Incubation->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Quantify band intensities and determine cellular IC50 Detection->Analysis

Figure 3: Workflow for Western blot analysis of Akt phosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine for a specified duration.

    • If necessary, stimulate the PI3K pathway with a growth factor (e.g., insulin-like growth factor-1) to induce a robust p-Akt signal.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to remove cellular debris.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).[17][18][19][20][21]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

    • Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Concluding Remarks

While direct experimental data for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is not yet publicly available, its structural features, particularly the presence of the morpholine group common to many PI3K inhibitors, and the thiazolopyrimidine core, which has shown promise in targeting PI3K, suggest it is a scaffold worthy of investigation. The experimental framework provided in this guide offers a robust and validated approach to systematically characterize its biochemical and cellular activity. By comparing its performance in these assays to well-established inhibitors like Copanlisib, Idelalisib, and Alpelisib, researchers can gain valuable insights into its potency, selectivity, and potential as a novel therapeutic agent targeting the critical PI3K signaling pathway.

References

  • Alpelisib (BYL-719) is a phosphatidylinositol 3-kinase (PI3K) inhibitor that primarily inhibits PI3K p110α (IC50=5nM), with lesser effects on other other PI3K catalytic subunit: p110β (IC50=1200nM), p110δ (IC50=290nM), p110γ (IC50=250nM). (Source: P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC - NIH, URL: [Link])

  • This protocol describes in vitro kinase assay, in which PI3Kc is tested for phosphorylation by TBK1 and ULK1 complex either by western blotting (S29 on ATG14L subunit) or mass spectrometry analysis. (Source: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io, URL: [Link])

  • Idelalisib (Zydelig™, also known as CAL-101 and GS-1101) was approved in 2014 in the United States and European Union for the treatment of three indolent B-cell neoplasms. (Source: Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed Central, URL: [Link])

  • Copanlisib, a pan-class I PI3K inhibitor, can be used for lymphoma research. In vitro, Copanlisib inhibits all four PI3K isoforms with IC50s of 0.5 nM, 0.7 nM, 3.7 nM and 6.4 nM for PI3Kα, PI3Kδ, PI3Kβ and PI3Kγ, respectively. (Source: Copanlisib is a Pan-class I PI3K Inhibitor for Lymphoma Resaerch, URL: [Link])

  • Copanlisib inhibits the catalytic activity of four class 1 enzymes, including the PI3K isoforms PI3Kα, PI3Kβ, PI3Kγ and PI3Kδ with IC50 values of 0.5, 3.7, 6.4 and 0.7 nmol/L, respectively. (Source: Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC - NIH, URL: [Link])

  • A novel thiazolopyrimidinone series of PI3K-beta selective inhibitors has been identified. (Source: Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - NIH, URL: [Link])

  • In vitro, idelalisib has been shown to be highly selective for PI3Kδ, with the selectivity of idelalisib to PI3Kδ reported to be an IC50 of 2.5 nmol/L compared with 820, 565, and 89 nmol/L for PI3K α, β, and γ, respectively. (Source: Idelalisib: A PI3K Inhibitor on the Horizon | Targeted Oncology, URL: [Link])

  • The IC50 of idelalisib for PI3Kδ is 19 nm, whereas the IC50 values for PI3Kα, PI3Kβ, and PI3Kγ are 8,600, 4,000, and 2,100 nm, respectively. (Source: Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - NIH, URL: [Link])

  • In this chapter, we describe methods to measure the PI3K lipid kinase activity in vitro, which is the standard procedure to test the efficacy of inhibitors. (Source: Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments, URL: [Link])

  • This protocol describes in vitro kinase assay, in which PI3Kc is tested for phosphorylation by TBK1 and ULK1 complex either by western blotting S29 on ATG14L subunit) or mass spectrometry analysis. (Source: In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io, URL: [Link])

  • The biochemical potency of SN32976 against the major class I PI3K isoforms and mTOR was determined against purified recombinant protein and compared to five PI3K/mTOR inhibitors that have been clinically evaluated. (Source: Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR, URL: [Link])

  • We then used the adapta kinase assay to determine the inhibition of the three compounds—NSC348884, sanguinarine, and salvianolic acid A—on the kinase activity of the recombinant PI3Kδ. (Source: Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI, URL: [Link])

  • A list of dual PI3K/mTOR or dual PI3K inhibitors and their IC50 values. (Source: Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC - PubMed Central, URL: [Link])

  • A novel thiazolopyrimidinone series of PI3K-beta selective inhibitors has been identified. (Source: Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors | ACS Medicinal Chemistry Letters, URL: [Link])

  • In these cells, the IC50 to alpelisib was increased >10-fold compared to cells without FGFR1 amplification suggesting a causal association between FGFR1 overexpression and drug resistance. (Source: A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - NIH, URL: [Link])

  • The calculated alpelisib IC50 values are reported in Figure 2B. (Source: The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - NIH, URL: [Link])

  • Basic Western Blot Protocol for AKT. (Source: Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer, URL: [Link])

  • Measured inhibition of pAKT formation using alphaLISA after 24 h of treatment. (Source: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Journal of Medicinal Chemistry - ACS Publications, URL: [Link])

  • IPI-145, an oral inhibitor of p110δ and p110γ isoforms, sensitizes BCR- stimulated and/or stromal co-cultured primary CLL cells to apoptosis. (Source: The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - NIH, URL: [Link])

  • Best practices for Western blot detection of phosphorylation events. (Source: Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies, URL: [Link])

  • An exemplified compound inhibited PI3Kα His1047Arg mutant activity expressed in human breast T-47D cancer cells (IC50<500 nM) with selectivity over wild-type PI3Kα expressed in human breast SK-BR-3 cancer cells (IC50>10000 nM). (Source: Prelude Therapeutics discovers new PI3Kα inhibitors - BioWorld, URL: [Link])

  • Discussion on troubleshooting weak Western blot signals for phosphorylated Akt. (Source: Weak Western band for phosphorylated Akt - Protein and Proteomics - Protocol Online, URL: [Link])

  • Dysregulation of the PI3K pathway plays a pivotal role in tumorigenesis and cancer progression. (Source: Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates - MDPI, URL: [Link])

  • A list of PI3K inhibitors not in clinical trials. (Source: Phosphoinositide 3-kinase inhibitor - Wikipedia, URL: [Link])

  • Herein, we report the structure-based optimization of an early lead series of pyrazolopyrimidine isoindolinones, which culminated in the discovery of highly potent and isoform-selective PI3Kγ inhibitors with favorable drug-like properties. (Source: Design, Synthesis, and Structure-Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) - PubMed, URL: [Link])

  • Discussion on important points for the detection of phospho-Akt in Western blot. (Source: What are the important points for the detection of phospho-Akt in western blot?, URL: [Link])

  • A table of IC50 values for various PI3K inhibitors. (Source: IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... | Download Table - ResearchGate, URL: [Link])

  • The thiazolopyrimidine fragment was nearly coplanar and the 4-fluorophenyl ring bound to N3 was rotated with respect to the mean plane of the central ring by 64.4 (1)°. (Source: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI, URL: [Link])

  • In this study, we designed and synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives based on a previously identified lead compound, and we evaluated their anti-inflammatory activities. (Source: Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed, URL: [Link])

Sources

Validation

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The thiazolo[5,4-d]pyrimidine core, a bioisostere of the natural purine framework, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the developme...

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-d]pyrimidine core, a bioisostere of the natural purine framework, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. This guide provides a comprehensive comparison of thiazolo[5,4-d]pyrimidine analogs, delving into their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial applications. We will explore the causal relationships behind experimental design, present validating data, and provide detailed protocols for key assays, offering researchers a robust resource for advancing their own drug discovery efforts.

Anticancer Activity: Targeting the Proliferative Engine

The dysregulation of cellular signaling pathways is a hallmark of cancer, making the enzymes and receptors within these cascades prime targets for therapeutic intervention. Thiazolo[5,4-d]pyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases involved in tumor growth and angiogenesis.

Structure-Activity Relationship of Anticancer Analogs

Systematic structural modifications of the thiazolo[5,4-d]pyrimidine nucleus have revealed key determinants of antiproliferative activity. The following table summarizes the inhibitory concentrations (IC50) of representative analogs against various cancer cell lines, highlighting the impact of substitutions at the C2, C5, and C7 positions.

Compound IDR2 SubstituentR5 SubstituentR7 SubstituentMGC-803 (Gastric Cancer) IC₅₀ (µM)HGC-27 (Gastric Cancer) IC₅₀ (µM)H1650 (Lung Cancer) IC₅₀ (µM)Reference
7a PhenylH-NH-(CH₂)₂-OH5.13--[1]
7i 4-FluorophenylH-NH-(CH₂)₂-OH4.645.07-[1]
22 4-ChlorophenylHMorpholino-1.22-[2]
3b PhenylCF₃Cl---[3]

Key Insights from SAR Studies:

  • Substitution at the C2 Position: The nature of the aryl group at the C2 position significantly influences anticancer potency. Electron-withdrawing groups, such as a fluorine or chlorine atom on the phenyl ring, often lead to enhanced activity. For instance, compound 7i (4-fluorophenyl) exhibits slightly better activity against MGC-803 cells compared to its unsubstituted phenyl counterpart, 7a [1].

  • Substitution at the C7 Position: The substituent at the C7 position plays a crucial role in modulating the compound's interaction with the target protein and its pharmacokinetic properties. The presence of a morpholino group in compound 22 resulted in potent activity against the HGC-27 gastric cancer cell line[2]. Furthermore, a chlorine atom at the C7 position, as seen in compound 3b , has been shown to be favorable for anticancer activity.

  • Substitution at the C5 Position: Introduction of a trifluoromethyl (CF₃) group at the C5 position, as in compound 3b , is a strategy to enhance the lipophilicity and metabolic stability of the molecule, which can contribute to improved biological activity[4][5].

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A primary mechanism through which many thiazolo[5,4-d]pyrimidine analogs exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of new blood vessel formation required for tumor growth.

The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of thiazolo[5,4-d]pyrimidine analogs.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active/Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation ADP ADP VEGFR2_active->ADP RAS RAS VEGFR2_active->RAS Activates ATP ATP ATP->VEGFR2_active Thiazolo_pyrimidine Thiazolo[5,4-d]pyrimidine Analog Thiazolo_pyrimidine->VEGFR2_active Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by thiazolo[5,4-d]pyrimidine analogs.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Thiazolo[5,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

Structure-Activity Relationship of Anti-inflammatory Analogs

The anti-inflammatory efficacy of thiazolo[4,5-d]pyrimidine analogs is influenced by the nature and position of substituents. The following table presents a comparison of the COX inhibitory activity of selected analogs.

Compound IDR SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
48g 4-Fluorophenyl--[6]
Celecoxib (Standard)150.04[7]

Note: Specific IC50 values for compound 48g were not provided in the source, but it was reported to have greater anti-inflammatory effect than celecoxib in an in vivo model.

Key Insights from SAR Studies:

  • The development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with COX-1 inhibition.

  • Compound 48g , a thiazolo[4,5-d]pyrimidine analog, demonstrated more potent in vivo anti-inflammatory activity than the well-known COX-2 inhibitor, celecoxib, suggesting that this scaffold is promising for the development of novel anti-inflammatory agents[6]. Further studies with a broader range of analogs are needed to establish a clear SAR.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Thiazolo[5,4-d]pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.

Structure-Activity Relationship of Antimicrobial Analogs

The antimicrobial spectrum and potency of thiazolo[4,5-d]pyrimidine analogs are highly dependent on their substitution patterns. The table below lists the minimum inhibitory concentrations (MIC) for representative compounds against various microbial strains.

Compound IDR7 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3 Cl10-2040-[2]
5 NH₂-40-[2]
6 SH--50[2]
9a -NH-C₆H₄-4-Cl10-20--[2]
9b -NH-C₆H₄-4-F-40-[2]

Key Insights from SAR Studies:

  • Gram-Positive Bacteria (S. aureus): Compounds with a chlorine atom (3 ) or a 4-chlorophenylamino group (9a ) at the C7 position exhibited significant activity against S. aureus[2].

  • Gram-Negative Bacteria (E. coli): Analogs with a chlorine atom (3 ), an amino group (5 ), or a 4-fluorophenylamino group (9b ) at the C7 position showed activity against E. coli[2].

  • Fungi (C. albicans): A mercapto group (6 ) at the C7 position conferred activity against C. albicans[2].

These findings suggest that the C7 position is a critical site for modification to tune the antimicrobial spectrum and potency of thiazolo[4,5-d]pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiazolo[5,4-d]pyrimidine analog and for key biological assays.

Synthesis of a Representative Thiazolo[5,4-d]pyrimidine Analog

The following diagram outlines a general synthetic workflow for the preparation of 7-substituted-thiazolo[5,4-d]pyrimidines.

Synthesis_Workflow Starting_Material 2-Amino-thiazole Derivative Intermediate_1 Thiazolo[5,4-d]pyrimidine Core Formation Starting_Material->Intermediate_1 Cyclization (e.g., with formamide) Intermediate_2 Chlorination at C7 Intermediate_1->Intermediate_2 POCl₃ Final_Product Nucleophilic Substitution at C7 Intermediate_2->Final_Product Amine/Thiol/Alcohol, Base Purification Purification and Characterization Final_Product->Purification

Caption: General synthetic workflow for 7-substituted-thiazolo[5,4-d]pyrimidines.

Step-by-Step Protocol for the Synthesis of Compound 7i (A Representative Anticancer Analog):

  • Synthesis of the Thiazolo[5,4-d]pyrimidine Core: A mixture of 2-amino-4-(4-fluorophenyl)thiazole (1 mmol) and formamide (10 mL) is heated at reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with water, and dried to afford the 2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidin-7(6H)-one.

  • Chlorination: The product from the previous step (1 mmol) is refluxed in excess phosphoryl chloride (POCl₃, 5 mL) for 3 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 7-chloro-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine.

  • Amination: A solution of 7-chloro-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine (1 mmol), ethanolamine (1.2 mmol), and triethylamine (1.5 mmol) in isopropanol (15 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold isopropanol, and recrystallized from ethanol to give the final product, compound 7i .

  • Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. Compound_Treatment 2. Treat cells with various concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for 48-72 hours. Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT solution to each well. Incubation_1->MTT_Addition Incubation_2 5. Incubate for 2-4 hours to allow formazan crystal formation. MTT_Addition->Incubation_2 Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubation_2->Solubilization Measurement 7. Measure absorbance at ~570 nm using a microplate reader. Solubilization->Measurement

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol for the MTT Assay:

  • Cell Seeding: Cancer cells (e.g., MGC-803) are seeded in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The thiazolo[5,4-d]pyrimidine analogs are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration used for the test compounds.

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][6][8]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Step-by-Step Protocol for a Luminescence-Based VEGFR-2 Kinase Assay:

  • Reagent Preparation: Prepare a 1x kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a substrate solution (e.g., poly(Glu, Tyr) 4:1), and an ATP solution. Prepare serial dilutions of the thiazolo[5,4-d]pyrimidine analogs in the kinase buffer.

  • Reaction Setup: In a 96-well white plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Initiate the kinase reaction by adding the ATP and substrate mixture. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value from the dose-response curve.[9][10]

Conclusion

The thiazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C2, C5, and C7 positions can significantly enhance the potency and selectivity of these analogs against cancer, inflammation, and microbial infections. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate new derivatives. Future research should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their mechanisms of action to pave the way for their clinical translation.

References

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC advances, 7(54), 34135-34143. [Link]

  • Walczak, K., Wujec, M., & Pitucha, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Cui, W., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 349-371. [Link]

  • PubChem. (n.d.). Celecoxib. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Habib, N. S., Soliman, R., El-Tombary, A. A., El-Hawash, S. A., & Shaaban, O. G. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of pharmacal research, 30(12), 1511–1520. [Link]

  • Li, Z. H., Geng, P. F., Liu, X. Q., Ma, J. L., Zhao, T. Q., Wei, H. M., ... & Liu, H. M. (2017). Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. European journal of medicinal chemistry, 138, 1033-1044. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bano, S., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS omega, 7(6), 5241-5259. [Link]

  • Gomha, S. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 1-16. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1044-1053. [Link]

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Patel, T. P., et al. (2022). Synthesis, Characterization And Antimicrobial Activity Of Novel Fused Thiazolo-Pyrimidine Derivatives. African Journal of Biomedical Research, 25(3), 369-375. [Link]

  • Walczak, K., Wujec, M., & Pitucha, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Walczak, K., Wujec, M., & Pitucha, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(1), 92. [Link]

  • Walczak, K., Wujec, M., & Pitucha, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5002. [Link]

  • ResearchGate. (n.d.). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]

Sources

Comparative

A Comparative Analysis for Drug Discovery: Thiazolo[5,4-d]pyrimidine vs. Oxazolo[5,4-d]pyrimidine

A Senior Application Scientist's Guide to Two Privileged Scaffolds in Kinase Inhibition For researchers, scientists, and drug development professionals navigating the landscape of small molecule therapeutics, the choice...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds in Kinase Inhibition

For researchers, scientists, and drug development professionals navigating the landscape of small molecule therapeutics, the choice of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a discovery program. Among the myriad of options, purine isosteres have proven to be a particularly fruitful starting point, especially in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of two prominent purine bioisosteres: thiazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine.

Both scaffolds mimic the natural purine core, enabling them to interact with the ATP-binding sites of numerous enzymes. However, the subtle yet significant substitution of a sulfur atom (in the thiazolo ring) for an oxygen atom (in the oxazolo ring) imparts distinct physicochemical and pharmacological properties. Understanding these differences is paramount for the rational design of potent, selective, and drug-like candidates. This guide will objectively compare their synthesis, chemical properties, and biological performance, supported by experimental data, to empower you in selecting the optimal scaffold for your therapeutic targets.

At a Glance: Key Comparative Insights

FeatureThiazolo[5,4-d]pyrimidineOxazolo[5,4-d]pyrimidineSenior Scientist's Field Notes
Core Structure Fused pyrimidine and thiazole ringsFused pyrimidine and oxazole ringsThe core difference is the heteroatom in the five-membered ring (Sulfur vs. Oxygen), which influences electronics and hydrogen bonding potential.
Bioisosterism Considered a purine bioisostere, with the nitrogen at position 9 of the purine ring replaced by a sulfur atom.[1]Also a purine analog, where the imidazole ring is replaced with an oxazole ring.[2]Both are effective mimics of adenine and guanine, granting access to a wide range of ATP-dependent enzymes.
Primary Therapeutic Area Oncology, Inflammation, CNS Disorders.[3]Predominantly Oncology.[2]Both are heavily explored in oncology, particularly as kinase inhibitors. Thiazolopyrimidines have shown broader applications.
Key Targets Kinases (VEGFR-2, EGFR, RAF), Adenosine Receptors.[1][3]Kinases (VEGFR-2, EGFR), BCL-2.[2]Significant overlap in kinase targets, allowing for a direct comparison of inhibitory potential.
Chemical Stability Generally considered stable.Stability can be influenced by substituents; the oxazole ring can be susceptible to hydrolysis under certain conditions.The thiazole ring's sulfur atom can offer greater metabolic stability in some contexts compared to the oxazole's oxygen.
Synthesis Multiple established routes, often starting from aminothiazole or aminopyrimidine precursors.Commonly synthesized via cyclization of a substituted oxazole or pyrimidine derivative.[4]Synthetic accessibility is good for both, allowing for diverse substitution patterns.

Structural and Physicochemical Distinctions: The Impact of Sulfur vs. Oxygen

The fundamental difference between the two scaffolds lies in the heteroatom of the five-membered ring. This seemingly minor change has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.

  • Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur. This makes the oxygen atom in the oxazolo[5,4-d]pyrimidine a stronger hydrogen bond acceptor compared to the sulfur in the thiazolo[5,4-d]pyrimidine. This can lead to different binding orientations and affinities within the ATP-binding pocket of a target kinase.

  • Bond Angles and Ring Strain: The C-S-C bond angle in a thiazole is different from the C-O-C angle in an oxazole. These subtle geometric differences can influence the overall conformation of the molecule and how it fits into a protein's active site.

  • Metabolic Stability: The replacement of sulfur with oxygen can impact metabolic stability.[5] Thiazole rings are often more resistant to metabolic degradation than oxazole rings, which could translate to improved pharmacokinetic profiles for thiazolo[5,4-d]pyrimidine-based drugs. However, this is highly dependent on the specific metabolic enzymes involved and the overall substitution pattern of the molecule.

Comparative Biological Activity: A Focus on Kinase Inhibition

Both thiazolo[5,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines have been extensively investigated as inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Comparative IC50 Data for VEGFR-2 Inhibition

ScaffoldRepresentative CompoundVEGFR-2 IC50 (µM)Reference
Thiazolo[5,4-d]pyrimidineCompound 5 (a thiazolotriazine derivative)0.044[1]
Oxazolo[5,4-d]pyrimidine2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine0.33[6]
Oxazolo[5,4-d]pyrimidine3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol0.3[2]

From the available data, certain thiazolo[5,4-d]pyrimidine derivatives have demonstrated highly potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.[1] While potent oxazolo[5,4-d]pyrimidine-based VEGFR-2 inhibitors have also been developed, the most potent examples in the cited literature for the thiazolo scaffold appear to have a slight edge in this specific comparison.[2][6]

EGFR Inhibition

EGFR is another receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells.

Comparative IC50 Data for EGFR Inhibition

ScaffoldRepresentative CompoundEGFR IC50 (nM)Reference
Thiazolo[5,4-d]pyrimidineThiazolyl-pyrazoline derivative 10d32.5[7]
Oxazolo[5,4-d]pyrimidine3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol6[2]
Oxazolo[5,4-d]pyrimidine2-(3-aminophenyl)-N-(3-chlorophenyl)oxazolo[5,4-d]pyrimidin-7-amine7[2]

In the case of EGFR inhibition, the cited oxazolo[5,4-d]pyrimidine derivatives exhibit extremely high potency, with IC50 values in the single-digit nanomolar range.[2] While potent thiazolo[5,4-d]pyrimidine-based EGFR inhibitors also exist, the provided data suggests that the oxazolo scaffold may be particularly well-suited for targeting this kinase.[7]

Signaling Pathways Targeted by Thiazolo- and Oxazolopyrimidines

The therapeutic effects of these compounds stem from their ability to block the signaling cascades initiated by kinases like VEGFR-2 and EGFR.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Permeability Vascular Permeability PKC->Permeability mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival Inhibitor Thiazolo/Oxazolo [5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Blocks EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras AKT Akt PI3K->AKT Raf Raf Ras->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival mTOR->Survival Inhibitor Thiazolo/Oxazolo [5,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks Synthesis_Workflow cluster_0 Step 1: Dihydroxy Intermediate Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination a 2-Aminothiole c Thiazolo[5,4-d]pyrimidine- 5,7-dihydroxy derivative a->c High Temp. b Arylacetylchloride b->c High Temp. d 5,7-Dichloro derivative c->d POCl3, Microwave e 7-Amino-5-chloro intermediate d->e aq. NH3

Caption: General synthesis workflow for a key intermediate.

Step-by-Step Methodology:

  • Synthesis of the Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative:

    • A mixture of the appropriate 2-aminothiole (1 equivalent) and arylacetylchloride (1 equivalent) is heated at a high temperature (e.g., 180-200 °C) for a specified period (e.g., 2-4 hours).

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting solid is collected, washed with a suitable solvent (e.g., ethanol), and dried to yield the dihydroxy derivative. 2[8]. Synthesis of the 5,7-Dichloro Thiazolo[5,4-d]pyrimidine derivative:

    • The dihydroxy derivative (1 equivalent) is suspended in phosphorus oxychloride (POCl3).

    • The mixture is subjected to microwave irradiation (e.g., 120 °C for 30 minutes).

    • After cooling, the excess POCl3 is carefully removed under reduced pressure.

    • The residue is quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the dichloro derivative. 3[8]. Synthesis of the 7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediate:

    • The 5,7-dichloro derivative (1 equivalent) is treated with a 33% aqueous ammonia solution.

    • The reaction is stirred at room temperature until TLC indicates the consumption of the starting material.

    • The precipitate is collected by filtration, washed with water, and dried to yield the 7-amino-5-chloro intermediate, which can be further functionalized.

[8]#### In Vitro VEGFR-2 Kinase Assay

This biochemical assay is a standard method to determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (thiazolo- or oxazolopyrimidine derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, and the peptide substrate.

  • Add a small volume of the test compound at various concentrations (typically a serial dilution) or DMSO (for control wells) to the wells of the 96-well plate.

  • To initiate the kinase reaction, add the recombinant VEGFR-2 enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

Both thiazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine are privileged scaffolds that have demonstrated significant potential in the development of kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.

  • The oxazolo[5,4-d]pyrimidine scaffold has yielded exceptionally potent EGFR inhibitors, suggesting its geometry and hydrogen bonding capabilities may be particularly well-suited for this target. *[2] The thiazolo[5,4-d]pyrimidine scaffold has shown broad utility, producing highly potent inhibitors against targets like VEGFR-2 and adenosine receptors. I[1][3]ts potential for greater metabolic stability may also be an advantage in developing compounds with favorable pharmacokinetic profiles.

Ultimately, the decision rests on a comprehensive evaluation of structure-activity relationships, selectivity profiles, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide provides a foundational framework for this evaluation, underscoring the importance of empirical data in rational drug design. As our understanding of the subtle interplay between scaffold chemistry and biological activity deepens, both these heterocyclic systems will undoubtedly continue to be a source of novel and effective therapeutics.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]

  • Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(7), 955-966.
  • El-Sayed, M. A., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Journal of Heterocyclic Chemistry, 60(9), 1599-1616. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2286. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Lee, H. W., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 20(18), 5600-5615. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 979-994. [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 10(3).
  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • EGFR SIGNALING PATHWAY. (n.d.). FlyBase. Retrieved from [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. (2022). Molecules, 27(21), 7486. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology, 9, 738526. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297123. [Link]

  • Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-th[2][9]iazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). Academia.edu. Retrieved from [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Barattini, S., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(11), 3326. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Synthesis of 2-aryl-6H,7H-ox[2][9]azolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-th[2][9]iazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. (2025). ResearchGate.

  • Bioisosteric sulfur substitutions and modification in the search for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2025).
  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2002). Organic Letters, 4(15), 2553-2555. [Link]

  • Preparation of 2-amino-5-methyl-7 H -1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones. (2025).
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry, 10(4), 5897-5904. [Link]

  • Synthesis of oxazolo [4,5-d] pyrimidines. (2025).
  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. (2022). Applied Biochemistry and Biotechnology, 194(11), 5278-5310. [Link]

  • A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds. (n.d.). CR Subscription Agency. Retrieved from [Link]

Sources

Validation

A-Comparative-Guide-to-the-Cross-Reactivity-of-4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. The compound 4-(5-Chlorothiazo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. The compound 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a potent ATP-competitive inhibitor whose core structure is found in several investigational drugs, most notably Pictilisib (GDC-0941).[1][2] Pictilisib is recognized as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3K), targeting the p110α, p110β, p110δ, and p110γ isoforms with varying potency.[3][4] The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[2][5]

However, the efficacy of such inhibitors is intrinsically linked to their selectivity.[6][7] Off-target activity, or cross-reactivity, where an inhibitor binds to unintended kinases or other proteins, can lead to unforeseen toxicities and diminish the therapeutic window.[8] Given the high degree of structural conservation within the ATP-binding pocket across the human kinome, achieving absolute specificity is a formidable challenge.[9] Therefore, rigorous and multi-faceted cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in understanding a compound's true mechanism of action and predicting its clinical behavior.

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (herein referred to as CTPM). We will compare its selectivity profile against established PI3K inhibitors with varying isoform specificity, providing detailed experimental protocols and data interpretation guidelines for researchers in drug development.

Comparative Compound Selection: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity of CTPM (as a surrogate for pan-PI3K inhibitors like Pictilisib), a panel of comparator compounds with distinct PI3K selectivity profiles is essential. This allows for a nuanced understanding of on- and off-target effects.

CompoundNominal Target(s)Rationale for Inclusion
CTPM (Pictilisib) Pan-Class I PI3K (α, β, γ, δ) The subject of our study; provides a baseline for broad-spectrum PI3K inhibition.[3]
Alpelisib (BYL719) PI3Kα-selectiveRepresents a highly isoform-selective inhibitor, offering a contrast to the pan-inhibitor profile.[4]
Idelalisib (CAL-101) PI3Kδ-selectiveProvides a benchmark for selectivity towards isoforms primarily expressed in hematopoietic cells.[10]
Staurosporine Broad-spectrum kinase inhibitorA non-selective, promiscuous inhibitor used as a positive control for identifying a wide range of kinase interactions.[11]

Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of selectivity requires a multi-tiered approach, combining high-throughput in vitro screening with cell-based validation of target engagement. This strategy provides a holistic view, from direct biochemical interactions to physiological effects within a cellular context.[12][13]

Workflow for Cross-Reactivity Assessment

The overall workflow integrates biochemical screening with cellular target engagement assays to build a comprehensive selectivity profile.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Validation compound Test Compound (CTPM & Comparators) kinomescan Kinome-Wide Binding Assay (e.g., KINOMEscan®) compound->kinomescan Primary Screen (Single High Conc.) ic50 Biochemical IC50 Panels (e.g., ADP-Glo™) kinomescan->ic50 Identify Hits (e.g., >90% Inhibition) profile Initial Selectivity Profile ic50->profile Determine Potency (Kd / IC50) cetsa Cellular Thermal Shift Assay (CETSA) profile->cetsa Validate On- & Off-Targets western Phospho-Protein Western Blot profile->western Confirm Pathway Modulation final_profile Validated Cross-Reactivity Profile cetsa->final_profile western->final_profile

Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.

In Vitro Kinome-Wide Binding Assay (KINOMEscan®)

Rationale: The most effective starting point is an unbiased, high-throughput screen against a large panel of kinases. The KINOMEscan® platform, a competition binding assay, is an industry standard.[14][15] It measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of over 450 kinases. The results are reported as dissociation constants (Kd) or percent of control, providing a global view of a compound's interaction space.[16] This method is ATP-independent, avoiding potential artifacts from compounds that are simple ATP competitors.[14]

Experimental Protocol (Adapted from KINOMEscan® methodology): [16][17]

  • Compound Preparation: Prepare a stock solution of CTPM and comparator compounds in 100% DMSO. For primary screening, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Principle: Kinases, tagged with DNA, are incubated with an active-site directed ligand immobilized on a solid support (e.g., beads).

  • Competition: The test compound is added to the mixture. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO-only reaction represents 100%. A lower %Ctrl value signifies stronger binding. Hits are often defined as compounds that yield a %Ctrl < 10 or < 35.

  • Follow-up: For identified hits, a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Rationale: While in vitro assays are powerful, they do not account for cell permeability, efflux pumps, or intracellular metabolism. CETSA is a biophysical method that directly measures target engagement in intact cells or cell lysates.[11][18] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[19] This allows for the validation of both intended targets and potential off-targets identified in kinome screens in a more physiologically relevant environment.

Experimental Protocol (Isothermal Dose-Response Format): [18][19]

  • Cell Culture: Grow a relevant cell line (e.g., U87MG glioblastoma cells, known to have an active PI3K pathway) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of CTPM or comparator compounds (e.g., 0.1 µM to 30 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a predetermined optimal temperature (e.g., 54°C, determined via a preliminary temperature gradient experiment) for 3 minutes, followed by cooling at room temperature for 3 minutes. This temperature should be on the steep part of the protein's melting curve to maximize the observable shift.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or another quantitative protein detection method. A dose-dependent increase in the soluble protein fraction indicates target engagement and stabilization.

Signaling Pathway Visualization

Understanding the intended target pathway is crucial for interpreting cross-reactivity data. CTPM targets the PI3K complex, a central node in cell signaling.

G cluster_off_target Potential Off-Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates CTPM CTPM (Pictilisib) CTPM->PI3K Inhibits OtherKinase Other Kinase (e.g., mTOR, CDK) CTPM->OtherKinase Potential Cross-Reactivity PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT Downstream Downstream Effects (Growth, Proliferation, Survival) pAKT->Downstream

Sources

Comparative

A Researcher's Guide to Biomarkers for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Activity

Introduction: Decoding the Activity of a Novel Thiazolopyrimidine Compound In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a criti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Activity of a Novel Thiazolopyrimidine Compound

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical hub for regulating cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for drug development.[1][2] Within this context, novel small molecules are continuously being explored for their therapeutic potential. This guide focuses on 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a compound belonging to the thiazolopyrimidine class. While specific data for this exact molecule is emerging, its structural similarity to other known kinase inhibitors suggests it likely functions as an inhibitor of the PI3K/mTOR pathway.

This guide provides a comprehensive framework for researchers to identify and validate biomarkers for assessing the activity of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. We will delve into the underlying biology of the PI3K/mTOR pathway, compare biomarker strategies with established inhibitors, and provide detailed experimental protocols to empower your research and development efforts.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of Class I PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT orchestrates a multitude of cellular processes by phosphorylating a wide range of substrates. A key downstream effector is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.

  • mTORC1: Activated by AKT, mTORC1 promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2: This complex is involved in the full activation of AKT through phosphorylation at the S473 residue, creating a positive feedback loop.

Given the central role of this pathway, inhibitors are designed to target different nodes, including PI3K itself, mTOR, or both (dual inhibitors). Understanding this pathway is paramount for selecting appropriate biomarkers to measure a drug's impact.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PTEN PTEN AKT AKT PIP3->AKT Activates PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation mTORC2->AKT Activates (S473) S6K->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

A Guide to Biomarker Selection for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

The selection of biomarkers is crucial for the successful clinical development of targeted therapies.[3] For an inhibitor of the PI3K/mTOR pathway, biomarkers can be broadly categorized into three types: predictive, pharmacodynamic, and resistance biomarkers.

1. Predictive Biomarkers of Sensitivity

Predictive biomarkers help identify patient populations most likely to respond to treatment.[1] For PI3K pathway inhibitors, these are often genetic alterations that lead to constitutive activation of the pathway.

  • PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in several cancers and are strong predictors of sensitivity to PI3K inhibitors.[4][5] The presence of these mutations has been approved by the FDA as a predictive biomarker for the use of the PI3Kα-selective inhibitor alpelisib.[2]

  • PTEN Loss: The tumor suppressor PTEN negatively regulates the PI3K pathway by dephosphorylating PIP3.[6] Loss of PTEN function, through mutation or deletion, leads to pathway hyperactivation and can confer sensitivity to PI3K inhibitors, particularly those targeting the p110β isoform.[1][6]

  • HER2 Amplification: Human epidermal growth factor receptor 2 (HER2) is an RTK that activates the PI3K pathway. Breast cancer models with HER2 amplification have shown sensitivity to PI3K inhibitors like GDC-0941.[4][5]

  • High Baseline Phosphoprotein Levels: High baseline expression of phosphorylated AKT (p-AKT) and phosphorylated S6 (pS6) may also indicate a dependency on the PI3K pathway and predict sensitivity to its inhibition.[1][7]

2. Pharmacodynamic (PD) Biomarkers for Target Engagement

Pharmacodynamic biomarkers are essential for confirming that the drug is engaging its target and modulating the intended pathway.[6] These are measured before and after treatment to assess the biological effect of the compound.

  • Phosphoprotein Modulation: A decrease in the phosphorylation of downstream effectors is a direct indicator of pathway inhibition. Key PD biomarkers include:

    • p-AKT (Ser473): A direct substrate of mTORC2 and a central node in the pathway.

    • p-S6 Ribosomal Protein: A downstream target of mTORC1, its phosphorylation status is a reliable indicator of mTORC1 activity.[8]

    • p-4E-BP1: Another key substrate of mTORC1.

  • Metabolic Biomarkers: The PI3K pathway plays a crucial role in cellular metabolism.[2]

    • 18F-FDG PET Imaging: Inhibition of the PI3K pathway can reduce glucose uptake in tumor cells, which can be visualized and quantified using 18F-FDG PET scans.[6]

    • Plasma Metabolomics: Studies with the PI3K inhibitor pictilisib (GDC-0941) have shown that changes in plasma metabolite concentrations, such as amino acids and acylcarnitines, can serve as pharmacodynamic biomarkers.[8]

3. Biomarkers of Resistance

Understanding mechanisms of resistance is critical for optimizing therapy and developing combination strategies.

  • KRAS Mutations: Activating mutations in the KRAS gene can drive cancer cell proliferation through parallel pathways (e.g., MAPK pathway), thereby conferring resistance to PI3K inhibitors.[1]

  • TP53 Status: The tumor suppressor p53 can negatively regulate the PI3K/mTOR pathway. The mutational status of TP53 may modify the response to PI3K/mTOR inhibitors.[9]

  • PAK1 Expression: High expression of p21-activated kinase 1 (PAK1) has been shown to mediate resistance to PI3K and dual PI3K/mTOR inhibitors in preclinical models.[1]

Experimental Protocols for Biomarker Validation

The following section provides standardized protocols for the validation of key biomarkers. These protocols are designed to be self-validating by including appropriate controls.

Workflow cluster_0 Sample Collection cluster_1 Biomarker Analysis cluster_2 Assay cluster_3 Data Interpretation Tumor_Biopsy Tumor Biopsy or Cell Line Pellet Protein_Extraction Protein Extraction Tumor_Biopsy->Protein_Extraction DNA_Extraction DNA/RNA Extraction Tumor_Biopsy->DNA_Extraction Tissue_Sectioning Tissue Sectioning (FFPE) Tumor_Biopsy->Tissue_Sectioning Western_Blot Western Blot (p-AKT, p-S6) Protein_Extraction->Western_Blot Sequencing NGS/ddPCR (PIK3CA, KRAS) DNA_Extraction->Sequencing IHC_FISH IHC (PTEN) FISH (HER2) Tissue_Sectioning->IHC_FISH Data_Analysis Quantitative Analysis & Interpretation Western_Blot->Data_Analysis Sequencing->Data_Analysis IHC_FISH->Data_Analysis

Caption: Experimental workflow for biomarker validation.

Protocol 1: Western Blot for Phosphoprotein Analysis

Objective: To quantify the levels of p-AKT (S473) and p-S6 in response to treatment with 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

  • Cell Culture and Treatment: Plate cancer cell lines of interest (e.g., MCF-7, PC-3) and allow them to adhere overnight. Treat cells with varying concentrations of the compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-p-AKT S473, rabbit anti-p-S6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to a loading control (e.g., β-actin or GAPDH) and total protein levels.

Protocol 2: Immunohistochemistry (IHC) for PTEN Status

Objective: To assess the expression level of PTEN protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Tissue Preparation: Cut 4-5 µm sections from FFPE blocks and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate with a primary antibody against PTEN overnight at 4°C.

    • Apply a secondary antibody and a detection polymer (e.g., HRP-polymer).

    • Develop the signal with a chromogen like DAB.

    • Counterstain with hematoxylin.

  • Imaging and Scoring: Dehydrate, clear, and coverslip the slides. A pathologist should score the slides based on staining intensity and the percentage of positive tumor cells.

Protocol 3: DNA Sequencing for PIK3CA Mutation Status

Objective: To detect activating mutations in the PIK3CA gene from tumor DNA.

  • DNA Extraction: Extract genomic DNA from FFPE tissue or cell pellets using a commercial kit. Quantify DNA concentration and purity.

  • Library Preparation (for NGS): Prepare sequencing libraries using a targeted panel that includes exons 9 and 20 of the PIK3CA gene, where most hotspot mutations occur.

  • Sequencing: Perform sequencing on a platform like an Illumina MiSeq or NextSeq.

  • Data Analysis: Align sequencing reads to the human reference genome. Use variant calling software (e.g., GATK, VarScan) to identify single nucleotide variants (SNVs) and indels. Annotate variants to determine their functional impact.

  • Validation: For clinical applications, orthogonal validation of detected mutations using a method like digital droplet PCR (ddPCR) is recommended.

Comparative Analysis with Alternative PI3K/mTOR Inhibitors

The biomarker strategy for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine should be considered in the context of other inhibitors targeting the same pathway. The specificity of the inhibitor can influence which biomarkers are most informative.[10]

Inhibitor Class Primary Target(s) Key Predictive Biomarkers Key Pharmacodynamic Biomarkers
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine Thiazolopyrimidine (Likely dual PI3K/mTOR)PI3K isoforms, mTORPIK3CA mutations, PTEN loss, HER2 amplificationp-AKT, p-S6, p-4E-BP1
Pictilisib (GDC-0941) Pan-PI3K InhibitorPI3Kα, β, δ, γPIK3CA mutations, HER2 amplification[4][5]p-AKT, p-S6, Plasma metabolites[8]
Alpelisib (BYL-719) PI3Kα-selective InhibitorPI3KαPIK3CA mutations[2]p-AKT
VS-5584 Dual PI3K/mTOR InhibitorPan-PI3K, mTORPIK3CA mutations[11]p-mTOR, p-S6K1[12]

Causality Behind Biomarker Choices:

  • Pan-PI3K and Dual PI3K/mTOR Inhibitors (e.g., Pictilisib, VS-5584, and likely our topic compound): These inhibitors have broader activity across all PI3K isoforms.[10] Therefore, tumors with various alterations that activate the pathway, such as PIK3CA mutations or PTEN loss (which relies more on p110β), may be sensitive.[6][10] For PD monitoring, assessing downstream targets of both PI3K (p-AKT) and mTOR (p-S6) is crucial to confirm inhibition of both kinases.

  • Isoform-Selective Inhibitors (e.g., Alpelisib): These agents require more precise patient selection. Alpelisib, being PI3Kα-selective, shows the most significant benefit in tumors with activating PIK3CA mutations, which are highly dependent on the p110α isoform.[2] In this case, PIK3CA mutation status is the most critical predictive biomarker.

Conclusion

Developing a robust biomarker strategy is indispensable for the preclinical and clinical advancement of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine. This guide outlines a comprehensive approach based on the compound's presumed mechanism as a PI3K/mTOR pathway inhibitor. A multi-faceted strategy incorporating predictive biomarkers (PIK3CA mutations, PTEN loss), pharmacodynamic markers (p-AKT, p-S6), and an awareness of potential resistance mechanisms will be key to elucidating its therapeutic potential and identifying the patient populations who will benefit most. The provided protocols offer a starting point for rigorous, reproducible, and self-validating experimental design.

References
  • O'Brien, C., et al. (2010). Predictive Biomarkers of Sensitivity to the Phosphatidylinositol 3′ Kinase Inhibitor GDC-0941 in Breast Cancer Preclinical Models. Clinical Cancer Research, 16(14), 3670-3683. [Link]

  • Yap, T. A., et al. (2015). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Topics in Microbiology and Immunology, 347, 165-199. [Link]

  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 35, e15-e23. [Link]

  • Pascual, J., & Turner, N. C. (2019). Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? Breast Cancer Research, 21(1), 80. [Link]

  • O'Brien, C., et al. (2010). Predictive biomarkers of sensitivity to the phosphatidylinositol 3' kinase inhibitor GDC-0941 in breast cancer preclinical models. Clinical Cancer Research, 16(14), 3670-3683. [Link]

  • Markman, B., et al. (2010). Biomarkers and patient selection for PI3K/Akt/mTOR targeted therapies: current status and future directions. Molecular Cancer Therapeutics, 9(4), 747-758. [Link]

  • Loi, S., et al. (2013). Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer. Expert Review of Molecular Diagnostics, 13(3), 255-266. [Link]

  • National Cancer Institute. (n.d.). Definition of PI3K/mTOR kinase inhibitor VS-5584. NCI Drug Dictionary. [Link]

  • Lee, H. Y., et al. (2022). AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. Cell & Bioscience, 12(1), 122. [Link]

  • Wallin, J. J., et al. (2010). Abstract 1801: Predictive diagnostics for the PI3 kinase inhibitor GDC-0941 in breast and ovarian cancer. Cancer Research, 70(8_Supplement), 1801. [Link]

  • Hsieh, Y. T., et al. (2021). VS-5584, a PI3K/mTOR dual inhibitor, exerts antitumor effects on neuroblastomas in vitro and in vivo. Journal of Pediatric Surgery, 56(8), 1441-1448. [Link]

  • Hart, S., et al. (2013). VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Molecular Cancer Therapeutics, 12(11), 2371-2382. [Link]

  • Le, X., et al. (2012). Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response? Clinical Cancer Research, 18(1), 1-3. [Link]

  • Isacke, C. M., et al. (2016). Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. Molecular Cancer Therapeutics, 15(6), 1412-1424. [Link]

  • Zhou, J., et al. (2015). VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS ONE, 10(7), e0133873. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 26(2), 163-171. [Link]

Sources

Validation

A Head-to-Head Comparison of Thiazolo[5,4-d]pyrimidine-Based Drug Candidates: A Guide for Researchers

The thiazolo[5,4-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective modulators of key biological targets. This...

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective modulators of key biological targets. This guide provides a head-to-head comparison of three leading preclinical drug candidates derived from this versatile scaffold, each targeting a distinct and critical signaling pathway: adenosine receptor antagonism for neuropsychiatric disorders, PI3Kβ inhibition in cancer, and VEGFR-2 inhibition for anti-angiogenic therapy. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Thiazolo[5,4-d]pyrimidine Core: A Foundation for Diverse Pharmacology

The structural resemblance of the thiazolo[5,4-d]pyrimidine nucleus to endogenous purines allows its derivatives to effectively interact with the ATP-binding sites of kinases and the ligand-binding pockets of purinergic receptors. This mimicry has been successfully exploited to generate inhibitors of a wide range of targets with therapeutic potential in oncology, inflammation, and neuroscience.

Comparative Analysis of Lead Candidates

This guide focuses on three exemplars of thiazolo[5,4-d]pyrimidine-based drug discovery, each representing a distinct therapeutic modality.

Drug Candidate Target(s) Therapeutic Area Key Performance Metric
Compound 1 (A₁/A₂ₐ Antagonist) Adenosine A₁ and A₂ₐ ReceptorsDepressionhA₁ Kᵢ = 1.9 nM; hA₂ₐ Kᵢ = 0.06 nM
Compound 2 (PI3Kβ Inhibitor) Phosphoinositide 3-kinase β (PI3Kβ)Prostate CancerSelective PI3Kβ inhibition; In vivo efficacy in PTEN-deficient tumors
Compound 3 (VEGFR-2 Inhibitor) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer (Anti-angiogenesis)VEGFR-2 IC₅₀ = 0.044 µM

Compound 1: A Dual Adenosine A₁/A₂ₐ Receptor Antagonist for Depression

Chemical Name: 2-(2-fluorobenzyl)-5-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine

Rationale for Development: The adenosine system is a critical regulator of neuronal activity, and dysfunction in this pathway has been implicated in the pathophysiology of depression.[1][2] Antagonism of both the inhibitory A₁ receptor and the excitatory A₂ₐ receptor has been proposed as a promising strategy for antidepressant therapy.[3][4]

Mechanism of Action

Compound 1 acts as a potent antagonist at both A₁ and A₂ₐ adenosine receptors. In the central nervous system, adenosine tones down neuronal firing via A₁ receptors and modulates the release of other neurotransmitters like dopamine and glutamate through A₂ₐ receptors. By blocking these receptors, Compound 1 is hypothesized to disinhibit neuronal activity and restore neurotransmitter balance in brain circuits relevant to mood regulation.

Adenosine_Signaling Adenosine A1/A2A Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds Ca_channel Ca²+ Channel A1R->Ca_channel inhibits Glutamate_release Glutamate Release Ca_channel->Glutamate_release triggers AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuronal_excitability Neuronal Excitability CREB->Neuronal_excitability increases Compound1 Compound 1 (Antagonist) Compound1->A1R Compound1->A2AR

Caption: Antagonism of A₁ and A₂ₐ receptors by Compound 1.

Performance Data
Parameter Value Source
hA₁ Receptor Binding Affinity (Kᵢ) 1.9 nM[5]
hA₂ₐ Receptor Binding Affinity (Kᵢ) 0.06 nM[5]
In Vivo Efficacy Comparable antidepressant-like effect to amitriptyline in forced swim and tail suspension tests in mice.[5]
Experimental Protocol: Adenosine Receptor Binding Assay

This protocol is based on established methods for radioligand binding assays.[6]

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human A₁ and A₂ₐ adenosine receptors.

Materials:

  • HEK-293 cell membranes expressing recombinant human A₁ or A₂ₐ receptors.

  • [³H]DPCPX (for A₁ receptor assay) or [³H]ZM 241385 (for A₂ₐ receptor assay) as radioligands.

  • Test compound (Compound 1).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: 1 µM R-PIA (for A₁) or 1 µM NECA (for A₂ₐ).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of radioligand, 50 µL of test compound dilution (or buffer for total binding, or non-specific determinator for non-specific binding), and 100 µL of cell membrane suspension.

  • Incubate at 25°C for 2 hours.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Compound 2: A Selective PI3Kβ Inhibitor for PTEN-Deficient Prostate Cancer

Rationale for Development: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, often due to the loss of the tumor suppressor PTEN.[7][8] While pan-PI3K inhibitors have shown clinical activity, they are often associated with significant toxicities. Isoform-selective inhibitors, such as those targeting PI3Kβ, offer the potential for improved therapeutic index, particularly in PTEN-deficient tumors where PI3Kβ signaling is critical.[9][10]

Mechanism of Action

Compound 2 is a potent and selective inhibitor of the p110β catalytic subunit of PI3K. In PTEN-deficient prostate cancer cells, loss of PTEN function leads to an accumulation of PIP₃ and constitutive activation of the PI3K/AKT signaling cascade, promoting cell survival, proliferation, and resistance to apoptosis. By selectively inhibiting PI3Kβ, Compound 2 aims to attenuate this oncogenic signaling pathway.

PI3K_Signaling PI3Kβ Signaling in PTEN-Deficient Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb activates PIP2 PIP₂ PI3Kb->PIP2 phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates Compound2 Compound 2 (PI3Kβ Inhibitor) Compound2->PI3Kb

Caption: Inhibition of the PI3Kβ pathway by Compound 2.

Performance Data
Parameter Value Source
PI3Kβ IC₅₀ Potent and selective over other PI3K isoforms[9]
Kinase Selectivity Inactive (IC₅₀ > 10 µM) against a panel of over 30 other protein kinases.
In Vivo Efficacy Demonstrated pharmacodynamic effects and efficacy in a PTEN-deficient PC-3 prostate cancer xenograft mouse model.[9]
Experimental Protocol: In Vivo Xenograft Study

This protocol is a standard method for evaluating the anti-tumor efficacy of a test compound in a xenograft model.[11]

Objective: To assess the in vivo anti-tumor activity of Compound 2 in a PTEN-deficient prostate cancer model.

Materials:

  • Male athymic nude mice (6-8 weeks old).

  • PC-3 human prostate cancer cells (PTEN-null).

  • Matrigel.

  • Test compound (Compound 2) formulated in a suitable vehicle.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant PC-3 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Compound 2 or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers two to three times per week.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Calculate tumor growth inhibition (TGI) and perform statistical analysis.

Compound 3: A Potent VEGFR-2 Inhibitor for Anti-Angiogenic Therapy

Rationale for Development: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[6][12] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a critical driver of angiogenesis, making it a prime target for anti-cancer therapies.[13][14]

Mechanism of Action

Compound 3 is a potent inhibitor of the VEGFR-2 tyrosine kinase. Binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting the kinase activity of VEGFR-2, Compound 3 blocks this signaling pathway, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Signaling VEGFR-2 Signaling in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_akt PI3K/AKT VEGFR2->PI3K_akt activates RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K_akt->Angiogenesis RAS_MAPK->Angiogenesis Compound3 Compound 3 (VEGFR-2 Inhibitor) Compound3->VEGFR2 inhibits kinase domain

Caption: Inhibition of VEGFR-2 signaling by Compound 3.

Performance Data
Parameter Value Reference
VEGFR-2 IC₅₀ 0.044 µM[15]
Comparative IC₅₀ (Sunitinib) 0.100 µM[15]
In Vitro Cytotoxicity Significantly lower cytotoxicity than doxorubicin toward normal cell lines (WI38 and WISH).[15]
Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[13]

Objective: To measure the IC₅₀ value of a test compound for VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu, Tyr) 4:1 as a substrate.

  • ATP.

  • Test compound (Compound 3).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White 96-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound dilutions to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The thiazolo[5,4-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of highly potent and selective inhibitors of diverse biological targets. The three drug candidates presented in this guide highlight the chemical tractability and therapeutic potential of this heterocyclic system. Compound 1 demonstrates promise in the challenging field of neuropsychiatric drug discovery, while Compounds 2 and 3 represent targeted approaches to cancer therapy with the potential for improved safety and efficacy profiles.

For researchers in drug development, the thiazolo[5,4-d]pyrimidine core offers a compelling platform for the design of next-generation therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly continue to yield promising clinical candidates based on this versatile scaffold.

References

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(1), 55. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Yang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 661841. [Link]

  • van der Tuin, et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 490, 49-57. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Lin, H., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 524-529. [Link]

  • Figshare. (2016). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Publications. [Link]

  • Temido-Ferreira, J., et al. (2020). Overexpression of Adenosine A2A Receptors in Rats: Effects on Depression, Locomotion, and Anxiety. Frontiers in Psychiatry, 11, 571. [Link]

  • Lee, C. C., et al. (2018). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. International Journal of Molecular Sciences, 19(11), 3469. [Link]

  • Lin, H., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 524-529. [Link]

  • van Calker, D., et al. (2019). Interaction between adenosine A1 and A2A receptors in the regulation of depressive-like behaviour. Neuroscience & Biobehavioral Reviews, 103, 134-145. [Link]

  • Machado, D. G., et al. (2012). Animal Models of Depression: A Focus on Adenosine Signaling at A2A Receptors. Journal of Caffeine Research, 2(2), 53-60. [Link]

  • Pinto-Duarte, A., et al. (2021). Adenosine A2A signaling in mood disorders: How far have we come? Neuroscience & Biobehavioral Reviews, 125, 472-486. [Link]

  • Asati, V., et al. (2022). Targeting PI3K/Akt signaling in prostate cancer therapy. Cancer Chemotherapy and Pharmacology, 90(3), 217-232. [Link]

  • Carver, B. S., et al. (2011). Reciprocal feedback regulation of PI3K and androgen receptor signaling in PTEN-deficient prostate cancer. Cancer Cell, 19(5), 575-586. [Link]

  • Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4233-4253. [Link]

  • Chen, M., et al. (2024). PTEN-regulated PI3K-p110 and AKT isoform plasticity controls metastatic prostate cancer progression. Nature Communications, 15(1), 1011. [Link]

  • Ali, A. R., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Drug Development Research, 84(7), 1731-1752. [Link]

  • Fang, J., et al. (2007). PI3K/PTEN/AKT Signaling Regulates Prostate Tumor Angiogenesis. Cellular Signalling, 19(12), 2487-2497. [Link]

  • Ali, A. R., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Drug Development Research, 84(7), 1731-1752. [Link]

  • ResearchGate. (n.d.). Prostate Cancer and PTEN/PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine. Retrieved from [Link]

  • Zaki, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(18), 6049. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2485863. [Link]

  • Abdel-Maksoud, M. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Lead Sciences. (n.d.). 2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][5][6][13]triazolo[1,5-c]pyrimidin-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7-((2-Fluorobenzyl)thio)-3H-[5][12][13]triazolo[4,5-b]pyridin-5-amine. Retrieved from [Link]

  • Gierczak, T., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • PubChem. (n.d.). 2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][5][6][13]triazolo[1,5-c]pyrimidin-5-amine. Retrieved from [Link]

Sources

Comparative

The Sum is Greater Than the Parts: A Comparative Guide to the Synergistic Effects of Buparlisib (BKM120) in Combination Cancer Therapy

Introduction: Targeting a Central Hub of Cancer Proliferation In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway stands as a pivotal hub regulating a multitude of cell...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Hub of Cancer Proliferation

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway stands as a pivotal hub regulating a multitude of cellular processes critical for tumor growth, proliferation, and survival.[1] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[2] Buparlisib, also known as BKM120, is an orally bioavailable, potent pan-class I PI3K inhibitor that has been extensively investigated for its anticancer activities.[2][3] This small molecule inhibitor competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), effectively blocking the downstream signaling cascade involving AKT and mTOR.[3][4]

While Buparlisib has demonstrated clinical activity as a monotherapy, its true potential appears to lie in its synergistic interactions with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of Buparlisib in combination with various classes of therapeutic compounds, supported by preclinical and clinical data. We will delve into the mechanistic rationale behind these combinations, present comparative data, and provide detailed experimental protocols for researchers to validate and build upon these findings.

Mechanistic Rationale for Combination Therapies

The PI3K/AKT/mTOR pathway is a central signaling axis that is often constitutively activated in cancer.[4] Inhibition of this pathway by Buparlisib can lead to a cytostatic effect, primarily inducing cell cycle arrest.[5][6] However, cancer cells can exhibit remarkable plasticity, often activating compensatory signaling pathways to circumvent the effects of a single targeted agent.[7][8] This inherent resistance mechanism provides a strong rationale for combination therapies. By simultaneously targeting multiple key signaling nodes or cellular processes, it is possible to achieve a synergistic effect, leading to enhanced tumor cell killing and potentially overcoming both intrinsic and acquired resistance.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Buparlisib Buparlisib (BKM120) Buparlisib->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotion

Figure 1: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Comparative Analysis of Buparlisib in Combination Therapies

Extensive research has explored the synergistic potential of Buparlisib with a variety of other anti-cancer agents. The following sections provide a comparative overview of key combination strategies, supported by experimental data.

Buparlisib with Endocrine Therapy

In hormone receptor-positive (HR+) breast cancer, the PI3K pathway is frequently activated and contributes to endocrine resistance.[4] Combining Buparlisib with endocrine therapies like the selective estrogen receptor degrader (SERD) fulvestrant has shown promise.[4][9]

Combination Cancer Type Key Findings Reference
Buparlisib + FulvestrantHR+/HER2- Advanced Breast CancerShowed modest progression-free survival benefits in clinical trials (BELLE-2 and BELLE-3), though limited by toxicities.[3] Preclinical studies demonstrated synergistic antitumor effects.[9][3][9]
Buparlisib with MEK Inhibitors

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade often dysregulated in cancer. Dual blockade of the PI3K and MAPK pathways has emerged as a promising strategy to overcome resistance.

Combination Cancer Type Key Findings Reference
Buparlisib + SelumetinibTriple-Negative Breast Cancer (TNBC)Synergistic growth inhibition in both in vitro and in vivo models.
Buparlisib + BinimetinibAdvanced Solid Tumors (RAS/RAF alterations), particularly Ovarian CancerPromising activity in a phase Ib clinical trial.
Buparlisib + TrametinibAdvanced Solid TumorsDemonstrated clinical activity in a phase Ib study.
Buparlisib with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Buparlisib has been shown to decrease the expression of homologous recombination (HR) repair proteins, thus potentially sensitizing tumors to PARP inhibitors.[10]

Combination Cancer Type Key Findings Reference
Buparlisib + OlaparibBRCA1-related Triple-Negative Breast CancerSynergistic treatment effect observed in clinical studies.[10] Increased levels of γ-H2A.X, a marker of DNA damage.[10][10]
Buparlisib + PARP inhibitorsGastric Cancer (ARID1A deficient)ARID1A deficiency rendered gastric cancer cells sensitive to the combination.[10][10]
Buparlisib with Chemotherapy

Combining Buparlisib with traditional cytotoxic chemotherapy aims to enhance the efficacy of these agents and overcome chemoresistance, which can be mediated by the PI3K pathway.[1][11]

Combination Cancer Type Key Findings Reference
Buparlisib + 5-Fluorouracil (5-FU)Non-Small Cell Lung Cancer (NSCLC)Synergistically induced apoptosis in NSCLC cell lines without affecting normal cells.[11][11]
Buparlisib + CisplatinVarious CancersPreclinical studies have explored this combination to overcome cisplatin resistance.[12][12]
Buparlisib + PaclitaxelHead and Neck Squamous Cell Carcinoma (HNSCC)Phase III BURAN trial did not meet its primary endpoint of overall survival.[3][3]
Buparlisib with Other Targeted Therapies

The versatility of Buparlisib allows for its combination with a range of other targeted agents, aiming to exploit specific molecular vulnerabilities.

Combination Cancer Type Key Findings Reference
Buparlisib + WNT974 (Wnt pathway inhibitor)Triple-Negative Breast Cancer (TNBC)Demonstrated significant in vitro and in vivo synergy. PI3K inhibition led to compensatory activation of the Wnt pathway.[8][8]
Buparlisib + JQ1 (BET inhibitor)Salivary Gland Adenoid Cystic CarcinomaSynergistically inhibited EGFR and c-Myc pathways and promoted apoptosis.[10][10]
Buparlisib + Erlotinib (EGFR inhibitor)Head and Neck Squamous Cell Carcinoma (HNSCC)Combined treatment inhibited the Bcl-2 protein, linking mTOR and intrinsic apoptotic pathways.[10][10]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Buparlisib.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of Buparlisib alone and in combination with another compound and to quantify synergy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Buparlisib (BKM120)

  • Compound of interest for combination

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for Buparlisib and the combination compound in complete medium.

  • Treatment: Treat the cells with:

    • Buparlisib alone (at various concentrations)

    • Combination compound alone (at various concentrations)

    • A combination of both drugs at a constant ratio or in a matrix format.

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Use the CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Synergy_Analysis_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drugs Prepare Drug Dilutions (Buparlisib & Combo Drug) seed_cells->prepare_drugs treat_cells Treat Cells with Single Agents and Combinations prepare_drugs->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro synergy analysis.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To assess the effect of Buparlisib and combination treatment on key proteins in the PI3K and compensatory signaling pathways.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Buparlisib, as a pan-PI3K inhibitor, has demonstrated significant potential as a component of combination therapies for various cancers. The synergistic effects observed with endocrine therapies, MEK inhibitors, PARP inhibitors, and other targeted agents highlight the importance of a multi-pronged approach to combat the complexity and adaptability of cancer. While some combinations have shown promise in clinical trials, others have faced challenges with toxicity or lack of efficacy, underscoring the need for careful patient selection and biomarker development.

Future research should focus on elucidating the precise molecular mechanisms of synergy and identifying predictive biomarkers to guide the clinical application of Buparlisib-based combination therapies. The development of next-generation PI3K inhibitors with improved safety profiles may also open new avenues for more effective and tolerable combination strategies.[13] The continued exploration of rational drug combinations, grounded in a deep understanding of cancer biology, will be crucial in realizing the full therapeutic potential of targeting the PI3K pathway.

References

  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for? Retrieved from [Link]

  • Grokipedia. (n.d.). Buparlisib. Retrieved from [Link]

  • Wymann, M. P., et al. (2017, March 9). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of buparlisib. NCI Drug Dictionary. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining PI3K/Akt/mTOR Inhibition With Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Research update on the anticancer effects of buparlisib. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, April 26). Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synergistic interactions with PI3K inhibition that induce apoptosis. PMC. Retrieved from [Link]

  • eLife. (2017, May 31). Synergistic interactions with PI3K inhibition that induce apoptosis. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. AACR Journals. Retrieved from [Link]

  • MDPI. (n.d.). Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Introduction: Beyond the Benchtop As researchers and drug development professionals, our focus is often on synthesis, discovery, and efficacy. However, the lifecycle of a chemical compound extends far beyond its use in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and drug development professionals, our focus is often on synthesis, discovery, and efficacy. However, the lifecycle of a chemical compound extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, a heterocyclic compound representative of a class often investigated for potent biological activity. Our approach is grounded in established safety protocols and an understanding of the compound's likely chemical hazards, ensuring that its disposal is handled with the same rigor as its synthesis and application.

Hazard Assessment: A Profile Based on Structure and Precedent

  • The Thiazolopyrimidine Core: This heterocyclic system is a common scaffold in medicinal chemistry. Numerous studies on thiazolopyrimidine derivatives report significant cytotoxic activity against various cancer cell lines.[3][4][5][6][7] This strongly suggests that 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine should be treated as a biologically active and potentially cytotoxic agent .

  • The Morpholine Moiety: The parent compound, morpholine, is well-characterized as a hazardous substance. According to its SDS, it is a flammable liquid that is toxic when inhaled or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[8][9][10] It is also noted that secondary amines like morpholine have the potential to form carcinogenic N-nitroso compounds in the body.[11]

  • The Chlorinated Heterocycle: The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is a critical detail for waste segregation, as the combustion of chlorinated compounds can produce corrosive and toxic byproducts like hydrogen chloride (HCl) and dioxins if not performed in a specialized incinerator.

  • Acutely Toxic (by ingestion, inhalation, and dermal contact).

  • Corrosive (causing skin burns and severe eye damage).

  • Potentially Carcinogenic/Mutagenic (due to its cytotoxic potential and morpholine component).

  • An Environmental Hazard .

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[12][13]

Personnel Safety: Your First Priority

Adherence to stringent safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate personal protective equipment (PPE) and training to handle hazardous materials safely.[14][15]

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Protects against dermal absorption, which is a likely route of toxic exposure.[10] Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield.Prevents contact with splashes, which can cause severe, irreversible eye damage.[11] A face shield protects the entire face from corrosive splashes.
Body Protection A flame-resistant laboratory coat, fully fastened. Consider a chemically resistant apron for handling larger quantities.Protects skin from contact with the chemical and prevents contamination of personal clothing.
Respiratory All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood.Mitigates the risk of inhaling toxic dust or vapors.[9]
Emergency Spill Management

Accidents happen, but preparation mitigates their impact.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Prevent entry into the spill area. If safe to do so, close the fume hood sash.

  • Report: Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) office immediately.

  • Do Not Clean Alone: Do not attempt to clean up a significant spill without proper training and equipment. Wait for the trained EHS response team.

  • For Minor Spills (inside a fume hood):

    • Ensure all required PPE is worn.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a neat liquid spill.[11]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] The following protocol is designed to ensure compliance with these regulations.

Step 1: Waste Identification and Classification
  • Identify: Any material containing 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated solvents and reaction mixtures.

    • Spill cleanup materials.

    • Contaminated labware (pipette tips, vials, gloves, etc.).

  • Classify: This compound falls under the category of halogenated organic waste due to the chlorine atom. It is also acutely toxic.

Step 2: Waste Segregation

Proper segregation is critical for safe and compliant disposal.[12] Never mix incompatible waste streams.

  • Solid Waste: Collect contaminated gloves, weigh paper, pipette tips, and other solid materials in a designated, clearly labeled solid waste container. This should be a puncture-resistant container lined with a heavy-duty plastic bag.[18][19]

  • Liquid Waste:

    • Collect all liquid waste containing the compound (e.g., mother liquor, chromatography fractions) in a dedicated "Halogenated Organic Liquid Waste" container.

    • This container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, screw-top lid.[12][18]

    • Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[12]

Step 3: Container Management and Labeling
  • Labeling: All waste containers must be labeled at the moment the first drop of waste is added.[15][20] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name of all components, including solvents. Do not use abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name of the principal investigator or laboratory.

  • Container Condition: Keep waste containers closed at all times, except when adding waste.[18] Ensure containers are clean on the outside and stored in a secondary containment bin to catch any potential leaks.[18] Do not fill containers beyond 90% capacity to allow for expansion.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratories must designate an SAA for the collection of hazardous waste.[12] This area must be at or near the point of generation and under the control of the lab personnel.

  • Time and Quantity Limits: Waste can be accumulated in the SAA for up to one year, or until the container is full.[12] Once a container is full, it must be moved to the central storage facility within three days. Some jurisdictions have stricter limits (e.g., 90 days from the start date), so always follow your institution's specific policies.[18][21]

Step 5: Requesting Waste Pickup
  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done through an online portal. Ensure all container information is accurate to facilitate a smooth collection process.

Decontamination Procedures

  • Glassware:

    • Rinse glassware with a small amount of a suitable solvent (e.g., acetone or isopropanol) to remove residual compound.

    • Collect this first rinsate as halogenated hazardous waste. [22]

    • After the initial rinse, wash the glassware with soap and water as usual.

  • Empty Containers: An "empty" container that held an acutely hazardous chemical may still be regulated. The safest practice is to triple-rinse the container with a suitable solvent.[20][22] Collect all rinsate as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine waste.

G start Waste Generated (Containing Compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Gloves, Tips, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solvents, Solutions) is_solid->liquid_waste Liquid solid_container Place in 'Solid Hazardous Waste' container lined with a bag. solid_waste->solid_container liquid_container Place in 'Halogenated Organic Liquid Waste' container. liquid_waste->liquid_container label_container Label Container Immediately: - 'HAZARDOUS WASTE' - Full Chemical Names & % - Start Date & PI Name solid_container->label_container liquid_container->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full request_pickup Request Pickup from EHS is_full->request_pickup Yes continue_accumulating Continue Accumulating is_full->continue_accumulating No continue_accumulating->store_saa

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. (2023-07-11). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Medsurg Sales Magazine. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego. [Link]

  • The OSHA Laboratory Standard. Lab Manager. (2020-04-01). [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Semantic Scholar. [Link]

  • Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. National Institutes of Health (NIH). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health (NIH). [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. National Institutes of Health (NIH). [Link]

  • Morpholine - SAFETY DATA SHEET. PENTA. [Link]

Sources

Handling

Safe Handling and Disposal of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine: A Guide for Laboratory Professionals

The morpholine moiety is a key structural feature, and its toxicological profile informs the primary safety considerations for this compound. Morpholine is recognized as a flammable, corrosive, and toxic substance.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine moiety is a key structural feature, and its toxicological profile informs the primary safety considerations for this compound. Morpholine is recognized as a flammable, corrosive, and toxic substance.[1][2][3][4] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[2][4][5] Therefore, a comprehensive approach to personal protection, handling, and disposal is paramount.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the anticipated hazards, a multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. The morpholine component is known to be toxic upon skin absorption.[2][4]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[1][5]
Body Protection A lab coat, supplemented with a chemically resistant apron.Minimizes the risk of skin contact from spills and splashes.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge.Essential for procedures that may generate aerosols or vapors, as inhalation of morpholine is harmful.[2][4]

II. Safe Handling and Operational Protocols

Adherence to strict operational protocols is critical to minimize exposure and prevent accidents. The following workflow outlines the key steps for safely handling 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated work area (fume hood) gather_ppe Gather and inspect all required PPE prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe Proceed to handling weigh_transfer Weigh and transfer the compound in a fume hood don_ppe->weigh_transfer perform_reaction Perform the experiment within the fume hood weigh_transfer->perform_reaction decontaminate Decontaminate all surfaces and equipment perform_reaction->decontaminate Experiment complete dispose_waste Dispose of waste in a designated, labeled container decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine.

Step-by-Step Handling Procedures:
  • Preparation :

    • Always work in a well-ventilated chemical fume hood.[5][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

    • Assemble all necessary equipment, including spatulas, glassware, and a designated waste container.

  • Handling :

    • Don all required PPE before handling the compound.

    • When weighing and transferring the solid, use caution to avoid creating dust.

    • If working with solutions, be mindful of the potential for splashing.

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

    • Keep it away from heat, sparks, and open flames, as morpholine is a flammable liquid.[2][3]

    • Store away from oxidizing agents, with which morpholine can react violently.[1][7]

III. Emergency Procedures and Spill Management

In the event of an emergency, a swift and informed response is crucial.

Emergency Response Plan

cluster_spill Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate the immediate area spill->evacuate alert Alert colleagues and supervisor evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill using appropriate tools contain->cleanup dispose Dispose of waste in a sealed container cleanup->dispose exposure Personal Exposure remove_clothing Remove contaminated clothing exposure->remove_clothing flush_eyes Flush eyes with water for at least 15 minutes exposure->flush_eyes fresh_air Move to fresh air in case of inhalation exposure->fresh_air wash_skin Wash affected skin with soap and water for 15 minutes remove_clothing->wash_skin medical Seek immediate medical attention wash_skin->medical flush_eyes->medical fresh_air->medical

Caption: Emergency response plan for spills and personal exposure.

Spill Cleanup Protocol:
  • Evacuate and Alert : Immediately evacuate the area and inform your supervisor and colleagues.

  • Control Ignition Sources : Remove all sources of ignition from the area.[1][2]

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][7]

  • Cleanup : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Ventilation : Ensure the area is well-ventilated during and after the cleanup.[7]

IV. Disposal Plan

Proper disposal of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine and any contaminated materials is a critical final step.

  • Waste Collection : All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain.[7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, ensuring a safe and productive research environment.

V. References

  • 4 - SAFETY DATA SHEET. (URL not available)

  • Hazardous Substance Fact Sheet - NJ.gov. ([Link])

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. ([Link])

  • Safety Data Sheet: Morpholine - Carl ROTH. ([Link])

  • Morpholine - SAFETY DATA SHEET. ([Link])

  • Morpholine - SAFETY DATA SHEET. (URL not available)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
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4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
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